17-DMAP-GA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C33H50N4O8 |
|---|---|
Peso molecular |
630.8 g/mol |
Nombre IUPAC |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[3-(dimethylamino)propylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C33H50N4O8/c1-19-15-23-28(35-13-10-14-37(5)6)25(38)18-24(30(23)40)36-32(41)20(2)11-9-12-26(43-7)31(45-33(34)42)22(4)17-21(3)29(39)27(16-19)44-8/h9,11-12,17-19,21,26-27,29,31,35,39H,10,13-16H2,1-8H3,(H2,34,42)(H,36,41)/b12-9-,20-11+,22-17+/t19-,21+,26+,27+,29-,31+/m1/s1 |
Clave InChI |
UNPSMUMJWYZQHC-CYVBNFEDSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC |
SMILES canónico |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCN(C)C)C)OC)OC(=O)N)C)C)O)OC |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of 17-DMAP-GA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAP-GA), a synthetic analog of the natural product geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are critical nodes in oncogenic signaling pathways.[2] Consequently, HSP90 has emerged as a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, impact on key signaling pathways, and the cellular consequences of its activity.
Primary Mechanism of Action: HSP90 Inhibition
The principal mechanism of action of this compound is its direct binding to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition of ATP binding disrupts the HSP90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[1][2] The degradation of these oncoproteins simultaneously disrupts multiple signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.
A critical consequence of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, notably HSP70. This is often used as a biomarker for target engagement of HSP90 inhibitors.
Quantitative Analysis of this compound Efficacy
The cytotoxic and anti-proliferative effects of this compound (often reported as its derivative 17-DMAG) have been evaluated across a range of cancer cell lines. The 50% inhibitory concentration (IC50) values demonstrate a broad spectrum of activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MG63 | Osteosarcoma | 74.7 | [3] |
| Saos | Osteosarcoma | 72.7 | [3] |
| HOS | Osteosarcoma | 75 | [3] |
| NY | Osteosarcoma | 70.7 | [3] |
| MRC5 | Normal Lung Fibroblast | 828.9 | [3] |
| SKBR3 | Breast Cancer (Parental) | 24 | [4] |
| BT474 | Breast Cancer (Parental) | 16 | [4] |
| LR-SKBR3 | Breast Cancer (Lapatinib-Resistant) | 619 | [4] |
| LR-BT474 | Breast Cancer (Lapatinib-Resistant) | 103 | [4] |
| MDA-MB-231 | Breast Cancer | 60 | [5] |
| Human PBMCs | Normal Blood Cells | 930 | [6] |
Impact on Key Signaling Pathways
By promoting the degradation of HSP90 client proteins, this compound significantly perturbs critical oncogenic signaling cascades.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Akt is a key client protein of HSP90. Inhibition of HSP90 by this compound leads to the degradation of Akt, thereby inhibiting downstream mTOR signaling. This disruption contributes to the anti-proliferative and pro-apoptotic effects of the compound.
Raf/MEK/ERK Pathway
The Raf/MEK/ERK (MAPK) signaling cascade is another crucial pathway regulating cell proliferation and differentiation. Key components of this pathway, including Raf-1, are client proteins of HSP90. This compound-mediated inhibition of HSP90 leads to the degradation of Raf-1, thereby blocking downstream signaling through MEK and ERK and contributing to its anti-cancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 6. Geldanamycin Analog 17-DMAG Limits Apoptosis in Human Peripheral Blood Cells by Inhibition of p53 Activation and its Interaction with Heat-Shock Protein 90 kDa after Exposure to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
17-DMAP-GA: A Potent HSP90 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology due to its essential role in the conformational maturation and stability of a wide array of oncogenic client proteins. Inhibition of HSP90's ATPase activity leads to the degradation of these client proteins, disrupting multiple signaling pathways crucial for tumor cell proliferation, survival, and metastasis. 17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAP-GA), a semi-synthetic derivative of geldanamycin, is a potent HSP90 inhibitor with significant advantages over its predecessors, including enhanced water solubility and a favorable pharmacokinetic profile. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy in various cancer cell lines, detailed experimental protocols for its evaluation, and a visual representation of the pertinent biological pathways and experimental workflows.
Introduction to this compound and HSP90 Inhibition
This compound, also known as alvespimycin, is a second-generation, water-soluble benzoquinone ansamycin that acts as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] It is a derivative of the natural product geldanamycin and was developed to overcome the poor solubility and hepatotoxicity associated with earlier HSP90 inhibitors like 17-AAG.[1]
HSP90 is a highly conserved molecular chaperone that is essential for the proper folding, stability, and function of numerous client proteins.[2] In cancer cells, HSP90 is often overexpressed and plays a crucial role in maintaining the function of mutated and overexpressed oncoproteins that drive malignant transformation. These client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors (e.g., mutant p53).[3]
By binding to the N-terminal ATP-binding pocket of HSP90, this compound competitively inhibits the protein's intrinsic ATPase activity.[4] This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[3] This simultaneous targeting of multiple oncogenic pathways makes HSP90 inhibition an attractive therapeutic strategy. A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, particularly HSP70.[5]
Quantitative Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for this compound in various cancer types, often in comparison to its parent compound, 17-AAG.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | This compound IC50 (µM) | 17-AAG IC50 (nM) | Reference |
| MCF-7 | ER+ | < 2 (72h exposure) | - | [5] |
| SKBR-3 | HER2+ | < 2 (72h exposure) | 70 | [5][6] |
| MDA-MB-231 | Triple-Negative | < 2 (72h exposure) | Data varies | [5][6] |
| JIMT-1 | HER2+, Trastuzumab-resistant | - | 10 | [6] |
| BT474 | HER2+ | - | 5-6 | [6] |
Table 2: IC50 Values of this compound in Osteosarcoma Cell Lines
| Cell Line | This compound IC50 (nM) |
| MG63 | 74.7 |
| Saos-2 | 72.7 |
| HOS | 75.0 |
| NY | 70.7 |
| MRC5 (normal) | 828.9 |
| Data from a study by Kawano et al.[7] |
Table 3: IC50 Values of this compound in Lung Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| A549 | ~0.1 |
| LLC | ~0.2 |
| Data from a study by Zhang et al.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound as an HSP90 inhibitor.
HSP90 ATPase Activity Assay (Malachite Green-Based)
This assay colorimetrically measures the amount of inorganic phosphate released from ATP hydrolysis by HSP90, providing a direct measure of the enzyme's activity and its inhibition by compounds like this compound.
Materials:
-
Purified recombinant human HSP90α protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM KCl, 3 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution (e.g., 1 mM)
-
This compound stock solution (in DMSO)
-
Malachite Green Reagent
-
Sodium Citrate solution (e.g., 34%)
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the phosphate standard in the assay buffer to generate a standard curve (e.g., 0 to 50 µM).
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified HSP90 protein, and varying concentrations of this compound (or DMSO for control).
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes).
-
Stop Reaction: Stop the reaction by adding the sodium citrate solution.
-
Color Development: Add the Malachite Green reagent to each well and incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released using the standard curve. Determine the percentage of inhibition for each this compound concentration relative to the control and calculate the IC50 value.
Western Blot for HSP90 Client Protein Degradation
This technique is used to assess the effect of this compound on the stability of HSP90 client proteins. Inhibition of HSP90 leads to the degradation of these proteins, which can be visualized as a decrease in their corresponding bands on a Western blot.
Materials:
-
Cancer cell lines (e.g., SKBR-3, A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., HER2, AKT, RAF-1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of the client proteins.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the IC50 of a compound.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions. In the context of HSP90, it can be used to identify and confirm the interaction of HSP90 with its client proteins and how this interaction is affected by inhibitors like this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Co-IP lysis buffer
-
Primary antibody against the protein of interest (e.g., HSP90 or a client protein)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (or vehicle) and lyse them in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the lysate with beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody to form an immune complex.
-
Capture: Add Protein A/G beads to capture the immune complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: HSP90 Signaling and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Conclusion
This compound is a potent, water-soluble HSP90 inhibitor that has demonstrated significant anti-proliferative effects across a variety of cancer cell lines. Its mechanism of action, which involves the simultaneous disruption of multiple oncogenic signaling pathways, makes it a compelling candidate for cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other HSP90 inhibitors. The continued exploration of this class of compounds holds promise for the development of novel and effective cancer treatments.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The role of 17-DMAP-GA in cell cycle arrest
An In-depth Technical Guide on the Role of Geldanamycin Analogs in Cell Cycle Arrest
A Note on Nomenclature: The compound "17-DMAP-GA" as specified in the query does not correspond to a standardly recognized chemical name in the geldanamycin family. It is highly probable that this is a typographical error and the intended compounds are the well-researched geldanamycin analogs, 17-AAG (17-allylamino-17-demethoxygeldanamycin) or 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin) . This guide will focus on the known mechanisms of these compounds, particularly 17-AAG, for which more detailed information on cell cycle arrest was retrieved.
Introduction
Geldanamycin and its analogs, such as 17-AAG and 17-DMAG, are a class of ansamycin antibiotics that have garnered significant interest in oncology research for their potent anti-proliferative and pro-apoptotic properties.[1][2] These molecules function as specific inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to cell cycle progression and survival signaling pathways.[3][4] By inhibiting HSP90's intrinsic ATPase activity, these compounds lead to the ubiquitin-proteasome-mediated degradation of HSP90 client proteins.[5] This targeted degradation disrupts key cellular processes in cancer cells, leading to cell cycle arrest and apoptosis, making HSP90 inhibitors a promising avenue for cancer therapy.[3][4]
Mechanism of Action: Induction of Cell Cycle Arrest
The primary mechanism by which geldanamycin analogs induce cell cycle arrest is through the destabilization and subsequent degradation of key regulatory proteins. This disruption occurs at different phases of the cell cycle, leading to arrests at the G1/S and G2/M checkpoints.
G1/S Phase Arrest
Treatment with 17-AAG has been shown to induce a G0/G1 cell cycle arrest in various cancer cell lines, including mantle cell lymphoma.[4] This arrest is primarily mediated by the downregulation of several key proteins:
-
Cyclin D1 and CDK4: Cyclin D1, a crucial regulator of the G1 to S phase transition, forms a complex with cyclin-dependent kinase 4 (CDK4).[5] This complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry. 17-AAG treatment leads to the depletion of both Cyclin D1 and CDK4, preventing Rb phosphorylation and thereby halting the cell cycle in the G1 phase.[4][5]
-
Akt: The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in cell survival and proliferation signaling. As an HSP90 client protein, its degradation following 17-AAG treatment contributes to the overall anti-proliferative effect and can influence cell cycle progression.[4]
G2/M Phase Arrest
In other cellular contexts, such as human colon carcinoma cells (HCT-116), 17-AAG has been observed to induce a significant arrest at the G2/M phase of the cell cycle.[5] This effect is associated with the downregulation of proteins essential for mitotic entry. While the precise mechanisms are still under investigation, the degradation of HSP90 client proteins involved in the G2/M transition is the underlying cause.
Role of the p53 Pathway
The tumor suppressor protein p53 plays a critical role in cell cycle regulation and apoptosis in response to cellular stress, such as that induced by DNA damage or chemotherapeutic agents. Following ionizing radiation, for instance, p53 is stabilized and activated.[6] HSP90 has been shown to interact with and stabilize p53.[6] The HSP90 inhibitor 17-DMAG has been demonstrated to prevent the binding of HSP90 to p53, leading to an inhibition of p53 accumulation and phosphorylation.[6] This modulation of the p53 pathway can influence the cellular decision between cell cycle arrest and apoptosis.
Signaling Pathways
The induction of cell cycle arrest by geldanamycin analogs is a consequence of the disruption of multiple signaling pathways reliant on HSP90's chaperone function.
Quantitative Data
The following tables summarize quantitative data from studies on the effects of 17-AAG on cell proliferation and cell cycle distribution.
Table 1: Inhibition of HCT-116 Cell Proliferation by 17-AAG
| Treatment Duration | 17-AAG Concentration (mg/L) | Inhibition of Proliferation |
| 24 and 48 hours | 1.25 - 20 | Significant, in a time- and concentration-dependent manner[5] |
Table 2: Effect of 17-AAG on Cell Cycle Distribution in HCT-116 Cells after 48 hours
| 17-AAG Concentration (mg/L) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | Data not specified | Data not specified | Data not specified |
| 1.25 | Decreased (compared to control) | Decreased (compared to control) | Increased (compared to control)[5] |
| 2.5 | Decreased (compared to control) | Decreased (compared to control) | Increased (compared to control)[5] |
| 5.0 | Decreased (compared to control) | Decreased (compared to control) | Increased (compared to control)[5] |
Note: The referenced study indicated a significant increase in the G2/M phase fraction and a decrease in the S phase fraction, suggesting a G2/M arrest, although specific percentages were not provided in the abstract.
Experimental Protocols
Detailed, step-by-step protocols are essential for replicating and building upon existing research. The following are generalized methodologies for key experiments used to study the effects of geldanamycin analogs on the cell cycle.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the geldanamycin analog (e.g., 17-AAG) for specific time periods (e.g., 24, 48 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Grow cells to a suitable confluence and treat them with the desired concentrations of the geldanamycin analog for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to fix the cells and permeabilize the membrane. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a fluorescent DNA intercalating agent (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and generate histograms to visualize the cell cycle distribution.
Western Blotting for Protein Expression Analysis
This method is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.
-
Protein Extraction: Treat cells with the geldanamycin analog, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Cyclin D1, CDK4, Akt).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target protein, often normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
Geldanamycin analogs like 17-AAG and 17-DMAG represent a significant class of anti-cancer agents that induce cell cycle arrest through the inhibition of the molecular chaperone HSP90. By promoting the degradation of key client proteins such as Cyclin D1, CDK4, and Akt, these compounds effectively halt cell cycle progression at the G1/S or G2/M phases, depending on the cellular context. The detailed understanding of their mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for the continued development and optimization of HSP90 inhibitors for clinical applications in oncology. Further research to elucidate the full spectrum of HSP90 client proteins and the intricate signaling networks they regulate will undoubtedly unveil new therapeutic opportunities.
References
- 1. Geldanamycin and 17-allylamino-17-demethoxygeldanamycin potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geldanamycin and its analogue 17-allylamino-17-demethoxygeldanamycin lowers Bcr-Abl levels and induces apoptosis and differentiation of Bcr-Abl-positive human leukemic blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin inhibits the proliferation of ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The heat shock protein 90 inhibitor 17-AAG induces cell cycle arrest and apoptosis in mantle cell lymphoma cell lines by depleting cyclin D1, Akt, Bid and activating caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geldanamycin analog 17-DMAG limits apoptosis in human peripheral blood cells by inhibition of p53 activation and its interaction with heat-shock protein 90 kDa after exposure to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 17-DMAP-GA on the Oncogene Product p185 erbB-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of 17-DMAP-GA, a potent inhibitor of Heat Shock Protein 90 (Hsp90), on the oncogenic protein p185 erbB-2 (also known as HER2). Through a comprehensive review of existing literature, this document outlines the molecular mechanisms, quantitative effects, and key experimental methodologies relevant to the study of this compound's action on p185 erbB-2.
Core Mechanism of Action: Hsp90 Inhibition and p185 erbB-2 Destabilization
This compound (17-dimethylaminoethylamino-17-demethoxygeldanamycin) is a water-soluble analog of geldanamycin that functions by binding to the ATP pocket of Hsp90, a critical molecular chaperone.[1] Hsp90 is essential for the conformational stability and function of a wide array of "client" proteins, many of which are implicated in oncogenesis.[2] The p185 erbB-2 receptor tyrosine kinase is a key Hsp90 client protein.[2]
The interaction between this compound and Hsp90 disrupts the chaperone's function, leading to the destabilization of p185 erbB-2. This destabilization triggers a cascade of cellular events culminating in the degradation of the oncoprotein. The primary mechanism for this degradation is the ubiquitin-proteasome pathway. Inhibition of Hsp90 by geldanamycin analogues has been shown to induce the polyubiquitination of mature p185 erbB-2 within minutes of exposure.[3] This polyubiquitination marks the protein for recognition and subsequent degradation by the proteasome.[3]
Furthermore, studies have indicated a multi-step process for erbB-2 degradation following Hsp90 inhibition. This can involve the internalization of p185 erbB-2, followed by proteasome-dependent cleavage in early endosomes, generating a p116-ERBB2 fragment that is then trafficked to lysosomes for final degradation.[1][4]
Quantitative Effects of this compound on Cancer Cell Lines
The inhibitory effects of this compound and its analogs have been quantified across various cancer cell lines, particularly those overexpressing p185 erbB-2. The following tables summarize key quantitative data from published studies.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound | SK-BR-3 (Breast Cancer) | Not Specified | IC50 | 140 nM | [5] |
| 17-DMAG | SKBR3 (Breast Cancer) | Cytotoxicity Assay | GI50 | 29 nM | [1] |
| 17-DMAG | SKOV3 (Ovarian Cancer) | Cytotoxicity Assay | GI50 | 32 nM | [1] |
| 17-DMAG | Osteosarcoma Cell Lines (MG63, Saos, HOS, NY) | Proliferation Assay | Growth Inhibition (at 100 nM, 48h) | ~73-74% | [6] |
| 17-AAG | JIMT-1 (Trastuzumab-resistant Breast Cancer) | Proliferation Assay | IC50 | 10 nM | [7] |
| 17-AAG | SKBR-3 (Breast Cancer) | Proliferation Assay | IC50 | 70 nM | [7] |
Table 1: Summary of In Vitro Efficacy of this compound and Analogs.
| Compound | Cell Line | Treatment | Effect on p185 erbB-2 | Reference |
| Geldanamycin | SKBr3 (Breast Cancer) | Minutes of exposure | Induces polyubiquitination | [3] |
| Geldanamycin | SKBR3 (Breast Cancer) | 2 hours | Potentiates cleavage to a 116 kDa fragment | [4] |
| 17-AAG | JIMT-1 & SKBR-3 | Not Specified | Downregulation and dephosphorylation | [7] |
Table 2: Qualitative and Mechanistic Effects on p185 erbB-2.
Signaling Pathways Modulated by this compound
The degradation of p185 erbB-2 by this compound leads to the downregulation of its downstream signaling pathways, which are crucial for cancer cell proliferation, survival, and migration. The two primary pathways affected are the PI3K/Akt and the RAS/MAPK pathways.[8]
p185 erbB-2 Signaling and its Inhibition by this compound
Caption: Mechanism of this compound-induced p185 erbB-2 degradation and downstream signaling inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of this compound on p185 erbB-2 and associated cellular processes.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis for p185 erbB-2 Degradation
Objective: To qualitatively and quantitatively assess the levels of p185 erbB-2 and downstream signaling proteins following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-erbB-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for specified time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Protocol 3: Immunoprecipitation for Ubiquitination Assay
Objective: To detect the polyubiquitination of p185 erbB-2 induced by this compound.
Materials:
-
Treated cell lysates (from Western Blot protocol)
-
Anti-erbB-2 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer (e.g., modified RIPA buffer)
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-erbB-2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Caption: A generalized experimental workflow for studying this compound's effects on cancer cells.
This guide provides a foundational understanding of the interaction between this compound and the p185 erbB-2 oncoprotein. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of oncology drug development. Further investigation into the nuances of this interaction will continue to inform the development of more effective cancer therapies.
References
- 1. Identification of an HSP90 modulated multi-step process for ERBB2 degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using natural product inhibitors to validate Hsp90 as a molecular target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyubiquitination and proteasomal degradation of the p185c-erbB-2 receptor protein-tyrosine kinase induced by geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of an HSP90 modulated multi-step process for ERBB2 degradation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
The Genesis of a Potent Hsp90 Inhibitor: A Technical Guide to the Discovery and Synthesis of 17-DMAP-GA
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, the molecular chaperone Heat Shock Protein 90 (Hsp90) has emerged as a critical node in cellular signaling. Hsp90 is responsible for the conformational maturation and stability of a multitude of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis. The inhibition of Hsp90 offers a compelling therapeutic strategy, as it can simultaneously disrupt multiple oncogenic pathways. Geldanamycin, a natural benzoquinone ansamycin, was one of the first identified Hsp90 inhibitors. However, its clinical development was hampered by poor water solubility and hepatotoxicity. This spurred the development of synthetic derivatives with improved pharmaceutical properties, leading to the discovery of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin, commonly known as 17-DMAP-GA or Alvespimycin. This technical guide provides a detailed overview of the discovery, synthesis, mechanism of action, and biological activity of this potent second-generation Hsp90 inhibitor.
Discovery and Rationale
This compound was developed as part of a broader effort to create geldanamycin analogs with enhanced pharmacological profiles.[1] The primary goals were to improve aqueous solubility and reduce the toxicity associated with the parent compound. Researchers synthesized a library of over sixty 17-alkylamino-17-demethoxygeldanamycin analogs by modifying the 17-position of the geldanamycin scaffold.[1][2] This strategic modification involves the nucleophilic substitution of the 17-methoxy group. Among these derivatives, this compound stood out for its significantly improved water solubility and potent anti-tumor activity, comparable to or greater than other analogs in clinical development like 17-AAG (Tanespimycin).[2] Its favorable preclinical profile led to its advancement into clinical trials for various malignancies.[3]
Chemical Synthesis
The synthesis of this compound is a semi-synthetic process that begins with the natural product geldanamycin. The core of the synthesis is a nucleophilic substitution reaction at the C17 position of the ansa-macrocycle, where the methoxy group is displaced by N,N-dimethylethylenediamine.[1]
Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the general methodology for synthesizing 17-aminogeldanamycin derivatives.[1]
Materials:
-
Geldanamycin
-
N,N-dimethylethylenediamine
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
Methanol
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus and plates (silica gel)
-
Rotary evaporator
-
Filtration or centrifugation equipment
Procedure:
-
Under an inert atmosphere, dissolve geldanamycin in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add an excess of N,N-dimethylethylenediamine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC), with a suitable eluent system (e.g., 95:5 chloroform:methanol). The reaction is typically complete within 48 hours.
-
Upon completion, precipitate the crude product by adding hexane to the reaction mixture.
-
Collect the purple precipitate by filtration or centrifugation.
-
Wash the precipitate multiple times with hexane to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to yield crude this compound.
-
If necessary, further purification can be achieved by column chromatography on silica gel.
Mechanism of Action: Hsp90 Inhibition
This compound exerts its anticancer effects by potently inhibiting the ATPase activity of Hsp90.[4][5] It binds to the N-terminal ATP-binding pocket of Hsp90, competitively blocking the binding of ATP.[2] This is a critical step, as the chaperone cycle of Hsp90 is dependent on ATP binding and hydrolysis to facilitate the conformational changes required for client protein maturation.
By inhibiting this ATPase activity, this compound locks Hsp90 in a conformation that is unable to process client proteins. This leads to the destabilization and subsequent ubiquitination of these client proteins, targeting them for degradation by the proteasome.[5] Key Hsp90 client proteins include oncogenic kinases like HER2 (erbB2), Akt, and Raf-1, as well as transcription factors and steroid receptors that are crucial for tumor growth and survival.[6][7] The degradation of these multiple key proteins simultaneously results in cell cycle arrest and the induction of apoptosis in cancer cells.[8][9]
Figure 2: Mechanism of Hsp90 inhibition by this compound.
Quantitative Biological Data
The potency of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its broad-spectrum anti-proliferative activity.
| Cell Line Panel | Median IC50 (nM) | Notes | Reference |
| PPTP In Vitro Panel (Overall) | 68 | PPTP = Pediatric Preclinical Testing Program | [8] |
| Rhabdomyosarcoma Panel | 32 | Showed higher sensitivity | [8] |
| Neuroblastoma Panel | 380 | Showed lower sensitivity | [8] |
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | Varies (used in combination studies) | [10] |
| Breast Cancer | 4T1 (mouse) | Varies (used in combination studies) | [10] |
Note: IC50 values can vary significantly based on experimental conditions, such as assay duration and cell seeding density.
In preclinical in vivo studies, this compound has been administered through various routes, including intraperitoneal and intravenous injections. A common dosing schedule in mouse xenograft models is 50 mg/kg administered twice weekly.[8] While it showed significant effects against certain tumor types like alveolar rhabdomyosarcoma, its activity was variable across the full panel of solid tumor xenografts tested.[8]
Key Experimental Protocols
Hsp90 ATPase Activity Assay (Malachite Green)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90 and is a standard method to quantify the inhibitory effect of compounds like this compound.[11][12]
Materials:
-
Recombinant Hsp90 protein
-
ATP solution
-
This compound or other test inhibitors
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Malachite Green Reagent
-
Sodium Citrate solution (to stop the reaction)
-
Phosphate standard (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve: Prepare serial dilutions of a phosphate standard to generate a standard curve. Add the malachite green reagent and measure absorbance at ~620 nm.
-
Inhibition Assay: a. Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer. b. In a 96-well plate, add Hsp90 solution, assay buffer, and the diluted inhibitor solutions. Include "No Inhibitor" controls (with DMSO vehicle) and "No Enzyme" blanks. c. Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to Hsp90. d. Initiate the reaction by adding a defined concentration of ATP to all wells. e. Incubate at 37°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range. f. Stop the reaction by adding sodium citrate solution. g. Add the malachite green reagent to all wells and incubate for 15-20 minutes at room temperature for color development.
-
Data Analysis: a. Measure the absorbance at ~620 nm. b. Subtract the absorbance of the "No Enzyme" blank from all other readings. c. Use the phosphate standard curve to convert absorbance values to the concentration of phosphate released. d. Calculate the percentage of inhibition for each inhibitor concentration relative to the "No Inhibitor" control. e. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (Acid Phosphatase - APH)
This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cells and to calculate IC50 values.[10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Assay Buffer (e.g., 0.1 M sodium acetate, 0.1% Triton X-100, pH 5.5)
-
Substrate Solution (p-nitrophenyl phosphate in assay buffer)
-
Stop Solution (e.g., 1 N NaOH)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the appropriate wells. Include vehicle-only control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a cell culture incubator.
-
Assay: a. After incubation, wash the cells with phosphate-buffered saline (PBS). b. Add the substrate solution to each well and incubate at 37°C until a yellow color develops. c. Stop the reaction by adding the stop solution.
-
Data Analysis: a. Measure the absorbance at 405 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot the percentage of viability against the drug concentration and determine the IC50 value.
Conclusion
This compound (Alvespimycin) represents a significant advancement in the development of Hsp90 inhibitors. Its semi-synthetic origin from geldanamycin allowed for the optimization of its physicochemical properties, leading to enhanced water solubility and a more favorable profile for clinical investigation.[1] By targeting the fundamental ATPase activity of Hsp90, this compound triggers the degradation of numerous oncoproteins, providing a multi-pronged attack on cancer cell signaling networks. The protocols and data presented herein offer a technical foundation for researchers and drug developers working to understand and exploit Hsp90 inhibition as a powerful strategy in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. rsc.org [rsc.org]
- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stage 1 testing and pharmacodynamic evaluation of the HSP90 inhibitor alvespimycin (17-DMAG, KOS-1022) by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Data demonstrating the in vivo anti-tumor efficacy of thermosensitive liposome formulations of a drug combination in pre-clinical models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
17-DMAP-GA: A Technical Guide to a Potent Geldanamycin Analogue and Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAP-GA), a significant analogue of the natural product geldanamycin. As a potent inhibitor of Heat Shock Protein 90 (Hsp90), this compound has garnered considerable interest in the field of oncology and drug development for its improved pharmacological properties over its parent compound. This document details its mechanism of action, presents quantitative data on its biological activity, provides detailed experimental protocols for its study, and visualizes key signaling pathways and workflows.
Introduction to this compound
Geldanamycin, a benzoquinone ansamycin antibiotic, was one of the first identified inhibitors of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins driving tumor growth and survival.[1] However, the clinical utility of geldanamycin has been limited by its poor water solubility and significant hepatotoxicity.[1][2] This led to the development of semi-synthetic derivatives, including this compound (also widely known as 17-DMAG or alvespimycin).[1][3]
This compound is a water-soluble derivative of geldanamycin with several advantages over its predecessor and other analogues like 17-AAG (tanespimycin), including greater bioavailability, reduced metabolism, and in some cases, superior anti-tumor activity.[3][4][5] It acts by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function and leading to the degradation of a wide array of oncogenic client proteins.[1][5]
Quantitative Data Presentation
The following tables summarize the biological activity of this compound in comparison to geldanamycin and another well-studied analogue, 17-AAG.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Geldanamycin Analogues in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | 17-AAG (nM) | Geldanamycin (nM) |
| SK-BR-3 | Breast Cancer | 24[6] | - | - |
| BT-474 | Breast Cancer | 16[6] | - | - |
| LR-SKBR3 (Lapatinib-resistant) | Breast Cancer | 619[6] | - | - |
| LR-BT474 (Lapatinib-resistant) | Breast Cancer | 103[6] | - | - |
| K562 | Chronic Myeloid Leukemia | 50[7] | - | - |
| K562-RC (Imatinib-resistant) | Chronic Myeloid Leukemia | 31[7] | - | - |
| K562-RD (Imatinib-resistant) | Chronic Myeloid Leukemia | 44[7] | - | - |
| CLL Patient Samples | Chronic Lymphocytic Leukemia | ~1000 (viability reduced to 31.5%)[8] | ~1000 (viability reduced to 61.5%)[8] | - |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Hsp90 Binding and Downstream Effects of this compound
| Parameter | Value | Cell Line/System | Reference |
| Hsp90 Inhibition (IC50) | 24 nM | - | [9] |
| AKT Protein Decrease (at 1.0 µM) | 72.5% | CLL Patient Samples | [8] |
| IKK Protein Decrease (at 1.0 µM) | Significant | CLL Patient Samples | [8] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting Hsp90, which leads to the destabilization and subsequent proteasomal degradation of numerous oncogenic client proteins. This disrupts multiple signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.
Hsp90 Chaperone Cycle Inhibition
The primary mechanism of action of this compound is its binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition prevents the conformational changes necessary for the chaperone's function, leading to the degradation of its client proteins.
Downstream Signaling Pathways
The inhibition of Hsp90 by this compound leads to the degradation of key signaling proteins, including MET, AKT, and components of the NF-κB pathway.[7][10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Semi-Synthesis of this compound from Geldanamycin
This compound is synthesized from geldanamycin via a nucleophilic substitution reaction.[12]
Materials:
-
Geldanamycin
-
N,N-Dimethylethylenediamine
-
Anhydrous chloroform or similar aprotic solvent
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve geldanamycin in anhydrous chloroform under an inert atmosphere.
-
Add an excess of N,N-dimethylethylenediamine to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting purple solid (this compound) by column chromatography on silica gel.
Hsp90 ATPase Activity Assay (Malachite Green-based)
This colorimetric assay measures the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate released from ATP hydrolysis.
Detailed Protocol:
-
Prepare Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.
-
Hsp90 Solution: Dilute recombinant Hsp90 to a working concentration (e.g., 0.5 µM) in assay buffer.
-
ATP Solution: Prepare a 1 mM ATP stock solution in assay buffer.
-
This compound: Prepare a serial dilution in DMSO, then dilute further in assay buffer.
-
Malachite Green Reagent: Prepare fresh by mixing malachite green, ammonium molybdate, and a stabilizer according to a commercial kit's instructions or a published protocol.
-
-
Reaction Setup: In a 96-well plate, add assay buffer, Hsp90 solution, and varying concentrations of this compound or vehicle (DMSO).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to Hsp90.
-
Reaction Initiation: Add ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Reaction Termination and Color Development: Add the malachite green reagent to each well to stop the reaction and initiate color development.
-
Measurement: After a 15-20 minute incubation at room temperature, measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Use a phosphate standard curve to determine the amount of phosphate released. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Hsp90 Client Protein Degradation
This technique is used to quantify the degradation of specific Hsp90 client proteins following treatment with this compound.
Procedure:
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the Hsp90 client protein of interest (e.g., HER2, Akt, MET) or a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the client protein levels to the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of this compound to Hsp90 in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Procedure:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thawing) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble Hsp90 remaining in the supernatant at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble Hsp90 as a function of temperature. A shift in the melting curve to a higher temperature for the this compound-treated samples confirms target engagement.
Clinical Development Overview
This compound (alvespimycin) has undergone several Phase I and II clinical trials for various solid and hematological malignancies.[3][13][14][15] These trials have explored different dosing schedules and have provided valuable information on its safety profile, pharmacokinetics, and pharmacodynamics.[13][14][15] While it has shown some clinical activity, including partial and complete responses in some patients, its development has also faced challenges related to toxicity at higher doses.[13][14][15] The recommended Phase II dose from some studies is 80 mg/m² administered weekly via intravenous infusion.[13][15] Further investigation into optimal dosing strategies and combination therapies is ongoing.
Conclusion
This compound stands out as a promising geldanamycin analogue with improved pharmaceutical properties and potent Hsp90 inhibitory activity. Its ability to induce the degradation of a wide range of oncoproteins makes it a compelling candidate for cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working with this and similar Hsp90 inhibitors. Further research is warranted to fully elucidate its therapeutic potential, optimize its clinical application, and explore its efficacy in combination with other anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. caymanchem.com [caymanchem.com]
- 10. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
The Role of 17-DMAP-GA in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAP-GA), a potent derivative of the ansamycin antibiotic geldanamycin, is a promising anti-cancer agent that functions primarily as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy. By inhibiting Hsp90, this compound triggers the degradation of these client proteins, leading to cell cycle arrest and, significantly, the induction of apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis in cancer cells, details relevant experimental protocols, and presents quantitative data from various studies.
Core Mechanism of Action: Hsp90 Inhibition
This compound exerts its biological effects by binding to the ATP-binding pocket in the N-terminus of Hsp90, thereby inhibiting its ATPase activity.[1] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[2] This targeted degradation of oncoproteins disrupts multiple signaling pathways essential for tumor cell survival, ultimately culminating in apoptotic cell death.[3][4] A notable characteristic of Hsp90 inhibitors like this compound is their selectivity for tumor cells, as Hsp90 in malignant tissues exists in a "high-affinity" conformation, making it more susceptible to inhibition compared to Hsp90 in normal cells.
Signaling Pathways Mediating this compound-Induced Apoptosis
The induction of apoptosis by this compound is a multi-faceted process involving the perturbation of several critical signaling pathways.
The Intrinsic (Mitochondrial) Apoptosis Pathway
A primary mechanism through which this compound induces apoptosis is the activation of the intrinsic or mitochondrial pathway. This is often initiated by cellular stress, such as the accumulation of misfolded proteins resulting from Hsp90 inhibition.[5] Key events in this pathway include:
-
Mitochondrial Membrane Depolarization: Treatment with this compound leads to a disruption of the mitochondrial membrane potential.[3]
-
Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family is critical.[6][7] this compound has been shown to decrease the levels of anti-apoptotic proteins like Bcl-2 and Mcl-1.[2][3]
-
Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytoplasm.[1][8]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[9][10] Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[8][11][12]
The NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor κB) is a crucial regulator of cell survival, and its constitutive activation is a hallmark of many cancers.[3] NF-κB promotes the transcription of anti-apoptotic genes, including members of the Bcl-2 family.[3] this compound has been shown to inhibit the NF-κB pathway by targeting the Hsp90 client protein IKK (IκB kinase), which is responsible for activating NF-κB.[3] The depletion of IKK leads to:
-
Diminished NF-κB DNA binding.[3]
-
Decreased transcription of NF-κB target genes that prevent apoptosis.[3]
-
Subsequent induction of caspase-dependent apoptosis.[3]
The p53-Dependent Apoptotic Pathway
The tumor suppressor protein p53 plays a pivotal role in inducing apoptosis in response to cellular stress. In some cancer types, the pro-apoptotic function of p53 is essential for the cytotoxic effects of this compound.[13] Treatment with this compound can lead to the accumulation of p53 protein.[13][14] This accumulation of functional p53 can then trigger the apoptotic cascade, often through the transcriptional upregulation of pro-apoptotic Bcl-2 family members like Bax.[13] Studies have shown that cancer cells lacking functional p53 may be resistant to this compound-induced apoptosis.[13]
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.
Table 1: Apoptosis Induction in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Exposure Time | Apoptosis Rate (%) | Reference |
| AGS | Gastric Cancer | Varies | 48 h | Up to 38.5% (Sub-G1) | [4] |
| HCC | Hepatocellular Carcinoma | 400 nmol/l | 48 h | 22.4% (Early-stage) | [14] |
| CLL | Chronic Lymphocytic Leukemia | 50-500 nM | 24-48 h | Dose- and time-dependent increase | [3] |
Table 2: Effects of this compound on Key Apoptotic Proteins
| Cell Line | Cancer Type | Treatment | Effect on Protein Levels | Reference |
| HCC | Hepatocellular Carcinoma | 400 nmol/l this compound | ↓ Survivin, ↓ Cyclin D1, ↓ NF-κB, ↑ p53 | [14] |
| AGS | Gastric Cancer | Dose-dependent this compound | ↓ p-Akt, ↓ Survivin | [15] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | This compound | ↓ Bcl-2, ↑ Bax (promotes) | [2] |
| CLL | Chronic Lymphocytic Leukemia | This compound | ↓ IKK, ↓ NF-κB target genes (Bcl-2, Mcl-1) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound-induced apoptosis.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
-
Principle: The tetrazolium salt MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[16]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).[4][16]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This is a standard method to quantify the percentage of apoptotic and necrotic cells.[14][17]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17][18]
-
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[17]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC) and PI.[17]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in apoptosis.[14][16]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., caspases, Bcl-2 family members, p53). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
-
Procedure:
-
Cell Lysate Preparation: Treat cells with this compound, harvest, and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with an appropriate HRP-conjugated secondary antibody.[16]
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.[16]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different conditions. Look for markers like the cleavage of PARP or caspase-3.[3][8]
-
Conclusion
This compound is a potent inducer of apoptosis in a wide range of cancer cells. Its primary mechanism of action, the inhibition of Hsp90, leads to the destabilization of numerous oncoproteins, thereby disrupting key survival pathways such as the NF-κB and Akt signaling cascades. This disruption culminates in the activation of the intrinsic mitochondrial apoptotic pathway, characterized by changes in Bcl-2 family protein expression, mitochondrial membrane depolarization, and caspase activation. The efficacy of this compound can be quantitatively assessed using a combination of cell-based assays and molecular biology techniques. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are essential for the continued development and clinical application of this compound and other Hsp90 inhibitors in cancer therapy.
References
- 1. Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 17-DMAG on diffuse large B-cell lymphoma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp90 inhibitors, GA and 17AAG, lead to ER stress-induced apoptosis in rat histiocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oil A induces apoptosis of pancreatic cancer cells via caspase activation, redistribution of cell cycle and GADD expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 13. Inhibition of Hsp90 via 17-DMAG induces apoptosis in a p53-dependent manner to prevent medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The apoptotic effect and associated signalling of HSP90 inhibitor 17-DMAG in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the chemical structure and properties of 17-DMAP-GA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 17-DMAP-GA, also known as Alvespimycin or 17-DMAG. The document details experimental protocols for its evaluation and visualizes its mechanism of action through signaling pathway diagrams.
Chemical Structure and Properties
This compound is a semi-synthetic derivative of the natural product geldanamycin, an ansamycin antibiotic. It was developed to improve upon the poor water solubility and potential hepatotoxicity of earlier geldanamycin analogs.[1][2] The key structural modification is the substitution of the methoxy group at the 17-position with a dimethylaminoethylamino group, which significantly enhances its aqueous solubility.[1][2]
Chemical Structure:
(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-{[(Dimethylamino)ethyl]amino}-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 169521-68-0 | |
| Molecular Formula | C₃₂H₄₈N₄O₈ | |
| Molecular Weight | 616.756 g/mol | |
| Appearance | Purple solid | |
| Melting Point | >270°C (decomposes) | |
| Solubility | Soluble in DMSO (≥ 50 mg/mL), Water (4.76 mg/mL with sonication and heat) | |
| Purity | >95% by HPLC | |
| Storage | -20°C |
Mechanism of Action: HSP90 Inhibition
This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the conformational maturation, stability, and function of a wide range of "client" proteins.[1][2] Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.
By binding to the ATP-binding pocket in the N-terminal domain of HSP90, this compound competitively inhibits its ATPase activity. This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins. The degradation of these oncoproteins results in the simultaneous inhibition of multiple cancer-promoting pathways.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound, leading to the degradation of HSP90 client proteins and subsequent downstream effects.
Caption: HSP90 inhibition by this compound leads to the degradation of oncogenic client proteins.
Biological Activity and In Vitro Efficacy
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines. Its efficacy is generally greater than that of its predecessor, 17-AAG. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| A2058 | Melanoma | 2.1 | |
| SK-BR-3 | Breast Cancer | 8 | |
| SK-OV-3 | Ovarian Cancer | 46 | |
| HOS | Osteosarcoma | 75 | |
| MG63 | Osteosarcoma | 74.7 | |
| Saos-2 | Osteosarcoma | 72.7 | |
| NY | Osteosarcoma | 70.7 | |
| NCI-H460 | Non-Small Cell Lung Cancer | 10 | |
| A549 | Non-Small Cell Lung Cancer | 30 | |
| DU-145 | Prostate Cancer | 20 | |
| PC-3 | Prostate Cancer | 50 | |
| HT-29 | Colon Cancer | 40 | |
| U251 | Glioblastoma | 60 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect changes in the expression levels of HSP90 client proteins and other relevant markers following treatment with this compound.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Akt, HER2, HSP70, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Immunoprecipitation
This technique is used to confirm the interaction between HSP90 and its client proteins and to demonstrate the disruption of this interaction by this compound.
Materials:
-
Cancer cell lines treated with this compound
-
Non-denaturing lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-HSP90)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Reagents for Western Blot analysis
Procedure:
-
Cell Lysis: Lyse treated and control cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysates with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the primary antibody (e.g., anti-HSP90) overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the client protein of interest. A reduced amount of the client protein co-immunoprecipitated with HSP90 in the this compound-treated samples compared to the control indicates disruption of the complex.
Synthesis of this compound
The synthesis of this compound is a semi-synthetic process that starts with the natural product geldanamycin. The key step is a nucleophilic substitution reaction at the C17 position.
Materials:
-
Geldanamycin
-
N,N-Dimethylethylenediamine
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Hexane
-
Silica gel for column chromatography (optional)
Procedure:
-
Dissolve geldanamycin in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add an excess of N,N-dimethylethylenediamine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, precipitate the crude product by adding hexane to the reaction mixture.
-
Collect the purple precipitate by filtration or centrifugation.
-
Wash the precipitate with hexane to remove unreacted starting materials.
-
Dry the solid under vacuum to yield this compound.
-
If necessary, the product can be further purified by silica gel column chromatography.
Conclusion
This compound (Alvespimycin) is a potent and water-soluble HSP90 inhibitor with significant anti-cancer activity demonstrated in a wide range of preclinical models. Its mechanism of action, involving the simultaneous disruption of multiple oncogenic signaling pathways, makes it a compelling candidate for cancer therapy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising compound.
References
An In-depth Technical Guide on the Effect of 17-DMAP-GA on Bcr-Abl Positive Leukemic Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of 17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAP-GA), a potent inhibitor of Heat Shock Protein 90 (Hsp90), on leukemic cells characterized by the Bcr-Abl fusion oncoprotein. This document synthesizes key findings on its mode of action, impact on critical signaling pathways, and induction of apoptosis, supported by quantitative data and detailed experimental protocols.
Introduction: Targeting the Bcr-Abl Oncoprotein
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase, the Bcr-Abl protein.[2][3][4] This oncoprotein is central to CML pathogenesis, activating a cascade of downstream signaling pathways that promote uncontrolled cell proliferation and resistance to apoptosis.[4][5][6]
While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance persist.[7][8] An alternative therapeutic strategy involves targeting proteins essential for Bcr-Abl's stability and function. One such target is Heat Shock Protein 90 (Hsp90), a molecular chaperone required for the conformational maturation and stability of numerous oncogenic proteins, including Bcr-Abl.[9][10][11][12] this compound, a derivative of geldanamycin, is a potent Hsp90 inhibitor that disrupts the chaperone's function, leading to the degradation of its client proteins.[13][14]
Mechanism of Action: Hsp90 Inhibition and Bcr-Abl Degradation
The primary mechanism of this compound and its analogs (e.g., 17-AAG, Geldanamycin) in Bcr-Abl positive cells is the inhibition of Hsp90.[9][10][12]
-
Hsp90 as a Chaperone for Bcr-Abl: The Bcr-Abl tyrosine kinase relies on its association with Hsp90 to maintain its proper conformation and functional activity.[10][15] This chaperone-client relationship prevents Bcr-Abl from being targeted for degradation.
-
Inhibition of Hsp90 ATPase Activity: this compound binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its essential ATPase activity.[9] This locks Hsp90 in a conformation that is unable to process and stabilize its client proteins.
-
Destabilization and Proteasomal Degradation: Inhibition of Hsp90 disrupts the Bcr-Abl/Hsp90 complex.[15] This leaves the Bcr-Abl oncoprotein unfolded and exposed, leading to its ubiquitination and subsequent degradation by the proteasome.[10][16] Studies show that this process involves a shift in Bcr-Abl's binding from Hsp90 to Hsp70 before its destruction.[10][15]
The resulting depletion of intracellular Bcr-Abl levels effectively shuts down its oncogenic signaling, leading to cell cycle arrest and apoptosis.[10][17]
Caption: Mechanism of this compound induced Bcr-Abl degradation.
Impact on Bcr-Abl Signaling Pathways
By promoting the degradation of the Bcr-Abl oncoprotein, this compound effectively abrogates the downstream signaling pathways that are constitutively activated in CML cells.
A. Bcr-Abl Signaling Network (Untreated)
Bcr-Abl activates several key pathways crucial for leukemic cell survival and proliferation:
-
RAS/MAPK Pathway: Activation of this pathway via GRB2/SOS promotes cell proliferation.[6][18]
-
PI3K/AKT Pathway: This pathway is critical for cell survival, inhibiting apoptosis by inactivating pro-apoptotic proteins like BAD and p27.[18]
-
JAK/STAT Pathway: Specifically, the phosphorylation of STAT5 is a hallmark of Bcr-Abl activity, contributing to the evasion of apoptosis.[18][19]
Caption: Key signaling pathways activated by the Bcr-Abl oncoprotein.
B. Disruption of Signaling by this compound
Treatment with this compound leads to the degradation of Bcr-Abl, causing a collapse of this signaling network. This is observed through the reduced phosphorylation and/or total protein levels of key downstream effectors. Studies on analogous Hsp90 inhibitors have demonstrated reduced Akt kinase activity and downregulation of c-Raf protein levels.[10][20] The inhibition of these pathways culminates in decreased proliferation and the induction of apoptosis.
Caption: Disruption of Bcr-Abl signaling by this compound.
Quantitative Effects on Cell Viability and Apoptosis
Table 1: Effect of Hsp90 Inhibitors on Apoptosis in Bcr-Abl Positive Cells
| Cell Line | Compound | Concentration | Exposure Time | Apoptosis Level | Reference |
|---|---|---|---|---|---|
| HL-60/Bcr-Abl | 17-AAG | 5 µM | 72 h | Significant Induction | [20] |
| K562 | 17-AAG | 5 µM | 72 h | Significant Induction | [20] |
| HL-60/Bcr-Abl | Geldanamycin | 5 µM | 72 h | Significant Induction | [20] |
| K562 | Geldanamycin | 5 µM | 72 h | Significant Induction |[20] |
Note: Data is qualitative as presented in the source material. "Significant Induction" refers to a statistically significant increase in apoptotic cells compared to untreated controls.
Table 2: Dose-Dependent Effect of 17-DMAG on SU-DHL-4 Cell Viability
| 17-DMAG (µmol/l) | Cell Survival Rate (%, 24h) | Cell Survival Rate (%, 48h) |
|---|---|---|
| 0 | 100.00 ± 0.6 | 100.00 ± 0.2 |
| 25 | 88.99 ± 0.5 | 89.59 ± 1.1 |
| 50 | 71.56 ± 0.2 | 58.20 ± 3.0 |
| 100 | 62.22 ± 0.4 | 55.15 ± 2.5 |
| 200 | 52.47 ± 0.2 | 39.45 ± 1.2 |
Data from a study on Diffuse Large B-cell Lymphoma (SU-DHL-4 cell line), demonstrating the general dose- and time-dependent cytotoxic effects of 17-DMAG.[14]
The induction of apoptosis is a key outcome of this compound treatment. This process is mediated primarily through the intrinsic mitochondrial pathway, characterized by:
-
Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential.[16]
-
Cytochrome c Release: Accumulation of cytochrome c in the cytosol.[10][15][20]
-
Caspase Activation: Subsequent cleavage and activation of initiator caspase-9 and effector caspase-3, leading to the execution of the apoptotic program.[10][15][20]
Detailed Experimental Protocols
The following are standard methodologies used to investigate the effects of this compound on Bcr-Abl positive cells.
A. Cell Culture and Drug Treatment
-
Cell Lines: K562 (endogenous p210 Bcr-Abl) or HL-60/Bcr-Abl (ectopic p185 Bcr-Abl) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: this compound is dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) is run in parallel.
B. Western Blot Analysis for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment, cells are harvested, washed with cold PBS, and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bcr-Abl, p-CrkL, Akt, p-Akt, PARP, Caspase-3, Hsp90, β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.
C. Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Cells are treated with various concentrations of this compound for specified time points.
-
Harvesting: Cells are collected, washed with cold PBS, and then resuspended in 1X Annexin V Binding Buffer.
-
Staining: Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are scored as early apoptotic, while Annexin V positive/PI positive cells represent late apoptotic or necrotic cells.
D. Cell Viability Assessment (MTS/MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a range of this compound concentrations.
-
Incubation: The plates are incubated for 24, 48, or 72 hours.
-
Reagent Addition: An MTS or MTT reagent is added to each well and incubated for 1-4 hours. The reagent is converted by viable cells into a colored formazan product.
-
Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS). Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Caption: General experimental workflow for studying this compound effects.
Conclusion and Future Directions
This compound represents a compelling therapeutic agent for Bcr-Abl positive leukemias. By targeting the essential chaperone protein Hsp90, it triggers the degradation of the primary oncogenic driver, Bcr-Abl. This action leads to the simultaneous collapse of multiple pro-survival signaling pathways and the robust induction of apoptosis. This mechanism offers a potential avenue to overcome resistance to conventional tyrosine kinase inhibitors. Further investigation is warranted to fully elucidate its efficacy and safety profile in preclinical and clinical settings for CML and other Bcr-Abl positive malignancies.
References
- 1. youtube.com [youtube.com]
- 2. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid initial decline in BCR-ABL1 is associated with superior responses to second-line nilotinib in patients with chronic-phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perturbation of p38α MAPK as a Novel Strategy to Effectively Sensitize Chronic Myeloid Leukemia Cells to Therapeutic BCR-ABL Inhibitors [mdpi.com]
- 5. The Hsp90 inhibitor geldanamycin selectively sensitizes Bcr-Abl-expressing leukemia cells to cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Geldanamycin and its analogue 17-allylamino-17-demethoxygeldanamycin lowers Bcr-Abl levels and induces apoptosis and differentiation of Bcr-Abl-positive human leukemic blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hsp90 inhibitors, GA and 17AAG, lead to ER stress-induced apoptosis in rat histiocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. worthington-biochem.com [worthington-biochem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Effects of 17-DMAG on diffuse large B-cell lymphoma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disruption of the Bcr-Abl/Hsp90 protein complex: a possible mechanism to inhibit Bcr-Abl-positive human leukemic blasts by novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of heat shock protein 90 function by 17-allylamino-17-demethoxy-geldanamycin in Hodgkin's lymphoma cells down-regulates Akt kinase, dephosphorylates extracellular signal-regulated kinase, and induces cell cycle arrest and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Understanding the Interaction of 17-DMAP-GA with HSP90 Client Proteins: A Technical Guide
Disclaimer: Publicly available research and quantitative data specifically for 17-(dimethylamino-propylamino)-17-demethoxygeldanamycin (17-DMAP-GA) are limited. This guide will therefore focus on the closely related and well-characterized geldanamycin analog, 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG), as a representative model to provide an in-depth understanding of the interaction between this class of compounds and Heat Shock Protein 90 (HSP90) client proteins. The mechanisms and effects described are expected to be highly similar for this compound.
Introduction to HSP90 and its Inhibition
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide array of substrate proteins, referred to as "client proteins"[1][2]. In normal cells, HSP90 plays a crucial role in maintaining cellular homeostasis. However, in cancer cells, HSP90 is often overexpressed and is critical for the stability and function of numerous oncoproteins that drive tumor growth, proliferation, and survival[1][2]. This reliance makes HSP90 an attractive target for cancer therapy[1].
Geldanamycin and its derivatives, such as 17-DMAG, are a class of ansamycin antibiotics that potently inhibit HSP90 function[1]. They exert their effect by binding to the N-terminal ATP-binding pocket of HSP90, which is essential for its chaperone activity[3]. This competitive inhibition of ATP binding disrupts the HSP90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent degradation of HSP90 client proteins by the proteasome[1][2]. By targeting HSP90, these inhibitors can simultaneously disrupt multiple oncogenic signaling pathways.
Quantitative Data on HSP90 Inhibition by 17-DMAG
The following tables summarize the quantitative effects of 17-DMAG on the proliferation of various cancer cell lines and the degradation of key HSP90 client proteins. These values highlight the potency and broad-spectrum activity of this class of HSP90 inhibitors.
Table 1: IC50 Values of 17-DMAG in Human Breast Cancer Cell Lines
| Cell Line | Description | IC50 (nM) |
| SKBR3 | HER2-overexpressing, ER-negative | 24 |
| BT474 | HER2-overexpressing, ER-positive | 16 |
| LR-SKBR3 | Lapatinib-resistant SKBR3 | 619 |
| LR-BT474 | Lapatinib-resistant BT474 | 103 |
Data sourced from a study on lapatinib-resistant breast cancer cell lines, demonstrating the efficacy of 17-DMAG[4].
Table 2: Effects of 17-DMAG on HSP90 Client Proteins in Gastric and Osteosarcoma Cancer Cells
| Cell Line | Client Protein | Effect of 17-DMAG Treatment |
| AGS (Gastric Cancer) | Phosphorylated AKT | Dose-dependent reduction in expression[3][5]. |
| AGS (Gastric Cancer) | Survivin | Dose-dependent reduction in expression[3][5]. |
| AGS (Gastric Cancer) | MMP2 | Dose-dependent reduction in expression[3][5]. |
| MG63 (Osteosarcoma) | Phosphorylated MET | Decline in expression observed at concentrations of 75 nM. |
| MG63 (Osteosarcoma) | Phosphorylated Akt | Significant reduction at 75 nM. |
| MG63 (Osteosarcoma) | PI3K | Significant reduction at 75 nM. |
Key Signaling Pathways and Experimental Workflows
The HSP90 Chaperone Cycle and Inhibition
The following diagram illustrates the ATP-dependent chaperone cycle of HSP90 and how it is disrupted by geldanamycin analogs like 17-DMAG.
Disruption of the PI3K/AKT Signaling Pathway
A critical oncogenic pathway that is highly dependent on HSP90 is the PI3K/AKT pathway. AKT is a well-established HSP90 client protein. The inhibition of HSP90 leads to the degradation of AKT, thereby blocking downstream survival signals.
Experimental Workflow for Assessing Client Protein Degradation
The following diagram outlines the typical experimental workflow used to investigate the effects of an HSP90 inhibitor on client protein levels in cancer cells.
Detailed Experimental Protocols
Protocol 1: HSP90 ATPase Activity Assay (Malachite Green-Based)
This assay measures the enzymatic activity of HSP90 by quantifying the amount of inorganic phosphate released from ATP hydrolysis.
Materials:
-
Purified recombinant HSP90 protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
17-DMAG (or other inhibitor) stock solution in DMSO
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplate
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified HSP90, and varying concentrations of the HSP90 inhibitor (17-DMAG). Include a 'no inhibitor' control (with DMSO vehicle) and a 'no enzyme' blank.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to HSP90.
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction & Color Development: Stop the reaction and detect the released inorganic phosphate by adding the Malachite Green reagent.
-
Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Create a phosphate standard curve to convert absorbance values to phosphate concentrations. Calculate the percentage of inhibition for each inhibitor concentration relative to the 'no inhibitor' control.
Protocol 2: Immunoprecipitation of HSP90 and Co-precipitation of Client Proteins
This protocol is used to isolate HSP90 and its interacting client proteins from cell lysates.
Materials:
-
Treated and untreated cell pellets
-
Ice-cold Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-HSP90 antibody
-
Isotype control IgG (negative control)
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add the anti-HSP90 antibody (or isotype control IgG) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes. The samples are now ready for Western blot analysis.
Protocol 3: Western Blotting for Client Protein Degradation
This protocol is the standard method for detecting and quantifying the levels of specific proteins in a sample.
Materials:
-
Cell lysates from Protocol 2 (or from a direct lysis experiment)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against client proteins of interest (e.g., anti-AKT, anti-HER2) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Normalize protein concentrations of all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane thoroughly with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control bands to determine the relative protein levels.
Conclusion
This compound, as a geldanamycin analog, is a potent inhibitor of HSP90. By competitively binding to the N-terminal ATP pocket, it disrupts the chaperone's function, leading to the degradation of a multitude of oncogenic client proteins. This mechanism allows for the simultaneous shutdown of several key signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the efficacy and mechanism of action of this compound and other HSP90 inhibitors in various preclinical models. Further research into the specific activity and potential therapeutic applications of this compound is warranted.
References
- 1. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Potential of 17-DMAP-GA in Targeting Tumor Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-DMAP-GA (17-dimethylaminoethylamino-17-demethoxygeldanamycin), a synthetic analog of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the conformational maturation and stability of a multitude of client proteins, many of which are oncoproteins that drive tumor initiation, progression, and metastasis. By competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound disrupts the Hsp90 chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This targeted degradation of key oncogenic drivers makes this compound a compelling therapeutic agent in oncology. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key preclinical data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of Hsp90, a chaperone protein that is overexpressed in many cancer cells and is essential for the stability and function of numerous oncogenic client proteins.[1][2] Inhibition of Hsp90 by this compound leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways critical for tumor cell survival, proliferation, and invasion.[1][3]
A key signaling axis affected by this compound is the MET-PI3K-Akt pathway . The MET receptor tyrosine kinase, a client protein of Hsp90, is frequently dysregulated in various cancers, including osteosarcoma.[1][4] Upon inhibition of Hsp90 by this compound, the MET protein is destabilized, leading to its ubiquitination and proteasomal degradation.[1] This, in turn, inhibits downstream signaling through the PI3K/Akt pathway, a central regulator of cell growth, survival, and metabolism.[1][3] Specifically, this compound has been shown to reduce the phosphorylation of Akt, a key kinase in this pathway.[1]
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation levels of Hsp90 client proteins following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MET, anti-p-MET, anti-Akt, anti-p-Akt, anti-Hsp90, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay. [1]2. Separate 20 µg of protein per lane on a 10% polyacrylamide gel. [1]3. Transfer the proteins to a PVDF membrane. [1]4. Block the membrane with blocking buffer for 1 hour at room temperature. [5]5. Incubate the membrane with primary antibodies overnight at 4°C. [5]6. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature. [5]7. Detect the signal using an ECL reagent and an imaging system. [2]8. Normalize protein bands to a loading control like GAPDH.
In Vivo Xenograft Mouse Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MG63)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
When tumors reach a mean volume of approximately 20 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control intraperitoneally, for example, twice weekly for 6 weeks. [6]4. Measure tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: Volume = (length × width²) / 2. [7]5. Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, excise the tumors and weigh them. [7] dot
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by effectively targeting the Hsp90 molecular chaperone, leading to the degradation of numerous oncoproteins and the disruption of critical cancer-promoting signaling pathways. The preclinical data presented in this guide, including potent in vitro cytotoxicity and in vivo tumor growth inhibition, underscore its therapeutic promise. The provided experimental protocols offer a framework for further investigation into the efficacy and mechanism of action of this compound in various cancer contexts. Future research should focus on expanding the evaluation of this compound in a broader range of cancer models, exploring combination therapies to enhance its efficacy, and further elucidating the molecular determinants of sensitivity and resistance.
References
- 1. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stage 1 testing and pharmacodynamic evaluation of the HSP90 inhibitor alvespimycin (17-DMAG, KOS-1022) by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Generation of Reactive Oxygen Species by 17-DMAP-GA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAP-GA), a water-soluble derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[1][2] Inhibition of Hsp90 by this compound leads to the degradation of these oncoproteins, making it a promising strategy in cancer therapy.[1][3] Beyond its canonical role in disrupting Hsp90's chaperone activity, a significant aspect of this compound's anticancer mechanism is its ability to induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[4][5]
This technical guide provides a comprehensive overview of the mechanisms by which this compound generates ROS, the downstream cellular consequences, and detailed protocols for investigating these phenomena.
Mechanisms of ROS Generation by this compound
The induction of ROS by this compound is a critical component of its cytotoxic effects and is understood to occur through two primary, interconnected pathways:
-
Quinone Moiety-Mediated ROS Production: Like other benzoquinone ansamycins, this compound contains a quinone ring in its structure.[6] This quinone group can undergo redox cycling, a process that generates superoxide radicals and other ROS. This intrinsic chemical property contributes directly to the cellular pool of ROS upon administration of the compound.
-
Hsp90 Inhibition-Induced Endoplasmic Reticulum (ER) Stress and Mitochondrial ROS: Inhibition of Hsp90 disrupts the folding and maturation of a multitude of proteins, leading to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[7][8] This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis.[9] However, prolonged or severe ER stress, as induced by Hsp90 inhibition, can lead to a cascade of events that culminate in mitochondrial dysfunction and the production of mitochondrial ROS.[8] This is a key indirect mechanism by which this compound elevates cellular ROS levels. The crosstalk between the ER and mitochondria is crucial in this process, with ER stress signals promoting mitochondrial calcium influx and disrupting the mitochondrial membrane potential, leading to increased electron leakage from the electron transport chain and subsequent generation of superoxide.[7][10][11]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on cell proliferation, apoptosis, and ROS generation in various cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | Concentration | Time (h) | Inhibition of Proliferation (%) | Reference |
| AGS | Gastric Cancer | 50 nM | 48 | ~45% | [4] |
| AGS | Gastric Cancer | 100 nM | 48 | ~60% | [4] |
| AGS | Gastric Cancer | 200 nM | 48 | ~75% | [4] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 25 µmol/l | 48 | Not specified, significant decrease | [5] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 50 µmol/l | 48 | Not specified, significant decrease | [5] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 100 µmol/l | 48 | Not specified, significant decrease | [5] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 200 µmol/l | 48 | Not specified, significant decrease | [5] |
| MG63 | Osteosarcoma | 100 nM | 48 | Growth ratio decreased to 27.3% | [3] |
| Saos | Osteosarcoma | 100 nM | 48 | Growth ratio decreased to 25.6% | [3] |
| HOS | Osteosarcoma | 100 nM | 48 | Growth ratio decreased to 27.5% | [3] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Concentration | Time (h) | Apoptotic Cells (%) | Key Markers | Reference |
| AGS | Gastric Cancer | 50 nM | 24 | ~25% (Annexin V+) | Increased cleaved Caspase-3, -8, -9, PARP | [4] |
| AGS | Gastric Cancer | 100 nM | 24 | ~32% (Annexin V+) | Increased cleaved Caspase-3, -8, -9, PARP | [4] |
| AGS | Gastric Cancer | 200 nM | 24 | ~38.5% (Sub-G1) | Increased cleaved Caspase-3, -8, -9, PARP | [4] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 50 µmol/l | 24 | Significant increase | Downregulation of Bcl-2, Upregulation of Bax | [5] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 100 µmol/l | 24 | Significant increase | Downregulation of Bcl-2, Upregulation of Bax | [5] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 200 µmol/l | 24 | Significant increase | Downregulation of Bcl-2, Upregulation of Bax | [5] |
| MG63 | Osteosarcoma | 75 nM | 24 | Significant increase | Increased cleaved PARP, Caspase-3, -7, -9 | [3] |
| MG63 | Osteosarcoma | 100 nM | 24 | Significant increase | Increased cleaved PARP, Caspase-3, -7, -9 | [3] |
Table 3: Generation of Reactive Oxygen Species (ROS) by this compound
| Cell Line | Cancer Type | Concentration | ROS Measurement Assay | Fold Increase in ROS (approx.) | Reference |
| AGS | Gastric Cancer | 50 nM | DCF-DA | ~1.5-fold | [4] |
| AGS | Gastric Cancer | 100 nM | DCF-DA | ~2.0-fold | [4] |
| AGS | Gastric Cancer | 200 nM | DCF-DA | ~2.5-fold | [4] |
| AGS | Gastric Cancer | 100 nM | MitoSOX Red | Significant increase in red fluorescence | [4] |
| AGS | Gastric Cancer | 200 nM | MitoSOX Red | Further significant increase in red fluorescence | [4] |
Experimental Protocols
Detailed methodologies for key experiments to investigate this compound-induced ROS generation and its consequences are provided below.
Measurement of Intracellular ROS using Dichlorodihydrofluorescein Diacetate (DCF-DA) Assay
This assay measures the overall intracellular ROS levels. DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
This compound
-
Fluorometer or fluorescence microscope
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or plates with coverslips) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time periods. Include a vehicle-treated control.
-
After treatment, remove the medium and wash the cells twice with warm PBS.
-
Prepare a working solution of DCF-DA (e.g., 10 µM) in pre-warmed serum-free medium or PBS.
-
Incubate the cells with the DCF-DA working solution for 30-45 minutes at 37°C in the dark.
-
Remove the DCF-DA solution and wash the cells twice with PBS to remove excess probe.
-
Add PBS or culture medium to the cells.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. For microscopy, capture images using a FITC filter set.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Measurement of Mitochondrial Superoxide using MitoSOX Red
MitoSOX Red is a fluorescent probe that specifically targets mitochondria in live cells and is oxidized by superoxide, but not other ROS, to produce a red fluorescence.
Materials:
-
MitoSOX Red reagent
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer
-
Cell culture medium
-
This compound
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a 5 mM stock solution of MitoSOX Red by dissolving it in DMSO.
-
Seed cells and treat with this compound as described for the DCF-DA assay.
-
Prepare a working solution of MitoSOX Red (typically 1-5 µM) in pre-warmed HBSS or serum-free medium.
-
After this compound treatment, wash the cells with warm PBS.
-
Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash the cells gently three times with warm buffer.
-
Analyze the cells immediately by fluorescence microscopy (using a rhodamine filter set) or flow cytometry (typically using the PE channel).
Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (containing HEPES, NaCl, and CaCl₂)
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired duration. Include both positive and negative controls.
-
Harvest the cells (including any floating cells from the supernatant) by centrifugation.
-
Wash the cells once with cold PBS.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mandatory Visualization
Signaling Pathway of this compound-Induced ROS Generation and Apoptosis
Caption: Signaling pathway of this compound-induced ROS and apoptosis.
Experimental Workflow for Investigating this compound Effects
Caption: Experimental workflow for this compound evaluation.
Conclusion
The generation of reactive oxygen species is a pivotal mechanism contributing to the anticancer activity of this compound. This process, driven by both the chemical nature of the molecule and its potent inhibition of Hsp90, leads to a state of oxidative stress that overwhelms cellular antioxidant defenses and triggers apoptotic cell death. A thorough understanding of the signaling pathways involved and the application of robust experimental protocols are essential for the continued development and optimization of Hsp90 inhibitors as therapeutic agents. This guide provides a foundational framework for researchers to design and execute experiments aimed at further elucidating the role of ROS in the efficacy of this compound and other Hsp90-targeting compounds.
References
- 1. Frontiers | Heat shock proteins in osteoarthritis: molecular mechanisms, pathogenic roles, and therapeutic opportunities [frontiersin.org]
- 2. HSP90 mediates the connection of multiple programmed cell death in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 17-DMAG on diffuse large B-cell lymphoma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hsp90 inhibitors, GA and 17AAG, lead to ER stress-induced apoptosis in rat histiocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ER Stress-Sensor Proteins and ER-Mitochondrial Crosstalk—Signaling Beyond (ER) Stress Response [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Role of 17-DMAP-GA in the Proteasomal Degradation of Oncoproteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAP-GA) is a potent semi-synthetic derivative of the ansamycin antibiotic geldanamycin. It functions as a specific inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive cancer progression. By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent degradation of its client oncoproteins by the proteasome. This targeted degradation of key drivers of malignancy makes this compound a compelling agent in cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the involved signaling pathways.
Introduction to this compound and Hsp90
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by facilitating the proper folding, stability, and activity of a diverse array of "client" proteins. In cancer cells, Hsp90 is often overexpressed and is essential for the function of numerous oncoproteins, including signaling kinases, transcription factors, and steroid hormone receptors. This reliance of cancer cells on Hsp90 for the stability of their oncogenic drivers makes it an attractive target for therapeutic intervention.
This compound is a water-soluble analog of geldanamycin designed to overcome the limitations of the parent compound, such as poor solubility and hepatotoxicity. It exhibits potent anti-tumor activity by inhibiting the ATPase activity of Hsp90, thereby leading to the degradation of Hsp90 client proteins and the simultaneous disruption of multiple oncogenic signaling pathways.
Mechanism of Action: From Hsp90 Inhibition to Oncoprotein Degradation
The primary mechanism of action of this compound involves its high-affinity binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding prevents the conformational changes required for the Hsp90 chaperone cycle to proceed. The stalled chaperone cycle leaves client oncoproteins in an unstable, misfolded state.
This misfolded state is recognized by the cellular protein quality control machinery. Specifically, the co-chaperone and E3 ubiquitin ligase, C-terminus of Hsc70-interacting protein (CHIP), plays a crucial role.[1][2][3] CHIP binds to the Hsp90-client protein complex and ubiquitinates the client oncoprotein. This polyubiquitination serves as a signal for recognition and degradation by the 26S proteasome. The targeted degradation of these oncoproteins disrupts the downstream signaling pathways they control, ultimately leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[4][5]
Quantitative Data on the Effects of this compound
The efficacy of this compound varies across different cancer cell lines and is dependent on the specific oncoproteins they rely upon. The following table summarizes key quantitative data regarding the effects of this compound.
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Osteosarcoma | MG63 | Effective Concentration | 10–100 nM | [6] |
| Osteosarcoma | MG63 | p-MET Degradation | Significant at 75 nM | [7] |
| Uveal Melanoma | Various | B-Raf Degradation | Dose-dependent | [8] |
| Breast Cancer | MDA-MB-231 | Client Protein Degradation | Significant at 100 nM | [9] |
| Diffuse Large B-cell Lymphoma | SU-DHL-4 | Apoptosis Induction | Dose-dependent | [4] |
| Chronic Lymphocytic Leukemia | Primary CLL cells | Apoptosis Induction | Significant | [5] |
Key Oncoproteins Targeted by this compound
This compound's broad spectrum of activity stems from its ability to target a wide range of Hsp90 client oncoproteins, including:
Signaling Pathways Modulated by this compound
By promoting the degradation of the aforementioned oncoproteins, this compound significantly impacts several critical cancer-related signaling pathways:
-
PI3K/AKT/mTOR Pathway: Inhibition of Akt, a central node in this pro-survival pathway, leads to decreased cell proliferation and increased apoptosis.[10][13][14]
-
RAF/MEK/ERK (MAPK) Pathway: Degradation of B-Raf disrupts this pathway, which is crucial for cell growth and proliferation.[8][13][15]
-
NF-κB Signaling Pathway: The degradation of IKK, a key kinase in the NF-κB pathway, inhibits the activity of this transcription factor, which is involved in inflammation, cell survival, and proliferation.[5][12]
-
Apoptosis Pathways: this compound can induce apoptosis through both p53-dependent and intrinsic (mitochondrial) pathways.[4][16]
Experimental Protocols
Western Blotting for Oncoprotein Degradation
This protocol is used to assess the levels of specific oncoproteins in cells following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibodies against target oncoproteins (e.g., anti-MET, anti-Akt) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Place culture dishes on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer to the dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[17][18]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with an equal volume of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][18]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Quantify band intensities to determine the extent of oncoprotein degradation.[7]
Immunoprecipitation (IP) of Hsp90-Oncoprotein Complexes
This protocol is used to investigate the interaction between Hsp90 and its client oncoproteins and how this is affected by this compound.
Materials:
-
Cell lysates from this compound treated and control cells (prepared as for Western blotting)
-
Primary antibody against the oncoprotein of interest or Hsp90
-
Isotype control IgG
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer)
-
Elution buffer (e.g., 2X Laemmli sample buffer or 0.1 M glycine, pH 2.5)
Procedure:
-
Pre-clearing the Lysate: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add the primary antibody (or isotype control IgG) to the pre-cleared lysate and incubate overnight at 4°C with rotation.[19]
-
Immune Complex Capture: Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[19]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.[19]
-
Elution: Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes. Alternatively, use a gentle elution buffer and neutralize the eluate.
-
Analysis: Analyze the eluted proteins by Western blotting, probing for both Hsp90 and the oncoprotein of interest. A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of the complex.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates to confirm that the degradation of oncoproteins is proteasome-dependent.
Materials:
-
Cell lysates from this compound treated and control cells
-
Proteasome activity assay kit (containing a fluorogenic proteasome substrate like Suc-LLVY-AMC)
-
Assay buffer
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Fluorometer
Procedure:
-
Lysate Preparation: Prepare cell lysates as described for Western blotting, ensuring to use a buffer compatible with the proteasome activity assay.
-
Assay Setup: In a 96-well plate, add cell lysate to the assay buffer. Include wells with a known proteasome inhibitor as a negative control.
-
Substrate Addition: Add the fluorogenic proteasome substrate to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 1-2 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates). An increase in fluorescence corresponds to proteasome activity.[20]
Visualizing the Molecular Pathways
The Hsp90 Chaperone Cycle and its Inhibition by this compound
Caption: The Hsp90 chaperone cycle, its inhibition by this compound, and the subsequent ubiquitination and proteasomal degradation of client oncoproteins.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to investigate the effects of this compound on oncoprotein degradation and Hsp90 interaction.
Signaling Pathways Disrupted by this compound
Caption: Overview of how this compound-mediated Hsp90 inhibition leads to the degradation of key oncoproteins and the disruption of major cancer-related signaling pathways.
Conclusion
This compound represents a promising therapeutic strategy by targeting the fundamental reliance of cancer cells on Hsp90 for the stability of their oncogenic machinery. Its ability to induce the proteasomal degradation of a broad range of oncoproteins leads to the simultaneous blockade of multiple signaling pathways that are critical for tumor growth and survival. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other Hsp90 inhibitors in the fight against cancer. Further research to identify predictive biomarkers of response will be crucial for the successful clinical translation of this class of drugs.
References
- 1. The E3 Ligase CHIP Mediates Ubiquitination and Degradation of Mixed-Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. The E3 ligase CHIP mediates ubiquitination and degradation of mixed-lineage kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 17-DMAG on diffuse large B-cell lymphoma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. 17-AAG and 17-DMAG-induced inhibition of cell proliferation through B-Raf downregulation in WT B-Raf-expressing uveal melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterogeneous Responses and Isoform Compensation Dim the Therapeutic Window of Hsp90 ATP-Binding Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of rapamycin and 17-allylamino-17-demethoxygeldanamycin abrogates Akt activation and potentiates mTOR blockade in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activated B-RAF is an Hsp90 client protein that is targeted by the anticancer drug 17-allylamino-17-demethoxygeldanamycin [pubmed.ncbi.nlm.nih.gov]
- 12. Dr. Jekyll and Mr. Hyde: MAP17’s up-regulation, a crosspoint in cancer and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of Raf-1 kinase activity and MAP kinase signalling by RKIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Hsp90 via 17-DMAG induces apoptosis in a p53-dependent manner to prevent medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Using 17-DMAP-GA (Alvespimycin) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAP-GA), also known as Alvespimycin or 17-DMAG, is a potent, water-soluble analog of the ansamycin antibiotic geldanamycin. It functions as a specific inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Many of these client proteins are oncoproteins, making HSP90 an attractive target for cancer therapy. By binding to the ATP pocket of HSP90, this compound disrupts its chaperone activity, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This targeted disruption of key oncogenic signaling pathways can induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of HSP90's ATPase activity. This leads to the destabilization and degradation of a wide array of HSP90 client proteins, which include critical components of cellular signaling pathways. Key client proteins affected by this compound include:
-
Receptor Tyrosine Kinases: HER2, EGFR, MET
-
Signaling Kinases: AKT, Raf-1, CDK4
-
Transcription Factors: HIF-1α, mutant p53
Inhibition of HSP90 by this compound disrupts downstream signaling cascades, such as the PI3K/Akt and Raf/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival. A secondary, non-canonical mechanism involves the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |
| MG63 | Osteosarcoma | 74.7 | 24 |
| Saos | Osteosarcoma | 72.7 | 24 |
| HOS | Osteosarcoma | 75.0 | 24 |
| NY | Osteosarcoma | 70.7 | 24 |
| A2058 | Melanoma | 2.1 | Not Specified |
| MRC5 | Normal Lung Fibroblast | 828.9 | 24 |
Table 2: Effects of this compound on Cell Viability and Protein Expression
| Cell Line | Cancer Type | This compound Concentration | Effect |
| CLL Patient Cells | Chronic Lymphocytic Leukemia | 1.0 µM | 31.5% cell viability |
| CLL Patient Cells | Chronic Lymphocytic Leukemia | 1.0 µM (24 hours) | 72.5% decrease in AKT protein expression |
| AGS | Gastric Cancer | 200 nM | Increase in apoptotic cells to 38.5% |
Signaling Pathways and Experimental Workflows
HSP90 Inhibition and Downstream Signaling
The following diagram illustrates the central role of HSP90 in chaperoning oncogenic client proteins and how its inhibition by this compound leads to their degradation and subsequent downstream effects.
General Experimental Workflow
A typical workflow for investigating the effects of this compound in cell culture is depicted below.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is used to detect changes in the expression levels of HSP90 client proteins and apoptosis markers.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-HER2, anti-cleaved PARP, anti-HSP70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Protocol 3: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Following treatment with this compound, collect both the adherent and floating cells.
-
Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
Preparation of 17-DMAP-GA Stock Solutions for In Vitro Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-(Dimethylaminopropylamino)-17-demethoxygeldanamycin (17-DMAP-GA) is a synthetic analog of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] As a member of the ansamycin family of antibiotics, this compound exerts its biological effects by binding to the ATP-binding pocket in the N-terminal domain of HSP90. This interaction disrupts the chaperone's function, leading to the proteasomal degradation of a wide array of "client" proteins, many of which are critical for tumor cell survival and proliferation. Consequently, this compound and similar HSP90 inhibitors are valuable tools in cancer research and drug development, inducing cell cycle abnormalities and promoting apoptosis in cancer cells.[1][2]
This document provides detailed protocols for the preparation of this compound stock solutions for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.
Data Presentation
Quantitative data for this compound and a closely related water-soluble analog, 17-DMAG, are summarized below. Due to the limited availability of specific public data for this compound, the solubility information for 17-DMAG is provided as a reference.
| Parameter | This compound | 17-DMAG (Alvespimycin) |
| Molecular Formula | C₃₃H₅₀N₄O₈ | C₃₂H₄₈N₄O₈ |
| Molecular Weight | 630.77 g/mol | 616.8 g/mol [3] |
| Appearance | Purple powder | Crystalline solid[3] |
| Solubility in DMSO | Data not available | ~13 mg/mL[3] |
| Solubility in Ethanol | Data not available | ~2 mg/mL[3] |
| Solubility in DMF | Data not available | ~20 mg/mL[3] |
| Aqueous Solubility | Water-soluble analog | Sparingly soluble in aqueous buffers; ~0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2)[3] |
| Storage (Powder) | -20°C[2] | -20°C[3] |
| Stability (Powder) | ≥ 6 months | ≥ 4 years[3] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro studies and can be further diluted to the desired working concentration.
-
Pre-weighing and Calculation:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 630.77 g/mol .
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Desired Concentration (mol/L)
-
Example for 1 mg of this compound:
-
Volume (L) = [0.001 g / 630.77 g/mol ] / 0.010 mol/L = 0.0001585 L = 158.5 µL
-
Therefore, to make a 10 mM stock solution from 1 mg of this compound, you would add 158.5 µL of DMSO.
-
-
-
-
Dissolution:
-
Carefully add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Recap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (to no more than 37°C) may be applied if dissolution is slow.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C in the dark.[2] When stored properly, the stock solution is expected to be stable for at least 6 months.
-
Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, the DMSO stock solution must be diluted in cell culture medium to the final desired concentration. It is critical to keep the final concentration of DMSO in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Serial Dilution:
-
It is recommended to perform serial dilutions to achieve the final working concentration. Directly diluting a highly concentrated stock into a large volume of media can lead to precipitation of the compound.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution of 100 µM in culture medium (e.g., 1 µL of 10 mM stock in 99 µL of medium). Then, further dilute this intermediate stock to the final 10 µM concentration.
-
-
Control Group:
-
Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the experimental wells.
-
Mandatory Visualizations
HSP90 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as an HSP90 inhibitor. By binding to HSP90, it prevents the proper folding and stabilization of numerous client proteins, leading to their degradation via the ubiquitin-proteasome pathway. This disrupts multiple signaling cascades crucial for cancer cell survival and proliferation.
Caption: Mechanism of this compound-mediated HSP90 inhibition.
Experimental Workflow for Preparing this compound Solutions
The following diagram outlines the logical workflow for preparing stock and working solutions of this compound for in vitro assays.
Caption: Workflow for this compound solution preparation.
References
Determining the Optimal Concentration of 17-DMAP-GA for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-DMAP-GA is a derivative of geldanamycin and functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[1][2] By inhibiting the ATPase activity of Hsp90, this compound leads to the degradation of these client proteins, making it a promising agent for cancer therapy.[1] This document provides detailed protocols and application notes to guide researchers in determining the optimal concentration of this compound for various cancer cell lines.
Data Presentation: Efficacy of Hsp90 Inhibitors in Cancer Cell Lines
The optimal concentration of this compound is cell-line dependent. Preliminary dose-ranging studies are recommended to determine the approximate range of sensitivity.[3] The following table summarizes the 50% growth inhibition (IC50) values for the closely related Hsp90 inhibitor, 17-DMAG, in various cancer cell lines, which can serve as a starting point for determining the optimal concentration of this compound.
| Cell Line | Cancer Type | 17-DMAG IC50 (nM) | Incubation Time (h) |
| MG63 | Osteosarcoma | 74.7 | Not Specified |
| Saos-2 | Osteosarcoma | 72.7 | Not Specified |
| HOS | Osteosarcoma | 75 | Not Specified |
| NY | Osteosarcoma | 70.7 | Not Specified |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Concentration-dependent inhibition observed | 48 |
Experimental Protocols
To determine the optimal concentration and effects of this compound, a series of in vitro assays are recommended. These include assessing cell viability, induction of apoptosis, and cell cycle arrest.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound by measuring the metabolic activity of cells.[4]
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.[4]
-
Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range, based on related compounds, could be from 10 nM to 10 µM. Replace the medium in the wells with 100 µL of the drug dilutions. Include untreated control wells.[3][4]
-
Incubation: Incubate the plate for desired time periods (e.g., 24, 48, 72 hours).[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[4]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[4]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment with this compound for the desired time. Wash cells with cold PBS.
-
Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4] Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.[5]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix on ice for at least two hours or overnight at -20°C.[5]
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in PI staining solution.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.[6]
Western Blot Analysis of Hsp90 Client Proteins
This protocol detects changes in the expression levels of key Hsp90 client proteins.[7]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors[7]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Cdk4, anti-PARP, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system[7]
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin. Look for downregulation of Hsp90 client proteins and cleavage of apoptosis markers like PARP and caspase-3.
Mandatory Visualizations
Hsp90 Inhibition Signaling Pathway
Caption: Mechanism of this compound as an Hsp90 inhibitor.
Experimental Workflow for Determining Optimal Concentration
Caption: Experimental workflow for optimal concentration determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Hsp90: A Global Regulator of the Genotype-to-Phenotype Map in Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
Application Note: Western Blot Analysis of HSP90 Client Protein Degradation by 17-DMAP-GA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone crucial for the conformational maturation, stability, and activity of a diverse group of "client" proteins.[1] In many cancer cells, HSP90 is overexpressed and plays a vital role in protecting mutated or overexpressed oncoproteins from degradation, thereby promoting tumor growth and survival.[1] Key oncogenic client proteins include receptor tyrosine kinases like HER2/ErbB2, signaling intermediates such as Akt and Raf-1, and cell cycle regulators like Cdk4.[1][2] This dependence makes HSP90 a compelling therapeutic target in oncology.
17-DMAP-GA is a potent, semi-synthetic derivative of the ansamycin antibiotic Geldanamycin that acts as an inhibitor of HSP90.[3] It exerts its function by binding to the N-terminal ATP-binding pocket of HSP90, which competitively inhibits its essential ATPase activity.[4][5][6] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding, destabilization, and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway.[7][8]
This application note provides a comprehensive protocol for analyzing the degradation of HSP90 client proteins in response to this compound treatment using Western blot analysis, a fundamental technique for quantifying changes in protein expression.
Mechanism of Action and Experimental Overview
The inhibition of HSP90 by this compound sets off a cascade leading to the degradation of client proteins. The diagrams below illustrate this signaling pathway and the subsequent experimental workflow designed to measure its effects.
Caption: Mechanism of this compound-induced client protein degradation.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for assessing HSP90 client protein degradation.
Cell Culture and this compound Treatment
-
Cell Lines: Culture appropriate human cancer cell lines known to be sensitive to HSP90 inhibition (e.g., SK-BR-3 or BT474 breast cancer, AGS gastric cancer).[3][9]
-
Culture Conditions: Grow cells to 70-80% confluency in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for different time points (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for client protein degradation. Include a vehicle control (DMSO) for each time point. The final DMSO concentration should not exceed 0.1%.
-
Protein Extraction (Cell Lysis)
-
Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]
-
Lysis: Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the culture dish.[7] Use a cell scraper to collect the cell lysate.
-
Incubation: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the total protein concentration of each lysate using a standard method like the Bicinchoninic Acid (BCA) or Bradford protein assay, following the manufacturer’s instructions.[10]
-
Normalization: Use the results to calculate the volume of lysate needed to ensure equal protein loading for each sample in the subsequent steps.[7]
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the calculated volume of protein lysate with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-40 µg of protein from each sample into the wells of a 4-20% Tris-Glycine polyacrylamide gel. Run the gel until adequate protein separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]
-
Transfer Verification: After transfer, stain the membrane with Ponceau S solution to visually confirm the efficiency and evenness of the protein transfer across all lanes.[7] Destain with TBST before proceeding.
Immunoblotting and Detection
-
Blocking: Block non-specific binding sites on the membrane by incubating it in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1][7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting the HSP90 client proteins of interest (e.g., HER2, Akt, c-Raf) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C on a rocker.[1] Dilute antibodies in the blocking buffer as recommended by the supplier or as optimized empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.[1]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate Horseradish Peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1]
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).
-
Signal Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[1] Immediately capture the chemiluminescent signal using a digital imaging system or X-ray film.[7]
Densitometric Analysis
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for each target protein and the corresponding loading control in the same lane.[11]
-
Normalization: For each sample, normalize the intensity of the target protein band to the intensity of its loading control band.[11]
-
Relative Expression: Calculate the fold change in protein expression relative to the vehicle-treated control to determine the extent of degradation.[11]
Data Presentation and Expected Results
The inhibitory action of this compound is expected to cause a dose- and time-dependent decrease in the expression levels of HSP90 client proteins.
Table 1: Representative Effects of HSP90 Inhibition on Client Protein Levels
| HSP90 Client Protein | Cell Line Example | Treatment Effect | Reference |
|---|---|---|---|
| HER2/ErbB2 | SK-BR-3 (Breast Cancer) | Dose- and time-dependent downregulation.[1][12] | [1][12] |
| Akt | AGS (Gastric Cancer) | Significant degradation observed with treatment.[5] | [5] |
| c-Raf | HCT116 (Colon Cancer) | Consistent degradation across various cell lines.[2] | [2] |
| Cdk4 | Ba/F3 (Murine Pro-B) | Rapid degradation following HSP90 inhibition.[8] |[8] |
Note: The precise magnitude and kinetics of degradation can vary between different client proteins and cell lines.[7]
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Dilution (Example) |
|---|---|
| HER2/ErbB2 | 1:1000 |
| Akt (pan) | 1:1000 |
| p-Akt (Ser473) | 1:1000 |
| c-Raf | 1:1000 |
| Cdk4 | 1:1000 |
| β-actin | 1:5000 |
| GAPDH | 1:5000 |
Note: Optimal antibody dilutions should be determined empirically through titration.[7]
Troubleshooting Guide
Table 3: Common Western Blotting Issues and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Weak or No Signal | - Insufficient protein loading.- Inefficient protein transfer.- Suboptimal primary antibody concentration.- Protein degradation during sample prep. | - Increase the amount of protein loaded.- Verify transfer with Ponceau S staining; optimize transfer time/voltage.- Perform an antibody titration to find the optimal dilution.- Always use fresh lysis buffer with protease/phosphatase inhibitors and keep samples on ice.[7] |
| High Background or Non-specific Bands | - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Optimize primary and secondary antibody concentrations.- Increase the number and/or duration of wash steps.[7] |
| Uneven Loading (Loading control varies) | - Inaccurate protein quantification.- Pipetting errors. | - Re-quantify protein lysates carefully.- Ensure careful and consistent loading technique across all lanes.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guide to western blot quantification | Abcam [abcam.com]
- 12. Identification of an HSP90 modulated multi-step process for ERBB2 degradation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Cytotoxic Effects of 17-DMAG Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the cytotoxic effects of 17-DMAG (17-dimethylamino-ethylamino-17-demethoxygeldanamycin), a potent inhibitor of Heat Shock Protein 90 (HSP90), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] The protocol covers the principle of the assay, required materials, step-by-step procedures for adherent and suspension cells, and data analysis. Additionally, it includes representative data on the efficacy of 17-DMAG in various cancer cell lines and a diagram of its mechanism of action.
Introduction
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell proliferation, survival, and metastasis.[3][4][5] Its inhibition is a promising strategy in cancer therapy. 17-DMAG, a derivative of geldanamycin, is an HSP90 inhibitor that binds to the ATP pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[1][4] This leads to the degradation of oncogenic client proteins via the ubiquitin-proteasome pathway, ultimately inducing cell cycle arrest and apoptosis.[2][4][6]
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7][9][10] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[8][9]
Experimental Workflow
The overall workflow for assessing the cytotoxicity of 17-DMAG using the MTT assay is a multi-step process that involves cell preparation, treatment, and colorimetric measurement.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MG63, Saos-2, HOS for osteosarcoma; AGS for gastric cancer).[2][11]
-
Compound: 17-DMAG (17-dimethylamino-ethylamino-17-demethoxygeldanamycin), dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS).[9]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.[8][10]
-
Equipment:
-
96-well flat-bottom sterile tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Multi-channel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Detailed Experimental Protocol
This protocol is adaptable for both adherent and suspension cell lines with minor modifications.
4.1. Cell Seeding
-
Adherent Cells: Harvest cells using trypsin and resuspend in fresh culture medium. Determine cell density and viability using a hemocytometer and Trypan Blue. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate overnight to allow for cell attachment.[12]
-
Suspension Cells: Determine cell count and seed directly into a 96-well plate at the desired density (e.g., 0.5-1.0 x 10⁵ cells/mL) in 100 µL of medium.[13]
4.2. Cell Treatment with 17-DMAG
-
Prepare serial dilutions of 17-DMAG in culture medium from the stock solution to achieve final concentrations ranging from nanomolar to micromolar levels. A vehicle control (DMSO) at the same concentration as the highest drug treatment should be included.
-
After overnight incubation (for adherent cells), carefully remove the medium and add 100 µL of the medium containing the various concentrations of 17-DMAG to the respective wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) in a humidified incubator.[2]
4.3. MTT Assay Procedure
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Incubate the plate for an additional 2-4 hours at 37°C.[10] During this time, viable cells will convert the MTT into purple formazan crystals.
-
For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[10]
-
For Suspension Cells: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and then carefully aspirate the supernatant.[10]
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
4.4. Data Acquisition and Analysis
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = [(OD of Treated Cells - OD of Blank) / (OD of Control Cells - OD of Blank)] x 100
-
-
Plot the % Viability against the log concentration of 17-DMAG to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) from the curve using non-linear regression analysis.
Data Presentation: Cytotoxic Effects of 17-DMAG
The following table summarizes the reported cytotoxic activity of 17-DMAG against various human cancer cell lines.
| Cell Line | Cancer Type | 17-DMAG IC₅₀ (nM) | Incubation Time | Reference |
| MG63 | Osteosarcoma | 74.7 | 48 hours | [2] |
| Saos-2 | Osteosarcoma | 72.7 | 48 hours | [2] |
| HOS | Osteosarcoma | 75.0 | 48 hours | [2] |
| NY | Osteosarcoma | 70.7 | 48 hours | [2] |
| AGS | Gastric Cancer | Significant dose-dependent reduction in proliferation | 24 & 48 hours | [1] |
Mechanism of Action of 17-DMAG
17-DMAG exerts its cytotoxic effects primarily by inhibiting the ATPase activity of HSP90.[1][4] This prevents the proper folding and maturation of HSP90's client proteins, many of which are oncoproteins that drive cell growth and survival. The misfolded client proteins are subsequently targeted for degradation by the ubiquitin-proteasome system, leading to the suppression of oncogenic signaling and induction of apoptosis.[4]
References
- 1. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin inhibits the proliferation of ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest Induced by 17-DMAP-GA
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAP-GA) is a potent semi-synthetic derivative of geldanamycin that functions as a specific inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins.[1][2] Many of these client proteins are key regulators of cell growth, proliferation, and survival, including signal transduction kinases and cell cycle-related proteins.[1][3] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, making it an attractive target for anti-cancer drug development.[2]
Inhibition of Hsp90 by this compound disrupts the chaperoning of these client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] This disruption of crucial cellular pathways can result in the induction of cell cycle arrest and apoptosis in cancer cells.[5] The specific phase of cell cycle arrest, be it G1, S, or G2/M, can vary depending on the cellular context and the specific client proteins that are most affected.[6][7]
This document provides detailed application notes and protocols for analyzing the cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Data Presentation
The following tables summarize hypothetical quantitative data representing typical results from a flow cytometry experiment analyzing the effects of this compound on the cell cycle distribution of a cancer cell line.
Table 1: Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 Hours
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 |
| This compound (50 nM) | 60.1 ± 2.5 | 20.3 ± 1.7 | 19.6 ± 2.0 |
| This compound (100 nM) | 68.4 ± 3.0 | 15.1 ± 1.9 | 16.5 ± 2.3 |
| This compound (200 nM) | 75.6 ± 3.3 | 9.8 ± 1.2 | 14.6 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Distribution of Cancer Cells Treated with 100 nM this compound over Time
| Time Point (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 54.9 ± 2.3 | 26.1 ± 1.6 | 19.0 ± 1.9 |
| 12 | 62.5 ± 2.8 | 18.9 ± 1.4 | 18.6 ± 2.2 |
| 24 | 68.7 ± 3.1 | 14.8 ± 1.8 | 16.5 ± 2.4 |
| 48 | 72.3 ± 3.5 | 10.2 ± 1.5 | 17.5 ± 2.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80% confluency by the end of the experiment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control using the same final concentration of DMSO should be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[8]
Materials:
-
Phosphate-Buffered Saline (PBS), sterile-filtered
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/ml in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/ml in PBS)
-
5 ml flow cytometry tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully wash the wells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and collect the cell suspension in a 15 ml conical tube.
-
For suspension cells, directly collect the cell suspension.
-
-
Cell Counting: Count the cells to ensure approximately 1 x 10^6 cells per sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[9] Discard the supernatant and resuspend the cell pellet in 1 ml of cold PBS. Repeat this washing step once.
-
Fixation:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µl of cold PBS.
-
While gently vortexing, add 4.5 ml of ice-cold 70% ethanol dropwise to the cell suspension to prevent cell clumping.[10][11]
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[10]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense fixed cells. Carefully decant the ethanol.
-
Wash the cell pellet with 5 ml of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µl of PI staining solution containing RNase A. The RNase A is crucial to ensure that only DNA is stained.[8][9]
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[10][11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve the quality of the data.[9]
-
Collect data from at least 10,000 events per sample.
-
The PI fluorescence is typically detected in the FL2 or FL3 channel.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram. Cells in the G0/G1 phase will have 2n DNA content, cells in the G2/M phase will have 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n.
-
Mandatory Visualization
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Caption: Signaling pathway of this compound-induced cell cycle arrest.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hsp90 activation and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia attenuates Hsp90 inhibitor 17-DMAG-induced cyclin B1 accumulation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: In Vivo Efficacy of 17-DMAG in Mouse Xenograft Models
A Note on Nomenclature: The compound 17-dimethylaminoethylamino-17-demethoxygeldanamycin is commonly abbreviated as 17-DMAG or alvespimycin. While the query specified "17-DMAP-GA," publicly available research extensively documents the in vivo use of 17-DMAG. This document focuses on 17-DMAG as a representative and well-characterized HSP90 inhibitor in mouse xenograft models.
Introduction
17-DMAG is a potent, water-soluble, semi-synthetic derivative of geldanamycin that acts as a heat shock protein 90 (HSP90) inhibitor[1]. HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival[1][2]. By inhibiting HSP90, 17-DMAG leads to the degradation of these client proteins, resulting in anti-tumor effects[1][2]. These application notes provide a summary of the in vivo application of 17-DMAG in various mouse xenograft models and offer detailed protocols for researchers.
Mechanism of Action
17-DMAG binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its ATPase activity[3][4]. This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. Key client proteins involved in oncogenesis include receptor tyrosine kinases (e.g., MET), signaling kinases (e.g., Akt, Raf-1), and transcription factors, which are crucial for cell proliferation, survival, and angiogenesis[5][6]. Inhibition of HSP90 by 17-DMAG can induce cell cycle arrest, apoptosis, and a reduction in the expression of antioxidant enzymes[3][5].
Data Presentation
Table 1: Efficacy of 17-DMAG in Gastric Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition | Key Biomarker Changes | Reference |
| AGS | Nude Mice | 10 mg/kg, intraperitoneal, 3 times a week for 4 weeks | Significant reduction in tumor volume and weight (P < 0.05) | Decreased PCNA and survivin expression; Increased c-caspase 3 expression; Reduced expression of antioxidant enzymes. | [3] |
Table 2: Efficacy of 17-DMAG in Osteosarcoma Xenograft Model
| Cell Line | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition | Key Biomarker Changes | Reference |
| Not Specified | Not Specified | Not Specified | Inhibition of tumor cell proliferation | Inhibition of MET signaling pathway | [5] |
Table 3: Efficacy of 17-DMAG in Alveolar Rhabdomyosarcoma Xenograft Model
| Cell Line | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition | Survival Benefit | Reference |
| Rh30 | CB17 scid mice | 25 mg/kg, intraperitoneal, twice daily, every 4 days | Significantly delayed tumor growth (P < 0.05) | Extended mouse survival | [7] |
Experimental Protocols
Protocol 1: Gastric Cancer Xenograft Study
1. Cell Culture and Animal Model:
- Culture human gastric cancer cells (e.g., AGS) under standard conditions.
- Utilize immunodeficient mice (e.g., BALB/c nude mice), typically 4-6 weeks old.
2. Tumor Implantation:
- Subcutaneously inject approximately 5 x 10^6 AGS cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
3. Treatment Protocol:
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Prepare 17-DMAG in a suitable vehicle (e.g., normal saline).
- Administer 17-DMAG intraperitoneally at a dose of 10 mg/kg, three times a week.
- The control group should receive an equivalent volume of the vehicle.
4. Monitoring and Endpoints:
- Measure tumor volume twice weekly using the formula: Volume = (length × width²) / 2[2].
- Monitor the body weight and overall health of the mice.
- After the treatment period (e.g., 4 weeks), euthanize the mice and excise the tumors.
- Measure the final tumor weight.
5. Tissue Analysis:
- Fix a portion of the tumor in formalin for immunohistochemical analysis of biomarkers such as PCNA, survivin, and cleaved caspase-3[3].
- Snap-freeze another portion for western blot analysis to assess the expression of antioxidant enzymes and other relevant proteins[3].
Protocol 2: Alveolar Rhabdomyosarcoma Xenograft Study
1. Cell Culture and Animal Model:
- Culture PAX3-FOXO1-positive rhabdomyosarcoma cells (e.g., Rh30).
- Use severely combined immunodeficient (scid) mice (e.g., CB17 scid).
2. Tumor Implantation:
- Implant Rh30 cells subcutaneously into the flank of the mice.
3. Treatment Protocol:
- Once tumors reach approximately 200 mm³, randomize the mice into treatment and control groups.
- Administer 17-DMAG intraperitoneally at a dose of 25 mg/kg, twice daily, every 4 days[7].
- The control group receives the vehicle on the same schedule.
4. Monitoring and Endpoints:
- Monitor tumor growth curves and mouse survival.
- At the end of the study, collect tumor tissues for further analysis.
5. Tissue Analysis:
- Perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology.
- Conduct immunohistochemistry for cleaved caspase-3 and TUNEL assays to assess apoptosis[7].
Mandatory Visualizations
Caption: HSP90 inhibition by 17-DMAG disrupts the chaperone cycle.
Caption: Experimental workflow for a mouse xenograft study.
References
- 1. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geldanamycin and 17-allylamino-17-demethoxygeldanamycin potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining 17-DMAP-GA with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAP-GA), a derivative of the ansamycin antibiotic geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis. By inhibiting HSP90, this compound leads to the degradation of these oncoproteins, making it a promising agent in cancer therapy.
Preclinical studies have demonstrated that combining this compound or its close analogs, such as 17-AAG (Tanespimycin) and 17-DMAG, with conventional chemotherapeutic agents can result in synergistic anti-cancer effects. This synergy may allow for lower effective doses of cytotoxic drugs, potentially reducing toxicity and overcoming drug resistance. These application notes provide a summary of key findings and detailed protocols for evaluating the synergistic potential of this compound in combination with other chemotherapies.
Data Presentation: Synergistic Effects of this compound Analogs with Chemotherapeutic Agents
The following tables summarize the quantitative data from preclinical studies investigating the synergistic or additive effects of HSP90 inhibitors (17-AAG and 17-DMAG) in combination with various chemotherapeutic agents. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of 17-AAG with Paclitaxel in Ovarian Cancer Cell Lines
| Cell Line | Drug Combination (Ratio) | Effect Level (Fa) | Combination Index (CI) | Outcome | Reference |
| SKOV-3 (high p-AKT, ERBB2 overexpression) | 17-AAG + Paclitaxel (1:1 ratio of their IC50) | 0.50 | 0.53 | Synergy | [1] |
| IGROV-1 (high p-AKT) | 17-AAG + Paclitaxel (1:1 ratio of their IC50) | 0.50 | 0.50 | Synergy | [1] |
| A431 (moderate p-AKT, EGFR overexpression) | 17-AAG + Paclitaxel (1:1 ratio of their IC50) | 0.50 | 0.76 | Slight Synergy | [1] |
| CH1 (moderate p-AKT) | 17-AAG + Paclitaxel (1:1 ratio of their IC50) | 0.50 | 3.0 | Antagonism | [1] |
| HX62 (low p-AKT) | 17-AAG + Paclitaxel (1:1 ratio of their IC50) | 0.50 | 3.5 | Antagonism | [1] |
Table 2: Synergistic Effects of 17-AAG with Cisplatin in Esophageal Squamous Carcinoma Cell Lines
| Cell Line | Drug Combination | Outcome | Reference |
| KYSE30 (Cisplatin-resistant) | 17-AAG + Cisplatin | Synergistic inhibition of cell growth and induction of apoptosis. | [2] |
| KYSE150 (Cisplatin-resistant) | 17-AAG + Cisplatin | Synergistic inhibition of cell growth and induction of apoptosis. | [2] |
Table 3: Schedule-Dependent Synergistic Effects of 17-DMAG with Doxorubicin in Lymphoma Cell Lines
| Cell Line (p53 status) | Drug Administration Schedule | Effect Level (Fa) | Combination Index (CI) | Outcome | Reference |
| OCI-Ly10 (WT) | Doxorubicin → 17-DMAG | 0.5 | ~0.7 | Synergy | [3] |
| OCI-Ly3 (WT) | Doxorubicin → 17-DMAG | 0.5 | ~0.6 | Synergy | [3] |
| BJAB (Mutant) | Doxorubicin → 17-DMAG | 0.5 | ~0.3 | Synergy | [3] |
| SUDHL-4 (Mutant) | Doxorubicin → 17-DMAG | 0.5 | ~0.5 | Synergy | [3] |
| BJAB (Mutant) | 17-DMAG → Doxorubicin | 0.5 | ~5.0 | Antagonism | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound and a chemotherapeutic agent, both alone and in combination.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and chemotherapeutic agent stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent. For combination studies, use a fixed-ratio dilution series (e.g., based on the IC50 ratio of the individual drugs). Replace the medium with fresh medium containing the drugs (single agents or combinations). Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and use software like CompuSyn to calculate the Combination Index (CI).[8]
Protocol 2: Apoptosis Assessment using Annexin V-FITC/PI Staining
This protocol is for quantifying apoptosis induced by the drug combination using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination at desired concentrations for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.[9]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.[9]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation status of proteins involved in the synergistic mechanism.
Materials:
-
Cancer cell line of interest
-
This compound and chemotherapeutic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PARP, anti-cleaved PARP, anti-XIAP, anti-CHK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[13]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating synergistic effects.
Caption: Proposed mechanism of synergy.
References
- 1. Potentiation of paclitaxel activity by the HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin in human ovarian carcinoma cell lines with high levels of activated AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The HSP90 inhibitor 17-N-allylamino-17-demethoxy geldanamycin (17-AAG) synergizes with cisplatin and induces apoptosis in cisplatin-resistant esophageal squamous cell carcinoma cell lines via the Akt/XIAP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. An effective AKT inhibitor-PARP inhibitor combination therapy for recurrent ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Assessing the Anti-Angiogenic Properties of 17-DMAP-GA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, proliferation, and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. 17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAP-GA), a water-soluble derivative of geldanamycin, is an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for angiogenic signaling pathways. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting the angiogenic process.[1][2][3]
These application notes provide detailed protocols for assessing the anti-angiogenic properties of this compound using established in vitro and in vivo assays.
Mechanism of Action: Hsp90 Inhibition and Anti-Angiogenic Effects
This compound exerts its anti-angiogenic effects by binding to the ATP-binding pocket of Hsp90, leading to the proteasomal degradation of Hsp90 client proteins.[1] Several of these client proteins are key regulators of angiogenesis, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A primary receptor for VEGF, a potent pro-angiogenic factor. Inhibition of Hsp90 leads to the degradation of mature VEGFR2.[4][5]
-
Akt (Protein Kinase B): A serine/threonine kinase that plays a central role in cell survival and proliferation downstream of VEGFR2.[2][3][6]
-
c-Raf-1: A serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway, which is involved in endothelial cell proliferation and migration.[2]
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α): A transcription factor that is stabilized under hypoxic conditions and upregulates the expression of pro-angiogenic factors like VEGF.[6]
-
Endothelial Nitric Oxide Synthase (eNOS): An enzyme that produces nitric oxide, a key signaling molecule in angiogenesis.[3][6]
The inhibition of these pathways ultimately leads to decreased endothelial cell proliferation, migration, and tube formation, as well as the induction of apoptosis.[2]
Caption: Signaling pathway of this compound's anti-angiogenic action.
Data Presentation
The following tables summarize the quantitative anti-angiogenic effects of 17-DMAG (a close analog of this compound) from published studies.
Table 1: In Vitro Anti-Angiogenic Activity of 17-DMAG on Human Umbilical Vein Endothelial Cells (HUVECs)
| Assay | Parameter | Concentration of 17-DMAG | Result | Reference |
| Cell Proliferation | Inhibition of FGF-2 induced proliferation | 100 nM | ~50% inhibition | [2] |
| Inhibition of VEGF induced proliferation | 100 nM | ~40% inhibition | [2] | |
| Cell Migration | Inhibition of migration | 100 nM | Significant inhibition | [2] |
| Tube Formation | Inhibition of capillary-like structure formation | 100 nM | Dose-dependent inhibition | [2] |
| Apoptosis | Induction of apoptosis | 100 nM | Increased apoptosis | [2][7] |
Table 2: In Vivo Anti-Angiogenic Activity of 17-DMAG in the Matrigel Plug Assay
| Parameter | Treatment Group | Result | Reference |
| Hemoglobin Content | Control (FGF-2) | High hemoglobin content | [2] |
| 17-DMAG (dose-dependent) | Significant, dose-dependent inhibition | [2] | |
| Vessel Density (CD31+ cells) | Control (FGF-2) | High density of CD31+ cells | [2] |
| 17-DMAG | Decrease in CD31+ endothelial cells | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic properties of this compound are provided below.
Caption: Experimental workflow for assessing anti-angiogenic properties.
In Vitro Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
VEGF or bFGF (as stimulants)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS and allow them to attach overnight.
-
The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of this compound in the presence or absence of a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF or 10 ng/mL bFGF). Include appropriate vehicle controls.
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition of cell proliferation compared to the stimulated control.
In Vitro Endothelial Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
EGM with 10% FBS
-
24-well plates
-
Pipette tips (p200) or a cell-scratch instrument
-
This compound
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 24-well plates and grow them to a confluent monolayer.
-
Create a "wound" in the cell monolayer by scratching with a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh low-serum medium containing various concentrations of this compound. Include a vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plate for 12-24 hours.
-
Capture images of the same wound area at the end of the incubation period.
-
Measure the wound area at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and compare the treated groups to the control.
In Vitro Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Materials:
-
HUVECs
-
Matrigel® or other basement membrane extract
-
96-well plates (pre-chilled)
-
EGM (low serum)
-
This compound
-
Calcein AM (for visualization, optional)
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest HUVECs and resuspend them in low-serum EGM at a density of 2 x 10⁵ cells/mL.
-
Add various concentrations of this compound to the cell suspension.
-
Seed 100 µL of the cell suspension (2 x 10⁴ cells) onto the solidified Matrigel® in each well.
-
Incubate for 4-18 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.[8]
In Vivo Matrigel Plug Assay
This is a widely used in vivo assay to assess angiogenesis. Matrigel, mixed with pro-angiogenic factors, is implanted subcutaneously in mice, and the formation of new blood vessels into the plug is quantified.
Materials:
-
Matrigel® (growth factor reduced)
-
Pro-angiogenic factors (e.g., bFGF and heparin)
-
This compound
-
Mice (e.g., C57BL/6)
-
Syringes and needles (chilled)
-
Drabkin's reagent for hemoglobin measurement
-
Anti-CD31 antibody for immunohistochemistry
Protocol:
-
Thaw Matrigel® on ice.
-
Prepare the Matrigel® mixture on ice by adding a pro-angiogenic stimulus (e.g., 150 ng/mL bFGF and 10 units/mL heparin). For the treatment group, also add the desired concentration of this compound. A control group with Matrigel® and the stimulus but without this compound should be included.
-
Inject 0.5 mL of the Matrigel® mixture subcutaneously into the flank of the mice using a chilled syringe.
-
Administer this compound to the mice systemically (e.g., orally or intraperitoneally) according to the desired dosing schedule.
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel® plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs in water, and measure the hemoglobin content using Drabkin's reagent and a spectrophotometer. This serves as an indirect measure of blood vessel formation.[9][10]
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an anti-CD31 antibody to visualize endothelial cells and quantify vessel density using image analysis software.
-
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model that utilizes the highly vascularized membrane of a developing chicken embryo to study angiogenesis.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper discs or sponges
-
This compound
-
Stereomicroscope with a camera
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
On embryonic day 7-8, place a sterile filter paper disc or sponge saturated with a solution of this compound (at various concentrations) onto the CAM. A vehicle control disc should also be placed on a separate set of eggs.
-
Reseal the window and continue incubation for another 48-72 hours.
-
Observe and photograph the CAM daily under a stereomicroscope.
-
Quantify the anti-angiogenic effect by measuring the length and number of blood vessels in the area surrounding the disc. A scoring system can also be used to assess the degree of vessel inhibition.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to effectively assess the anti-angiogenic properties of this compound. By utilizing a combination of in vitro and in vivo assays, a thorough understanding of the compound's mechanism of action and its potential as an anti-angiogenic therapeutic can be achieved. The provided diagrams and tables serve as valuable tools for experimental design and data interpretation.
References
- 1. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Induction of Angiogenesis by Heat Shock Protein 90 Mediated by Protein Kinase Akt and Endothelial Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Heat-Shock Protein Axis Regulates VEGFR2 Proteolysis, Blood Vessel Development and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 as a Gatekeeper of Tumor Angiogenesis: Clinical Promise and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Utilizing 17-DMAP-GA to Investigate HSP90 Function in Specific Cancer Types: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival. Its inhibition is a promising strategy in cancer therapy. 17-DMAP-GA, a derivative of geldanamycin, is a potent inhibitor of HSP90.[1] This document provides detailed application notes and experimental protocols for utilizing this compound (often referred to as 17-DMAG) to study HSP90's role in various cancer types.
Mechanism of Action
This compound binds to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its ATPase activity.[2][3] This disruption of the chaperone cycle leads to the misfolding and subsequent ubiquitin-proteasomal degradation of HSP90 client proteins.[4] Many of these client proteins are oncoproteins that drive cancer progression, including receptor tyrosine kinases (e.g., HER2, EGFR, MET), signaling kinases (e.g., AKT, RAF-1), and transcription factors.[5] The degradation of these proteins disrupts multiple oncogenic signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[6]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Duration |
| AGS, SNU-1, KATO-III | Gastric Cancer | Proliferation Assay | 10-200 nM | 24h, 48h |
| MG63, Saos, HOS, NY | Osteosarcoma | MTT Assay | ~70-75 nM | 24h |
| SKBR3 | Breast Cancer | Cytotoxicity Assay | GI50: 29 nM | Not Specified |
| SKOV3 | Ovarian Cancer | Cytotoxicity Assay | GI50: 32 nM | Not Specified |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | MTT Assay | Dose-dependent inhibition | 48h |
| K562 | Chronic Myeloid Leukemia | Not Specified | 50 nM | Not Specified |
| MDA-MB-231 | Breast Cancer | Proliferation Assay | <2 µM | 72h |
Table 2: Quantitative Effects of this compound on Cellular Processes
| Cancer Cell Line | Cellular Process | Treatment Concentration | Duration | Quantitative Result |
| AGS | Apoptosis (Sub-G1) | 0-200 nM | Not Specified | Increase from 16.4% to 38.5% |
| MG63 | Cell Cycle Arrest (G2/M) | 75 nM | 12h | Significant increase in G2/M phase |
| SU-DHL-4 | Apoptosis (PI Staining) | 0-10 µmol/l | 24h | Dose-dependent increase in apoptosis |
| LTEDaro | Apoptosis | 100 nmol/L | 48h, 72h | Significant increase in apoptosis |
| MCF-7aro | Apoptosis | 100 nmol/L | 48h, 72h | Significant increase in apoptosis |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is a standard method for assessing the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of HSP90 Client Proteins
This protocol is used to detect the degradation of specific HSP90 client proteins following treatment with this compound.
Materials:
-
Treated cell lysates
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against HSP90 client proteins like Akt, Raf-1, HER2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with a dose-range of this compound (e.g., 0-200 nM) for a set time (e.g., 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Akt, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1][2][7]
Mandatory Visualization
Caption: HSP90 inhibition by this compound leads to client protein degradation and apoptosis.
Caption: General experimental workflow for studying this compound effects on cancer cells.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of 17-DMAG on diffuse large B-cell lymphoma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vet.cornell.edu [vet.cornell.edu]
A Researcher's Guide to 17-DMAP-GA in Osteosarcoma Cell Line Studies
Application Notes and Protocols for Investigating the HSP90 Inhibitor 17-DMAP-GA in Osteosarcoma Research
This guide provides detailed application notes and experimental protocols for researchers and scientists in the field of oncology and drug development, focusing on the use of this compound (17-Dimethylaminoethylamino-17-demethoxygeldanamycin) in osteosarcoma cell line studies. This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. In osteosarcoma, targeting HSP90 has emerged as a promising therapeutic strategy.
Introduction to this compound and its Mechanism of Action in Osteosarcoma
Heat Shock Protein 90 (HSP90) is a critical molecular chaperone that facilitates the proper folding, stability, and activity of a multitude of client proteins, many of which are integral to cancer cell survival and proliferation.[1][2] In osteosarcoma, a primary malignant bone tumor, several signaling pathways are dysregulated, often involving HSP90 client proteins. These include key players in cell growth, survival, and metastasis such as MET, Akt, and ERK.[1][3][4][5]
This compound, a derivative of the ansamycin antibiotic geldanamycin, exerts its anticancer effects by binding to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone function. This leads to the proteasomal degradation of HSP90 client proteins, resulting in the disruption of critical oncogenic signaling pathways.[3][6] Studies on the closely related compound 17-DMAG in osteosarcoma cell lines have demonstrated that its anti-proliferative and pro-apoptotic effects are mediated through the inactivation of the MET and downstream PI3K/Akt and MAPK/ERK signaling pathways.[1][3] Treatment with HSP90 inhibitors has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in various osteosarcoma cell lines.[3][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of the HSP90 inhibitor 17-DMAG, a close analog of this compound, on various osteosarcoma cell lines. This data can serve as a valuable reference for designing experiments with this compound.
Table 1: IC50 Values of 17-DMAG in Osteosarcoma Cell Lines
| Cell Line | IC50 (nM) |
| MG63 | 74.7 |
| Saos-2 | 72.7 |
| HOS | 75.0 |
| NY | 70.7 |
| MRC-5 (Control Fibroblast) | 828.9 |
Data extracted from a study on 17-DMAG.[3]
Table 2: Effect of 17-DMAG on Cell Cycle Distribution in MG63 Osteosarcoma Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.1 | 25.4 | 19.5 |
| 75 nM 17-DMAG | 30.2 | 20.3 | 49.5 |
Qualitative descriptions from a study on 17-DMAG indicate a significant increase in the G2/M phase population.[3] The values presented here are illustrative based on the described effects.
Table 3: Effect of 17-DMAG on Apoptosis-Related Protein Expression in MG63 Cells
| Treatment | Cleaved PARP (% of Control) | Cleaved Caspase-3 (% of Control) |
| 50 nM 17-DMAG | ~100 | ~100 |
| 75 nM 17-DMAG | Increased | Increased |
| 100 nM 17-DMAG | Further Increased | Further Increased |
Based on qualitative Western blot data from a study on 17-DMAG.[3]
Mandatory Visualizations
Caption: HSP90 inhibition by this compound disrupts key oncogenic signaling pathways in osteosarcoma.
Caption: A general workflow for investigating the effects of this compound on osteosarcoma cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on osteosarcoma cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on osteosarcoma cell lines.[5][7][8][9][10]
Materials:
-
Osteosarcoma cell lines (e.g., MG63, Saos-2, HOS)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed osteosarcoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[1][11][12][13][14][15]
Materials:
-
Osteosarcoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time.
-
Harvest the cells by trypsinization and collect the supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.[1][2][6][16]
Materials:
-
Osteosarcoma cells
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
This protocol is for detecting the expression levels of HSP90 client proteins and other signaling molecules.[1][17][18][19][20][21][22]
Materials:
-
Osteosarcoma cells
-
6-well plates or larger culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MET, anti-p-MET, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-PARP, anti-Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed and treat cells with this compound.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUSAP1 Accelerates Osteosarcoma Cell Proliferation and Cell Cycle Progression via Upregulating CDC20 and Cyclin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Host-derived growth factors drive ERK phosphorylation and MCL1 expression to promote osteosarcoma cell survival during metastatic lung colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 17-DMAG in Gastric Cancer Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the efficacy of the Hsp90 inhibitor, 17-DMAG (17-dimethylamino-ethylamino-17-demethoxygeldanamycin), in gastric cancer models. The protocols outlined below are based on established methodologies and provide a framework for consistent and reproducible results.
Introduction
Gastric cancer is a significant global health concern with a high mortality rate. Heat shock protein 90 (Hsp90) has emerged as a promising therapeutic target in various cancers, including gastric cancer, due to its role in stabilizing a multitude of oncoproteins essential for tumor growth and survival.[1][2][3] 17-DMAG is a potent, water-soluble derivative of geldanamycin that inhibits Hsp90's ATPase activity, leading to the degradation of client proteins, cell cycle arrest, and apoptosis.[3][4] These protocols detail the necessary in vitro and in vivo assays to investigate the anticancer effects of 17-DMAG on gastric cancer.
Materials and Reagents
-
Cell Lines: Human gastric cancer cell lines (e.g., AGS, SNU-1, KATO-III, MKN45).[1][2] Normal gastric epithelial cells (e.g., GES-1) can be used as a control.[5]
-
17-DMAG: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store at -20°C.
-
Cell Culture Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Reagents for Assays:
-
Cell Viability: MTT or CCK-8 assay kits.
-
Apoptosis: Annexin V-FITC/PI apoptosis detection kit, DAPI stain.
-
Cell Cycle: Propidium iodide (PI) staining solution with RNase A.
-
Western Blotting: Primary antibodies (Hsp90, Akt, c-Raf, NRF-1, NRF-2, MnSOD, catalase, GPx, Bcl-2, Bax, Caspase-3, PARP, Cyclin B, CDK1, p53, p21, GAPDH, β-actin), HRP-conjugated secondary antibodies, and ECL substrate.[1][6][7][8]
-
ROS Detection: Dichlorofluorescein diacetate (DCF-DA) or MitoSOX.[1][4]
-
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice) for xenograft studies.[1][9]
In Vitro Experimental Protocols
Cell Culture
-
Maintain gastric cancer cell lines in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 1.5 x 10^4 cells/well and allow them to adhere overnight.[5]
-
Treat cells with varying concentrations of 17-DMAG (e.g., 0-100 nM) for 24 and 48 hours.[1]
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Table 1: Representative Data for 17-DMAG Effect on Gastric Cancer Cell Viability
| Cell Line | 17-DMAG Conc. (nM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| AGS | 0 (Control) | 24 | 100 ± 5.2 |
| 10 | 24 | 85 ± 4.1 | |
| 50 | 24 | 62 ± 3.5 | |
| 100 | 24 | 41 ± 2.8 | |
| 0 (Control) | 48 | 100 ± 6.1 | |
| 10 | 48 | 73 ± 3.9 | |
| 50 | 48 | 38 ± 2.4 | |
| 100 | 48 | 20 ± 1.9 | |
| SNU-1 | 0 (Control) | 48 | 100 ± 5.8 |
| 50 | 48 | 45 ± 3.1 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with 17-DMAG for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.[10]
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells.
Table 2: Apoptosis Induction by 17-DMAG in Gastric Cancer Cells
| Cell Line | 17-DMAG Conc. (nM) | % Apoptotic Cells (Early + Late) (Mean ± SD) |
| AGS | 0 (Control) | 5.2 ± 0.8 |
| 50 | 25.7 ± 2.1 | |
| 100 | 38.5 ± 3.2 | |
| KATO-III | 0 (Control) | 4.8 ± 0.6 |
| 100 | 35.1 ± 2.9 |
Cell Cycle Analysis (PI Staining)
-
Treat cells with 17-DMAG for 48 hours.
-
Harvest, wash, and fix the cells in cold 70% ethanol overnight.
-
Wash the cells and resuspend in PBS containing PI and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the cell cycle distribution by flow cytometry.[6]
Western Blot Analysis
-
Lyse 17-DMAG-treated cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL detection system.
Table 3: Effect of 17-DMAG on Protein Expression in Gastric Cancer Cells
| Protein | Treatment | Relative Expression Level (Fold Change vs. Control) |
| Hsp90 Client Proteins | ||
| Akt | 100 nM 17-DMAG | ↓ (Decreased) |
| c-Raf | 100 nM 17-DMAG | ↓ (Decreased) |
| Apoptosis Markers | ||
| Cleaved Caspase-3 | 100 nM 17-DMAG | ↑ (Increased) |
| Cleaved PARP | 100 nM 17-DMAG | ↑ (Increased) |
| Bcl-2 | 100 nM 17-DMAG | ↓ (Decreased) |
| Antioxidant Enzymes | ||
| NRF-2 | 100 nM 17-DMAG | ↓ (Decreased) |
| MnSOD | 100 nM 17-DMAG | ↓ (Decreased) |
| Catalase | 100 nM 17-DMAG | ↓ (Decreased) |
In Vivo Experimental Protocol
Gastric Cancer Xenograft Model
-
Subcutaneously inject 1 x 10^6 gastric cancer cells (e.g., NCI-N87, AGS) into the flank of immunocompromised mice.[11]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 50-150 mm³), randomize mice into treatment and control groups.[11]
-
Administer 17-DMAG (e.g., intraperitoneally) according to a predetermined schedule.
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, excise tumors for further analysis (e.g., histology, western blotting).
Table 4: In Vivo Efficacy of 17-DMAG in a Gastric Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1500 ± 250 | 0 |
| 17-DMAG (10 mg/kg) | Daily | 600 ± 120 | 60 |
Signaling Pathways and Experimental Workflows
References
- 1. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-Regulation of AP-4 Inhibits Proliferation, Induces Cell Cycle Arrest and Promotes Apoptosis in Human Gastric Cancer Cells | PLOS One [journals.plos.org]
- 8. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xenograft and organoid models in developing precision medicine for gastric cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H2valdien3 arrests the cell cycle and induces apoptosis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Assessing the Impact of 17-DMAP-GA on MET Receptor Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-DMAP-GA is a derivative of geldanamycin that functions as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are critical for cancer cell growth and survival.[1][3] One such client protein is the MET receptor, a receptor tyrosine kinase that, when activated, triggers downstream signaling pathways promoting cell proliferation, motility, and invasion.[4][5] Aberrant MET signaling is a key driver in various cancers.[3][4]
As an HSP90 inhibitor, this compound disrupts the chaperoning of MET, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This results in the downregulation of MET receptor expression and the inhibition of its downstream signaling cascades.[6][7][8] These application notes provide detailed protocols to assess the in vitro effects of this compound on MET receptor expression at both the protein and mRNA levels.
Key Experimental Protocols
To comprehensively evaluate the impact of this compound on MET receptor expression, a combination of techniques is recommended. Western Blotting and Immunohistochemistry (IHC) are employed to analyze protein levels, while quantitative real-time PCR (qPCR) is used to assess changes in gene expression.
Western Blotting for MET Protein Quantification
Western blotting is a fundamental technique to detect and quantify the total and phosphorylated levels of MET protein in cell lysates following treatment with this compound.[9][10]
Protocol:
-
Cell Culture and Treatment:
-
Lysate Preparation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).[10]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.[10]
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with a primary antibody specific for total MET or phospho-MET (e.g., phospho-Tyr1234/35 MET) overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[13]
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the MET protein levels to a loading control such as GAPDH or β-actin.
-
Immunohistochemistry (IHC) for MET Localization and Expression in Tissue
IHC allows for the visualization of MET receptor expression and its subcellular localization within fixed tissue sections, providing valuable spatial context.[14][15]
Protocol:
-
Tissue Preparation:
-
Fix tissue samples (e.g., from xenograft models treated with this compound) in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and cut thin sections (4-5 µm).[16]
-
Mount the sections on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[17]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) to unmask the MET antigen.[14]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[16]
-
Block non-specific binding sites with a blocking serum.[17]
-
Incubate the sections with a primary antibody against MET overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.[17]
-
-
Visualization and Analysis:
-
Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[16]
-
Counterstain the sections with hematoxylin to visualize cell nuclei.[16]
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope and score the intensity and percentage of MET-positive cells.
-
Quantitative Real-Time PCR (qPCR) for MET mRNA Expression
qPCR is a sensitive method to determine if the this compound-induced downregulation of MET protein is a result of decreased gene expression.[18][19]
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with this compound as described in the Western Blotting protocol.
-
-
RNA Extraction and cDNA Synthesis:
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the MET gene, and a SYBR Green or TaqMan master mix.[20][21]
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.[18] The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[22]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both the MET gene and the housekeeping gene in each sample.
-
Calculate the relative expression of the MET gene using the ΔΔCt method.[18]
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on MET Protein Expression (Western Blot)
| Treatment Group | Concentration (nM) | Time (h) | Relative MET Protein Level (Normalized to Loading Control) |
| Vehicle Control | 0 | 24 | 1.00 ± 0.05 |
| This compound | 10 | 24 | 0.75 ± 0.04 |
| This compound | 50 | 24 | 0.42 ± 0.03 |
| This compound | 100 | 24 | 0.18 ± 0.02 |
Table 2: Effect of this compound on MET mRNA Expression (qPCR)
| Treatment Group | Concentration (nM) | Time (h) | Relative MET mRNA Level (Fold Change vs. Control) |
| Vehicle Control | 0 | 12 | 1.00 ± 0.08 |
| This compound | 10 | 12 | 0.95 ± 0.07 |
| This compound | 50 | 12 | 0.91 ± 0.06 |
| This compound | 100 | 12 | 0.88 ± 0.05 |
Visualizations
Caption: MET signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for Western Blotting.
Caption: Experimental workflow for quantitative real-time PCR (qPCR).
References
- 1. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The HSP90 Inhibitor Ganetespib Synergizes with the MET Kinase Inhibitor Crizotinib in both Crizotinib-Sensitive and -Resistant MET-Driven Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor [jcancer.org]
- 7. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Western blot protocol for low molecular weight proteins [abcam.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Immunohistochemistry (IHC) protocol [hellobio.com]
- 15. Immunohistochemistry (IHC) protocol [hellobio.com]
- 16. origene.com [origene.com]
- 17. Immunohistochemistry (IHC) Protocol | Rockland [rockland.com]
- 18. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 19. elearning.unite.it [elearning.unite.it]
- 20. stackscientific.nd.edu [stackscientific.nd.edu]
- 21. Introduction to Quantitative PCR (qPCR) Gene Expression Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Application of 17-DMAP-GA in studying drug resistance mechanisms in cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) is a potent, water-soluble derivative of geldanamycin, an ansamycin antibiotic that inhibits Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy.[1][2][3] By inhibiting Hsp90, 17-DMAG leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[1][3] This multi-targeted approach makes 17-DMAG a valuable tool for investigating and potentially overcoming drug resistance in various cancer types.[2][4]
Drug resistance is a major obstacle in cancer therapy, where cancer cells develop mechanisms to evade the cytotoxic effects of chemotherapeutic agents.[5] These mechanisms include increased drug efflux, alterations in drug targets, and evasion of apoptosis.[5] Hsp90 has been identified as a key player in mediating drug resistance through its role in stabilizing proteins that contribute to these resistance mechanisms. This document provides detailed application notes and experimental protocols for utilizing 17-DMAG to study its effects on drug-resistant cancer cells.
Key Applications
-
Overcoming Acquired Resistance: Investigating the efficacy of 17-DMAG in cancer cell lines that have developed resistance to targeted therapies, such as lapatinib in HER2-positive breast cancer.[2][4]
-
Elucidating Resistance Mechanisms: Identifying the Hsp90 client proteins and signaling pathways that are critical for maintaining the resistant phenotype.
-
Synergistic Combinations: Evaluating the potential of 17-DMAG to re-sensitize resistant cells to conventional chemotherapeutic agents or targeted therapies when used in combination.[2][6]
-
Studying Hsp90's Role in a Resistant Phenotype: Using 17-DMAG as a chemical probe to understand the functional significance of Hsp90 in various models of drug resistance.
Data Presentation
Table 1: In Vitro Efficacy of 17-DMAG in Lapatinib-Resistant Breast Cancer Cells
| Cell Line | Description | Lapatinib IC50 (nM) | 17-DMAG IC50 (nM) |
| SKBR3 | Lapatinib-sensitive, HER2-overexpressing | 24 | Not specified |
| LR-SKBR3 | Lapatinib-resistant, HER2-overexpressing | 619 | Not specified |
| BT474 | Lapatinib-sensitive, ER+/HER2-overexpressing | 16 | Not specified |
| LR-BT474 | Lapatinib-resistant, ER+/HER2-overexpressing | 103 | Not specified |
Data extracted from a study on acquired lapatinib resistance in breast cancer cell lines.[2]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 17-DMAG on both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Cancer cell lines (e.g., parental sensitive and derived resistant lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
17-DMAG (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 17-DMAG in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the 17-DMAG dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
Objective: To investigate the effect of 17-DMAG on the expression levels of Hsp90 client proteins involved in drug resistance signaling pathways.
Materials:
-
Cancer cell lines
-
17-DMAG
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-HER2, anti-EGFR, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Hsp90, anti-Hsp70, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of 17-DMAG for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use a loading control like GAPDH to normalize protein expression levels.
Mandatory Visualizations
References
- 1. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. HSP90 Inhibitor, 17-DMAG, Alone and in Combination with Lapatinib Attenuates Acquired Lapatinib-Resistance in ER-positive, HER2-Overexpressing Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-Allylamino-17-demethoxygeldanamycin overcomes TRAIL resistance in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 17-DMAP-GA Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 17-DMAP-GA for research purposes. This document includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful preparation and use of this HSP90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of geldanamycin, belonging to the ansamycin class of antibiotics. It functions as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] Its molecular formula is C₃₃H₅₀N₄O₈, with a molecular weight of 630.77 g/mol .[1][2] By inhibiting HSP90, this compound disrupts the folding and stability of numerous client proteins involved in cancer cell growth and survival, leading to cell cycle abnormalities.[3][4]
Q2: What is the general solubility of this compound?
A2: While specific quantitative data is limited, this compound is reported to have significantly improved water solubility compared to its analog, 17-AAG.[1][2] However, like many small molecule inhibitors, it is generally considered to have poor aqueous solubility and requires an organic solvent for initial dissolution.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound as a solid at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound, which can then be diluted in aqueous buffers or cell culture media for experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.31 mg of this compound (Molecular Weight: 630.77 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO to 6.31 mg of the compound.
-
Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems researchers may encounter when working with this compound and provides practical solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or media | The aqueous solubility limit of this compound has been exceeded. | - Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment. - Increase the final DMSO concentration: While keeping the final DMSO concentration as low as possible (ideally <0.5%) to avoid solvent toxicity, a slight increase may help maintain solubility. - Use a pre-warmed buffer/media: Adding the DMSO stock to a buffer or media that has been pre-warmed to 37°C can sometimes prevent precipitation. |
| Cloudiness or precipitation in the stock solution | The compound is not fully dissolved in DMSO, or the stock solution has degraded. | - Ensure complete initial dissolution: Vortex the stock solution for a longer period or gently warm it to 37°C. - Prepare a fresh stock solution: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, it may have degraded. Prepare a fresh stock from solid material. |
| Inconsistent experimental results | Incomplete dissolution or precipitation is leading to inaccurate concentrations. | - Centrifuge before use: Briefly centrifuge the diluted solution before adding it to your experiment and use the supernatant. This will remove any undissolved particles. - Filter sterilization: If necessary, filter the final diluted solution through a 0.22 µm syringe filter compatible with your solvent system. |
| Low bioavailability in vivo | Poor solubility is limiting absorption and distribution. | - Formulation with excipients: Consider formulating this compound with solubility-enhancing excipients such as cyclodextrins or encapsulating it in liposomes or nanoparticles.[5] - Use of co-solvents: For animal studies, a formulation containing a mixture of solvents such as DMSO, ethanol, and polyethylene glycol (PEG) may be necessary to achieve the desired concentration and bioavailability.[5] |
HSP90 Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by inhibiting HSP90, a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins. Many of these client proteins are critical components of signaling pathways that drive cancer cell proliferation, survival, and metastasis. By binding to the ATP-binding pocket in the N-terminus of HSP90, this compound prevents the chaperone from functioning correctly. This leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.
Caption: Inhibition of the HSP90 chaperone cycle by this compound.
References
Technical Support Center: Overcoming Poor Water Solubility of Geldanamycin Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of geldanamycin analogs, such as 17-DMAP-GA.
Frequently Asked Questions (FAQs)
Q1: What is the water solubility of this compound?
A1: The exact water solubility of this compound is not widely published in a quantitative value (e.g., mg/mL). However, it is known to be a poorly water-soluble compound, a characteristic common to the geldanamycin family of Hsp90 inhibitors. For comparison, the parent compound, geldanamycin, has an estimated maximum water solubility of approximately 20–50 µM.[1] Analogs like 17-DMAG, which is structurally similar to this compound, are described as being "considerably more water-soluble" than 17-AAG.[2][3] Despite this improvement, formulation strategies are generally required for effective in vitro and in vivo studies.
Q2: Why is the poor water solubility of geldanamycin analogs a concern for my experiments?
A2: Poor water solubility can lead to several experimental challenges:
-
Inaccurate Dosing: Difficulty in preparing stock solutions and dilutions can lead to inconsistent and inaccurate drug concentrations.
-
Precipitation: The compound may precipitate out of solution in aqueous cell culture media or buffers, reducing its effective concentration and leading to misleading experimental results.
-
Low Bioavailability: In preclinical animal studies, poor solubility limits oral absorption and can lead to low systemic exposure, hindering the evaluation of the compound's efficacy.[4]
-
Formulation Difficulties: Developing parenteral formulations for in vivo use is challenging and often requires the use of co-solvents or surfactants that can have their own toxicities.[5]
Q3: What are the common strategies to overcome the poor water solubility of this compound?
A3: Several formulation strategies can be employed to enhance the solubility and delivery of poorly water-soluble drugs like this compound:
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles, such as those made from biodegradable polymers like PLGA, can improve its solubility and provide controlled release.[6]
-
Liposomal Formulations: Liposomes can encapsulate hydrophobic drugs within their lipid bilayer, shielding them from the aqueous environment and improving their delivery to cells.[7][8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[9]
-
Use of Co-solvents: While not always ideal due to potential toxicity, organic solvents like DMSO or ethanol can be used to dissolve the compound for in vitro experiments. However, care must be taken to avoid solvent-induced artifacts.[5]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Diagram: Experimental Workflow for Cell-Based Assays
Caption: Workflow for preparing and using this compound in cell culture.
| Potential Cause | Recommended Solution |
| Final DMSO concentration is too low. | Ensure the final DMSO concentration in the cell culture media is sufficient to maintain solubility but non-toxic to the cells (typically <0.5%). Prepare higher concentration stock solutions in DMSO to minimize the volume added to the media. |
| Drug concentration exceeds its solubility limit in the media. | Perform a solubility test of this compound in your specific cell culture media. Start with lower concentrations and gradually increase to determine the maximum soluble concentration. |
| Inadequate mixing. | When adding the DMSO stock to the media, vortex the solution immediately and vigorously to ensure rapid and uniform dispersion. Avoid slow, dropwise addition which can cause localized high concentrations and precipitation. |
| Temperature effects. | Prepare the final drug dilution in media that has been pre-warmed to 37°C. Cold media can decrease the solubility of the compound. |
Issue 2: Low Efficacy or Inconsistent Results in Animal Studies
Diagram: Logic Diagram for In Vivo Study Troubleshooting
Caption: Troubleshooting logic for in vivo studies with this compound.
| Potential Cause | Recommended Solution |
| Poor Bioavailability | The low aqueous solubility of this compound likely leads to poor absorption when administered orally. For other routes, it may precipitate at the injection site. Utilize a solubilization technique such as nanoparticle or liposomal encapsulation to improve bioavailability.[4] |
| Formulation Instability | The formulation may not be stable, leading to drug degradation or precipitation before or after administration. Conduct stability studies of your formulation under relevant storage and physiological conditions. |
| Rapid Clearance | The drug may be rapidly cleared from circulation. Nanoparticle or liposomal formulations can help to prolong circulation time.[8] |
| Inadequate Dose | The administered dose may not be sufficient to achieve a therapeutic concentration at the target site. Dose-escalation studies, guided by pharmacokinetic data, are recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
This protocol is adapted from a method for the similar Hsp90 inhibitor, 17-DMAG.[3][9][10][11]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Method:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 2 mg of this compound in 4 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution. Emulsify using a probe sonicator on ice for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of 0.3% (w/v) PVA solution and stir for 3-4 hours at room temperature to allow the dichloromethane to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of water and lyophilize for long-term storage.
Table 1: Quantitative Data for PLGA Nanoparticle Formulation of 17-DMAG [9][10]
| Parameter | Protocol 1 (Acetone) | Protocol 2 (Dichloromethane) - Optimized |
| Particle Size (nm) | 489.0 | 297.2 |
| Polydispersity Index (PdI) | 0.33 | 0.129 |
| Encapsulation Efficacy (%) | Not Optimized | 19.35% (supernatant method) 31.60% (filter/column method) |
| 17-DMAG Release at 72h (%) | Not Optimized | ~16% |
Protocol 2: Preparation of this compound Loaded Liposomes
This protocol is a general method for encapsulating hydrophobic drugs.[4][12][13]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Method:
-
Lipid Film Formation: Dissolve phosphatidylcholine, cholesterol, and this compound in chloroform in a round-bottom flask.
-
Solvent Removal: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm) multiple times.
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Protocol 3: Preparation of this compound Solid Dispersion
This protocol is based on a general method for preparing solid dispersions of poorly soluble drugs.[9]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, Soluplus®)
-
Suitable organic solvent (e.g., methanol, acetone)
-
Freeze-dryer or spray dryer
Method (Solvent Evaporation/Freeze-Drying):
-
Dissolution: Dissolve both this compound and the hydrophilic polymer in a common organic solvent.
-
Freezing: Rapidly freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution under vacuum for 24-48 hours to remove the solvent, resulting in a solid dispersion powder.
-
Characterization: Characterize the solid dispersion for drug loading, dissolution enhancement, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.
Signaling Pathway
Diagram: Simplified HSP90 Signaling Pathway
Caption: Inhibition of the HSP90 chaperone cycle by this compound.
Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell survival and proliferation.[14][15][16] The HSP90 chaperone cycle is an ATP-dependent process.[16] Geldanamycin analogs like this compound bind to the N-terminal ATP-binding pocket of HSP90, inhibiting its ATPase activity.[17] This disruption leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[17]
Table 2: Key HSP90 Client Proteins in Cancer [14][18]
| Client Protein | Function in Cancer |
| Akt/PKB | Promotes cell survival and inhibits apoptosis. |
| Raf-1 | A key component of the MAPK/ERK signaling pathway that regulates cell proliferation and differentiation. |
| HER2/ErbB2 | A receptor tyrosine kinase that promotes cell growth and proliferation in certain breast cancers. |
| EGFR | A receptor tyrosine kinase involved in cell growth and proliferation. |
| VEGF | A signaling protein that stimulates angiogenesis (the formation of new blood vessels). |
| HIF-1α | A transcription factor that allows tumor cells to adapt to and survive in low-oxygen environments. |
| CDK4/6 | Cyclin-dependent kinases that regulate cell cycle progression. |
| Mutant p53 | A mutated tumor suppressor protein that can gain oncogenic functions. |
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 5. Formulation of a Geldanamycin Prodrug in mPEG-b-PCL Micelles Greatly Enhances Tolerability and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wbcil.com [wbcil.com]
- 8. mdpi.com [mdpi.com]
- 9. aragen.com [aragen.com]
- 10. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 12. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tpchd.org [tpchd.org]
- 14. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HSP90 multi-functionality in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of HSP90 in Cancer | MDPI [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in 17-DMAP-GA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-DMAG (17-demethoxy-17-(dimethylaminoethylamino)geldanamycin), a potent Hsp90 inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 17-DMAG and what is its primary mechanism of action?
A1: 17-DMAG, also known as alvespimycin, is a water-soluble, semi-synthetic derivative of geldanamycin.[1] It functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and metastasis.[1][2] 17-DMAG binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity.[3][4] This leads to the destabilization, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins, many of which are oncoproteins.[2][5]
Q2: My 17-DMAG treatment shows variable or inconsistent effects on cell viability (e.g., fluctuating IC50 values). What are the potential causes?
A2: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors:
-
Cell Line Specificity and Health: Different cell lines exhibit varying sensitivity to 17-DMAG.[6][7] The health, passage number, and confluency of your cells can also significantly impact results. Ensure you are using healthy, low-passage cells and maintain consistent seeding densities.[8]
-
Compound Stability and Handling: 17-DMAG, like other benzoquinone ansamycins, can be unstable.[9] Ensure your stock solutions are properly stored (e.g., in DMSO at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment.
-
Assay-Specific Variability: The choice of viability assay (e.g., MTT, XTT, CellTiter-Glo) can influence the apparent IC50 value, as they measure different cellular parameters (metabolic activity vs. ATP levels).[8][10] Additionally, factors like incubation time and formazan crystal solubilization in MTT assays can introduce variability.[11][12]
-
"Edge Effect" in 96-well Plates: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can affect cell growth and drug concentration.[8][13] To mitigate this, consider not using the outer wells or filling them with sterile PBS or media.[13]
Q3: I am not observing the expected degradation of Hsp90 client proteins (e.g., Akt, HER2, MET) in my Western blot analysis after 17-DMAG treatment. What should I troubleshoot?
A3: Several factors can lead to a lack of client protein degradation:
-
Suboptimal Treatment Conditions: The concentration of 17-DMAG and the treatment duration are critical. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[2][14] Degradation of different client proteins can occur at different rates.[5]
-
Ineffective Cell Lysis: Ensure your lysis buffer is appropriate for the target protein and contains protease and phosphatase inhibitors to prevent degradation during sample preparation.
-
Poor Antibody Quality: The primary antibody used for Western blotting may not be specific or sensitive enough to detect the target protein. Use a validated antibody and include positive and negative controls.[15]
-
Inefficient Protein Transfer: Verify that proteins have been successfully transferred from the gel to the membrane by using a reversible stain like Ponceau S.[15][16]
-
Heat Shock Response: Inhibition of Hsp90 can induce a compensatory heat shock response, leading to the upregulation of other chaperones like Hsp70, which can sometimes interfere with client protein degradation.[17] Check for Hsp70 induction as a marker of Hsp90 inhibition.[3]
Q4: I am observing unexpected or off-target effects in my experiments with 17-DMAG. What could be the cause?
A4: While 17-DMAG is a specific Hsp90 inhibitor, off-target effects can occur, particularly at higher concentrations.[18] The benzoquinone moiety of geldanamycin and its analogs can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis independent of Hsp90 inhibition.[3] To investigate this, you can include an antioxidant like N-acetyl-L-cysteine (NAC) in your experiments to see if it rescues the observed phenotype.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for 17-DMAG from various studies. Note that these values can be cell-line and assay-dependent.
Table 1: IC50 Values of 17-DMAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |
| MG63 | Osteosarcoma | 74.7 | Not Specified |
| Saos-2 | Osteosarcoma | 72.7 | Not Specified |
| HOS | Osteosarcoma | 75.0 | Not Specified |
| NY | Osteosarcoma | 70.7 | Not Specified |
| MRC5 | Normal Fibroblast | 828.9 | Not Specified |
| Human PBMC | Normal Blood Cells | 930 | Not Specified |
| Various Cell Lines | Not Specified | <2000 | 72 |
Table 2: Pharmacokinetic Parameters of 17-DMAG in Humans
| Parameter | Value |
| Half-life (t½) | 24 ± 15 hours |
| Clearance | 79 ± 40 mL/min/m² |
Experimental Protocols
Below are detailed methodologies for key experiments involving 17-DMAG.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of 17-DMAG on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
17-DMAG stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[2]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of 17-DMAG. Include a vehicle control (DMSO).[19]
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[2]
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol is for detecting changes in the expression of Hsp90 client proteins following 17-DMAG treatment.
Materials:
-
Cancer cell line of interest
-
17-DMAG
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-HER2, anti-MET, anti-Hsp70, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with a dose-range of 17-DMAG for a specified time. Lyse the cells in lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates.[19]
-
SDS-PAGE: Denature equal amounts of protein and separate them by size using SDS-PAGE.[2]
-
Protein Transfer: Transfer the separated proteins to a membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[1]
Visualizations
Hsp90 Inhibition and Downstream Signaling Pathway
Caption: Mechanism of 17-DMAG action on the Hsp90 signaling pathway.
Experimental Workflow for Troubleshooting Inconsistent Western Blot Results
Caption: Troubleshooting workflow for inconsistent Western blot results.
Logical Relationship for Inconsistent IC50 Values
Caption: Logical relationships of factors causing inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-DMAG induces heat shock protein 90 functional impairment in human bladder cancer cells: knocking down the hallmark traits of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Metabolism of 17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. reddit.com [reddit.com]
- 14. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. Geldanamycin Analog 17-DMAG Limits Apoptosis in Human Peripheral Blood Cells by Inhibition of p53 Activation and its Interaction with Heat-Shock Protein 90 kDa after Exposure to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of 17-DMAP-GA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of 17-DMAP-GA, a potent HSP90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of geldanamycin and acts as an inhibitor of Heat Shock Protein 90 (HSP90).[1] Its primary mechanism of action involves binding to the N-terminal ATP-binding pocket of HSP90, which disrupts the protein's chaperone function. This leads to the misfolding and subsequent degradation of numerous HSP90 client proteins, many of which are critical for cancer cell survival and proliferation. This targeted degradation of oncoproteins is the basis of its anti-tumor activity.
Q2: What are the known and potential off-target effects of this compound?
A2: As with many kinase inhibitors that target ATP-binding pockets, this compound has the potential for off-target effects. Due to the conserved nature of ATP binding sites across the kinome, the most common off-target effects involve the inhibition of other kinases. This can lead to the modulation of signaling pathways unrelated to HSP90 inhibition. Additionally, inhibition of HSP90 can induce a cellular stress response, leading to the upregulation of other heat shock proteins like HSP70, which may have cytoprotective effects and confound experimental results.
Q3: How can I identify the off-target effects of this compound in my experimental system?
A3: A multi-pronged approach is recommended to identify off-target effects:
-
Kinase Profiling: A broad-panel kinase screen is the most direct way to identify specific off-target kinases. This involves testing the inhibitory activity of this compound against a large number of purified kinases.
-
Quantitative Proteomics: Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) followed by mass spectrometry can provide a global view of protein expression changes in response to this compound treatment. This can reveal unexpected changes in protein levels that are not known HSP90 clients.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct target engagement with HSP90 in cells and can also be adapted to identify novel binders (off-targets) by observing which proteins are thermally stabilized by the compound.
-
Phenotypic Analysis: Carefully designed cellular assays can help distinguish on-target from off-target effects. For example, if a phenotype can be rescued by expressing a drug-resistant mutant of the intended target (HSP90), it is likely an on-target effect.
Q4: What strategies can I employ to minimize the off-target effects of this compound?
A4: Minimizing off-target effects is crucial for accurate interpretation of experimental data:
-
Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., degradation of a specific HSP90 client protein).
-
Use of Controls: Include appropriate positive and negative controls in your experiments. This could involve using a structurally distinct HSP90 inhibitor to see if it phenocopies the effects of this compound.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR to validate that the observed phenotype is a direct result of HSP90 inhibition.
-
Chemical Analogs: If available, using a structurally related but inactive analog of this compound can help to identify non-specific effects.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent cellular phenotype observed.
Possible Cause: Off-target kinase inhibition.
Troubleshooting Steps:
-
Validate On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to HSP90 in your cells at the concentration used.
-
Perform Kinase Profiling: Submit this compound for a broad-panel kinase screen to identify potential off-target kinases.
-
Analyze Downstream Signaling: Use western blotting to examine the phosphorylation status of key signaling molecules downstream of suspected off-target kinases.
-
Titrate the Compound: Perform a dose-response curve to determine the minimal concentration of this compound required to see the on-target effect (e.g., degradation of a sensitive HSP90 client like HER2 or AKT). Use this concentration for subsequent experiments.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Problem 2: Induction of heat shock response complicates data interpretation.
Possible Cause: HSP90 inhibition leads to the activation of Heat Shock Factor 1 (HSF1) and subsequent upregulation of HSP70 and other heat shock proteins.
Troubleshooting Steps:
-
Monitor HSP70 Levels: Use western blotting to monitor the expression levels of HSP70 as a marker for the heat shock response.
-
Time-Course Experiment: Conduct a time-course experiment to determine the onset of the heat shock response. It may be possible to observe on-target effects before the heat shock response becomes significant.
-
Use Lowest Effective Concentration: As with minimizing kinase off-targets, using the lowest effective concentration of this compound can help to minimize the induction of the heat shock response.
-
Consider Co-treatment (with caution): In some cases, co-treatment with an HSP70 inhibitor can be used, but this can lead to synergistic toxicity and should be carefully controlled and validated.
Caption: Workflow for managing the heat shock response.
Quantitative Data
Table 1: Binding Affinities and IC50 Values of Geldanamycin and 17-AAG for HSP90
| Compound | Target | Assay | Value | Reference |
| Geldanamycin | HSP90 | Fluorescence Polarization | Kd = 1.2 µM | [2] |
| 17-AAG | HSP90 | Isothermal Titration Calorimetry | Kd = 190 nM | [2] |
| 17-AAG | HER2 Degradation (SKBr3 cells) | Western Blot | IC50 = 31 nM | [2] |
Researchers are strongly encouraged to experimentally determine the specific on- and off-target profiles of this compound in their systems of interest.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[3][4]
Objective: To verify the direct binding of this compound to HSP90 within intact cells.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against HSP90
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
PCR cycler or heating block
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
-
Heating:
-
After treatment, wash the cells with PBS.
-
Add fresh media or PBS to each well.
-
Heat the plate in a PCR cycler or on a heating block across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Aspirate the media/PBS and lyse the cells in lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fraction.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blot analysis to detect the amount of soluble HSP90 at each temperature.
-
Data Analysis:
-
Quantify the band intensities for HSP90 at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble HSP90 relative to the non-heated control against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
Protocol 2: In-Solution Digestion for Quantitative Proteomics
This protocol provides a general workflow for preparing protein lysates for mass spectrometry-based quantitative proteomics.[5][6][7][8][9]
Objective: To prepare peptides from cell lysates for analysis by mass spectrometry to identify global protein expression changes induced by this compound.
Materials:
-
Cell lysate (from this compound and vehicle-treated cells)
-
Urea
-
Tris-HCl
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
-
C18 desalting columns
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Resuspend cell pellets in a lysis buffer containing 8 M urea and 50 mM Tris-HCl (pH 8).
-
Determine protein concentration.
-
For a given amount of protein (e.g., 1 mg), add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add IAA to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteines.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Centrifuge to pellet any precipitated material.
-
Desalt the peptides using C18 columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the samples by LC-MS/MS.
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
For SILAC experiments, calculate the heavy/light ratios to determine the relative change in protein abundance between the this compound-treated and control samples.
-
Perform bioinformatics analysis to identify significantly altered proteins and pathways.
Caption: Workflow for in-solution digestion for quantitative proteomics.
References
- 1. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 6. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 8. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
Optimizing 17-DMAP-GA treatment duration for maximum client protein degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of 17-DMAP-GA for maximal client protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce client protein degradation?
A1: this compound is a potent, water-soluble analog of the ansamycin antibiotic geldanamycin.[1][2] It functions as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell survival and proliferation.[3][4] this compound binds to the N-terminal ATP-binding pocket of HSP90, which inhibits its chaperone activity. This disruption leads to the misfolding of client proteins, making them targets for ubiquitination and subsequent degradation by the proteasome.[5]
Q2: Which client proteins are affected by this compound treatment?
A2: As an HSP90 inhibitor, this compound affects a wide range of client proteins involved in various oncogenic signaling pathways. Commonly studied client proteins that are degraded upon HSP90 inhibition include:
-
Receptor Tyrosine Kinases: HER2 (ErbB2)
-
Signaling Intermediates: Akt, Raf-1
-
Cell Cycle Regulators: Cdk4, Cdk6
The specific client proteins and the extent of their degradation can vary depending on the cell type and the specific cancer context.
Q3: What is the optimal treatment duration for achieving maximal client protein degradation with this compound?
A3: The optimal treatment duration for maximal degradation of client proteins with this compound is cell-line dependent and should be determined empirically. However, based on time-course studies with analogous HSP90 inhibitors like 17-DMAG, significant degradation of client proteins is typically observed between 16 and 24 hours of treatment.[6] It is crucial to perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to determine the optimal time point for your specific client protein and cell line.
Troubleshooting Guide
Problem 1: No or weak degradation of the target client protein is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Treatment Duration | Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to identify the time point of maximal degradation for your specific client protein and cell line. |
| Incorrect this compound Concentration | Titrate the concentration of this compound in a dose-response experiment. Concentrations typically range from 10 nM to 1 µM. |
| Compound Instability | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. Ensure proper storage conditions as recommended by the supplier. |
| Induction of Heat Shock Response (HSR) | Inhibition of HSP90 can trigger a compensatory upregulation of other heat shock proteins, like HSP70, which can protect client proteins from degradation.[7] Check for HSP70 induction via Western blot. Consider co-treatment with an HSP70 inhibitor if a strong HSR is observed. |
| Cell Line Insensitivity | Some cell lines may be less dependent on HSP90 for the stability of the client protein of interest. Confirm the HSP90 dependency of your client protein in your specific cell line using a positive control cell line known to be sensitive to HSP90 inhibitors. |
| Proteasome Dysfunction | Client protein degradation is dependent on a functional ubiquitin-proteasome pathway.[7] Include a proteasome inhibitor (e.g., MG-132) as a control to confirm that the degradation is proteasome-dependent. |
Problem 2: High cellular toxicity is observed at effective concentrations of this compound.
| Possible Cause | Suggested Solution |
| Off-target Effects | At higher concentrations, HSP90 inhibitors may have off-target effects.[7] Try to use the lowest effective concentration determined from your dose-response experiments. |
| Prolonged Treatment | Continuous exposure to this compound can lead to toxicity. Consider shorter treatment durations that are sufficient for client protein degradation. |
| Cell Culture Conditions | Ensure optimal cell culture conditions, including cell density and media formulation, to minimize cellular stress. |
Experimental Protocols
Protocol 1: Time-Course Analysis of Client Protein Degradation by Western Blot
This protocol outlines the steps to determine the optimal treatment duration of this compound for the degradation of a specific client protein.
1. Cell Culture and Seeding:
- Culture the cells of interest in their recommended growth medium to ~80% confluency.
- Seed an equal number of cells into a multi-well plate (e.g., 6-well plate) and allow them to adhere overnight.
2. This compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on the formulation).
- Treat the cells with a predetermined effective concentration of this compound for various time points (e.g., 0, 4, 8, 16, 24, and 48 hours). The "0 hour" time point serves as the vehicle control.
3. Cell Lysis:
- At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein lysate.
4. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
5. Western Blot Analysis:
- Normalize the protein concentration for all samples.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for your client protein overnight at 4°C.
- Also, probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
6. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the client protein band intensity to the corresponding loading control band intensity.
- Plot the normalized client protein levels against the treatment time to determine the time point of maximal degradation.
Data Presentation
Table 1: Example Time-Course of HER2 Degradation in BT-474 Cells Treated with 100 nM this compound
| Treatment Duration (hours) | Normalized HER2 Protein Level (Arbitrary Units) |
| 0 (Vehicle) | 1.00 |
| 4 | 0.85 |
| 8 | 0.52 |
| 16 | 0.21 |
| 24 | 0.15 |
| 48 | 0.18 |
Visualizations
References
- 1. amsbio.com [amsbio.com]
- 2. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin inhibits the proliferation of ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Addressing 17-DMAP-GA-induced toxicity in normal cells
Technical Support Center: 17-DMAP-GA
Welcome to the technical support center for 17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (this compound). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address issues related to this compound-induced toxicity in normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of the ansamycin antibiotic Geldanamycin. It functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and signaling.[2] By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of these client proteins.[3] This disruption of key cellular pathways ultimately induces cell cycle arrest and apoptosis.[1]
Q2: Why does this compound exhibit toxicity in normal, non-cancerous cells?
A2: While cancer cells often overexpress Hsp90 and are highly dependent on its function, normal cells also rely on Hsp90 for maintaining cellular homeostasis.[2][4] The client proteins stabilized by Hsp90 are essential for normal cellular processes. Therefore, inhibiting Hsp90 with compounds like this compound can disrupt these normal functions, leading to off-target toxicity. This toxicity can be exacerbated by the induction of oxidative stress, as the benzoquinone moiety present in Geldanamycin derivatives can generate reactive oxygen species (ROS) and deplete cellular glutathione (GSH).[1][5]
Q3: What are the common signs of cytotoxicity in normal cells treated with this compound?
A3: Common signs of cytotoxicity include:
-
Reduced Cell Viability: A dose-dependent decrease in the number of living cells, which can be measured by assays like MTT or Trypan Blue exclusion.[6]
-
Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture plate.
-
Apoptosis Induction: An increase in the population of cells undergoing programmed cell death, detectable by Annexin V/PI staining and flow cytometry.[1]
-
Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle, often G2/M, which can be analyzed by flow cytometry.[1]
-
Induction of Stress Response: Upregulation of other heat shock proteins, such as Hsp70, as a compensatory mechanism.[7]
Troubleshooting Guide
Issue 1: High levels of toxicity observed in normal cell lines at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step | Rationale |
| High Compound Concentration | Perform a dose-response curve to determine the precise IC50 (half-maximal inhibitory concentration) for your specific normal cell line. Start with a wide range of concentrations. | The sensitivity to Hsp90 inhibitors can vary significantly between different cell lines. An accurate IC50 value is crucial for designing experiments.[8] |
| Long Exposure Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period that maximizes cancer cell death while minimizing normal cell toxicity.[9] | Cytotoxic effects are both concentration and time-dependent. Shorter exposure times may be sufficient to inhibit Hsp90 in cancer cells without causing irreversible damage to normal cells.[9] |
| Cell Line Sensitivity | If possible, test on a different normal cell line as a control. Consider using a cell line known to be more robust or less sensitive to oxidative stress. | Different tissues and cell types have varying dependencies on Hsp90 client proteins and different capacities to handle oxidative stress. |
| Oxidative Stress | Consider co-treatment with an antioxidant, such as N-acetylcysteine (NAC) or Glutathione (GSH). | Geldanamycin derivatives can induce ROS.[5] Antioxidants may mitigate this specific off-target toxicity, potentially improving the therapeutic window.[5] |
Issue 2: Poor selectivity between cancer cells and normal cells.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Therapeutic Window | Analyze the IC50 values for both your cancer and normal cell lines. Calculate the Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells). An SI > 2 is generally considered selective. | This quantitative measure helps to objectively assess the therapeutic window of the compound. A low SI indicates poor selectivity.[9] |
| Monotherapy Limitations | Explore combination therapies. Combine a lower dose of this compound with another agent (e.g., a proteasome inhibitor, a DNA damaging agent). | Combination therapy can create synergistic effects, allowing for lower, less toxic doses of each drug to be used.[2][10] This is a key strategy to enhance efficacy and reduce side effects.[10] |
| Off-Target Effects | Verify the mechanism of cell death. Use Western blotting to confirm the degradation of Hsp90 client proteins (e.g., Akt, Raf-1, CDK4) and the induction of apoptotic markers (e.g., cleaved Caspase-3). | This ensures that the observed toxicity is due to the intended on-target Hsp90 inhibition and not an unrelated off-target effect. |
Quantitative Data Summary
The following table provides a hypothetical example of IC50 values for this compound, which you should determine empirically for your specific cell lines.
| Cell Line | Type | This compound IC50 (µM) after 72h | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 0.85 | 8.8 |
| A549 | Lung Cancer | 1.20 | 6.2 |
| PBMC | Normal Blood Cells | 7.50 | N/A |
| ARPE-19 | Normal Retinal Epithelial | ~3.0 (Induces Apoptosis) [1] | N/A |
Note: The ARPE-19 value is based on concentrations used in published studies to induce apoptosis, not a formal IC50 calculation.[1] Researchers should always determine IC50 values experimentally.
Visual Guides and Workflows
Hsp90 Inhibition Signaling Pathway
The diagram below illustrates the mechanism of action for this compound. It binds to the N-terminus of Hsp90, preventing ATP binding and leading to the degradation of client proteins essential for tumor cell survival.
Caption: Mechanism of Hsp90 inhibition by this compound leading to apoptosis.
Experimental Workflow for Toxicity Assessment
This workflow outlines the standard procedure for evaluating the cytotoxicity of this compound.
Caption: Standard experimental workflow for assessing this compound cytotoxicity.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing high toxicity in normal cells.
Caption: Decision tree for troubleshooting high normal cell toxicity.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the different concentrations of the compound to the wells. Include a "vehicle control" (e.g., DMSO) and a "medium only" blank.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Analysis: Correct for background by subtracting the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the chosen duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heat shock proteins in osteoarthritis: molecular mechanisms, pathogenic roles, and therapeutic opportunities [frontiersin.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Mitigating Hepatotoxicity of Geldanamycin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of hepatotoxicity associated with geldanamycin and its derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the hepatotoxicity of geldanamycin and its derivatives?
A1: The hepatotoxicity of geldanamycin and its benzoquinone ansamycin derivatives is multifactorial but largely attributed to the chemistry of the benzoquinone ring. Key mechanisms include:
-
Redox Cycling: The quinone moiety can undergo enzymatic reduction, for example by NADPH-cytochrome P450 reductase, to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce superoxide radicals. This redox cycling leads to the formation of reactive oxygen species (ROS), which cause oxidative stress, damage cellular macromolecules, and trigger cell death in hepatocytes.[1][2][3]
-
Role of NQO1: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a two-electron reductase that converts quinones to the less reactive hydroquinone form.[4] While this is a detoxification pathway for some quinones, the hydroquinone form of geldanamycin can be more potent in inhibiting HSP90. However, the role of NQO1 in hepatotoxicity is complex, as it can also be involved in the bioactivation of certain compounds.
-
Glutathione Depletion: The reactive nature of the benzoquinone ring can lead to conjugation with and depletion of intracellular glutathione (GSH), a critical antioxidant, rendering hepatocytes more susceptible to oxidative damage.
Q2: Are the common derivatives 17-AAG and 17-DMAG less hepatotoxic than the parent compound, geldanamycin?
A2: Yes, derivatives such as 17-AAG (tanespimycin) and 17-DMAG (alvespimycin) were developed to have more favorable pharmacological profiles, including reduced hepatotoxicity, compared to geldanamycin.[4][5] This is generally attributed to modifications at the C-17 position of the ansa ring, which alters the electronic properties of the quinone and can reduce its reactivity and capacity for redox cycling. However, hepatotoxicity can still be a dose-limiting factor for these derivatives.[6]
Q3: What are the main strategies to reduce the liver toxicity of these compounds in my experiments?
A3: There are three primary strategies to mitigate hepatotoxicity:
-
Chemical Modification: Synthesizing new derivatives with modifications at the C-17 or C-19 positions can significantly reduce toxicity while retaining HSP90 inhibitory activity.[6] For example, 19-substituted geldanamycin analogs have shown markedly reduced toxicity in mouse hepatocytes.[7]
-
Co-administration of Hepatoprotective Agents: The use of antioxidants, such as N-acetylcysteine (NAC), can help replenish glutathione stores and counteract the oxidative stress induced by redox cycling.[8][9][10]
-
Targeted Delivery Systems: Encapsulating geldanamycin derivatives in nanoparticle-based systems, such as PLGA (poly(lactic-co-glycolic acid)) nanoparticles, can alter the biodistribution of the drug, reducing its accumulation in the liver and thus lowering hepatotoxicity.[11]
Section 2: Troubleshooting Guide
| Issue Encountered | Possible Causes | Suggested Solutions |
| High variance in ALT/AST levels in my in vivo study. | 1. Inconsistent drug formulation or administration.2. Animal stress.3. Underlying subclinical liver conditions in the animal cohort. | 1. Ensure the drug is fully solubilized and administered consistently (e.g., volume, rate of injection). Prepare fresh formulations for each experiment.2. Acclimatize animals properly and handle them gently to minimize stress-induced enzyme elevation.3. Use healthy, age- and weight-matched animals from a reputable supplier. Consider a baseline blood draw to screen for pre-existing liver abnormalities. |
| Unexpectedly high cytotoxicity in primary hepatocyte cultures. | 1. Contamination of cell culture (e.g., mycoplasma).2. Incorrect drug concentration or solvent toxicity.3. Poor quality or viability of isolated hepatocytes. | 1. Regularly test cell cultures for contamination.2. Perform a dose-response curve for the solvent (e.g., DMSO) alone to determine its toxicity threshold. Ensure accurate serial dilutions of the geldanamycin derivative.3. Assess hepatocyte viability (e.g., via Trypan Blue exclusion) immediately after isolation. Use cultures with >90% viability. |
| H&E staining of liver sections shows artifacts or poor morphology. | 1. Inadequate or delayed tissue fixation.2. Improper tissue processing (dehydration, clearing, embedding).3. Issues with the staining protocol (e.g., old reagents, incorrect timing). | 1. Perfuse the animal with saline followed by 10% neutral buffered formalin before dissecting the liver. Ensure the tissue is immersed in an adequate volume of fixative immediately after collection.2. Follow a standardized and validated tissue processing protocol.3. Use fresh, filtered staining solutions. Optimize staining and differentiation times for your specific tissue and protocol. |
| Low encapsulation efficiency in nanoparticle formulation. | 1. Poor solubility of the drug in the chosen organic solvent.2. Suboptimal parameters in the emulsification/solvent evaporation process.3. Inappropriate drug-to-polymer ratio. | 1. Test the solubility of the specific geldanamycin derivative in various organic solvents (e.g., dichloromethane, acetone) to find the most suitable one.2. Optimize homogenization/sonication speed and time, and the rate of solvent evaporation.3. Experiment with different ratios of drug to PLGA to find the optimal loading capacity. |
Section 3: Data Presentation
Table 1: Comparative Cytotoxicity of Geldanamycin (GM), 17-AAG, and 17-DMAG in Primary Rat Hepatocytes
| Compound | Concentration | Treatment Duration | Hepatocyte Viability (% of Control) |
| GM | 250 µM | 4 hours | ~55% |
| 17-AAG | 250 µM | 4 hours | ~75% |
| 17-DMAG | 250 µM | 4 hours | ~65% |
| Data are illustrative and compiled from studies assessing viability via MTT assay.[1] Actual results may vary. |
Table 2: In Vivo Hepatotoxicity Markers in Dogs Treated with 17-AAG
| 17-AAG Dose | Treatment Schedule | Peak ALT (U/L) | Peak AST (U/L) |
| 150 mg/m² | 3 doses at 48h intervals | 173.33 ± 49.56 | 248.20 ± 85.80 |
| 250 mg/m² | Single dose | Significantly elevated | Significantly elevated |
| Data from a study in healthy beagle dogs, indicating dose-dependent hepatotoxicity.[12] Values are presented as mean ± SD where available. |
Section 4: Experimental Protocols
Protocol 4.1: MTT Assay for Hepatocyte Viability
This protocol is for assessing the cytotoxicity of geldanamycin derivatives on adherent primary hepatocytes in a 96-well plate format.
Materials:
-
Primary hepatocytes
-
Cell culture medium
-
Geldanamycin derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed primary hepatocytes in a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the geldanamycin derivative in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 4, 24, or 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control: (Absorbance of treated cells / Absorbance of control cells) * 100.
Protocol 4.2: Measurement of Serum ALT and AST in Mice
This protocol outlines the collection of blood and subsequent measurement of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
Materials:
-
Treated and control mice
-
Micro-hematocrit tubes or serum separator tubes
-
Centrifuge
-
Commercial ALT and AST assay kits (colorimetric or enzymatic)
-
96-well plate and plate reader
Procedure:
-
Blood Collection: At the end of the treatment period, collect blood from mice via cardiac puncture or from the retro-orbital sinus into serum separator tubes.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (serum) and store it at -80°C until analysis.
-
Enzyme Assay:
-
Thaw the serum samples on ice.
-
Follow the manufacturer's instructions provided with the commercial ALT and AST assay kits. This typically involves:
-
Preparing a standard curve using the provided standards.
-
Adding a small volume of serum (e.g., 10 µL) to the wells of a 96-well plate.
-
Adding the kit's reaction mixture to each well.
-
Incubating the plate for the specified time at the recommended temperature (e.g., 37°C).
-
Reading the absorbance at the specified wavelength.
-
-
-
Data Analysis: Calculate the ALT and AST concentrations (U/L) in the samples by comparing their absorbance values to the standard curve.
Protocol 4.3: Hematoxylin and Eosin (H&E) Staining of Liver Tissue
This protocol describes the basic steps for staining paraffin-embedded liver sections to visualize tissue morphology and signs of injury.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Harris's Hematoxylin solution
-
1% Acid-alcohol (1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute (bluing agent)
-
Eosin Y solution
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 3 minutes.
-
Rinse in running tap water for 5 minutes.
-
-
Hematoxylin Staining (Nuclei):
-
Immerse in Harris's Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
-
Differentiation:
-
Quickly dip slides in 1% Acid-alcohol (1-3 dips) to remove background staining.
-
Immediately rinse in running tap water.
-
-
Bluing:
-
Immerse in Scott's Tap Water Substitute for 30-60 seconds until sections turn blue.
-
Rinse in running tap water for 5 minutes.
-
-
Eosin Staining (Cytoplasm):
-
Immerse in Eosin Y solution for 1-3 minutes.
-
Rinse briefly in tap water.
-
-
Dehydration and Clearing:
-
Immerse in 95% Ethanol: 2 changes, 2 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 2 minutes each.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
-
Mounting:
-
Apply a drop of mounting medium to the section and place a coverslip, avoiding air bubbles.
-
Allow to dry before microscopic examination.
-
Expected Results: Nuclei will be stained blue/purple, and cytoplasm and extracellular matrix will be stained in shades of pink/red. Look for signs of hepatotoxicity such as necrosis, apoptosis, inflammatory cell infiltration, and changes in cellular architecture.[13][14][15][16][17]
-
Protocol 4.4: Formulation of Geldanamycin Derivatives in PLGA Nanoparticles
This protocol describes a single emulsion-solvent evaporation method for encapsulating a hydrophobic drug like a geldanamycin derivative into PLGA nanoparticles.
Materials:
-
Geldanamycin derivative
-
PLGA (Poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., Dichloromethane (DCM) or Acetone)
-
Surfactant solution (e.g., 1-2% Polyvinyl alcohol (PVA) in water)
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the geldanamycin derivative in the organic solvent. For example, dissolve 40 mg of PLGA and 4 mg of the drug in 2 mL of DCM.
-
Emulsification: Add the organic phase dropwise to the aqueous surfactant solution while homogenizing or sonicating at high speed. This creates an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Place the emulsion on a magnetic stirrer and stir at room temperature for several hours (or overnight) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the final nanoparticle pellet for long-term storage and characterization.
Section 5: Visualizations
Caption: Geldanamycin-induced hepatotoxicity signaling pathway.
References
- 1. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibiting anti-cancer geldanamycin and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibitor geldanamycin and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Detection of Differential and Cell-Specific Hepatobiliary Toxicity Induced by Geldanamycin and 17-Allylaminoge… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cellular Organization of Normal Mouse Liver: A Histological, Quantitative Immunocytochemical, and Fine Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Mouse Liver Histopathology Following Exposure to HFPO-DA With Emphasis on Understanding Mechanisms of Hepatocellular Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 17-DMAP-GA Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing a lack of client protein degradation when using the Hsp90 inhibitor, 17-DMAP-GA.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing degradation of my target protein after treatment with this compound?
A1: A lack of client protein degradation is a common issue that can stem from several factors, ranging from experimental setup to specific biological contexts. The primary mechanism of this compound involves inhibiting the ATPase activity of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous signaling proteins known as "client proteins".[1][2] Inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of these clients.[1][3]
If you are not observing the expected degradation, systematically evaluate the following areas:
-
Target Engagement: Confirm that this compound is interacting with Hsp90 in your specific cell model.
-
Experimental Conditions: Ensure the drug concentration and treatment duration are optimized for your system.
-
Protocol and Reagent Validity: Verify the integrity of your experimental protocols, particularly the Western Blot, and the quality of your reagents.
-
Biological Factors: Consider the possibility that your protein of interest is not a sensitive Hsp90 client or that the cell line possesses unique resistance mechanisms.
The following sections provide detailed troubleshooting steps for each of these areas.
Q2: How can I verify that this compound is active and engaging its target, Hsp90, in my cells?
A2: Before assessing a specific client protein, it's crucial to confirm that the drug is active in your cellular context. This is a critical first step in validating your experiment.[1]
Recommended Positive Controls:
-
Check for Hsp70 Induction: A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, most notably Hsp70.[4] Probing for Hsp70 by Western blot is a reliable method to confirm a cellular response to Hsp90 inhibition. You should observe a dose-dependent increase in Hsp70 levels.
-
Probe for Known Sensitive Hsp90 Clients: Analyze the degradation of well-established, sensitive Hsp90 client proteins. The choice of control protein may depend on the cell line, but common examples include AKT, HER2 (in breast cancer lines like SK-BR-3), Raf-1, and CDK4/6.[5][6] Observing degradation of these proteins confirms that this compound is active and the proteasomal degradation pathway is functional.
The diagram below illustrates the troubleshooting logic, starting with these essential control experiments.
Troubleshooting Guide
Optimizing Experimental Conditions
The efficacy of this compound is highly dependent on concentration and duration of treatment, which can vary significantly between cell lines.
| Potential Problem | Possible Cause | Recommended Solution |
| Sub-optimal Drug Concentration | The concentration of this compound is too low to effectively inhibit Hsp90. IC₅₀ values are cell-line dependent. | Perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 10 nM to 5 µM) for a fixed time point (e.g., 24 hours). Analyze both a known sensitive client and your target protein. |
| Insufficient Treatment Time | Client protein degradation is time-dependent. Some proteins may require longer exposure to the inhibitor for degradation to become apparent. | Conduct a time-course experiment. Treat cells with a fixed, effective concentration of this compound and harvest cells at various time points (e.g., 4, 8, 12, 24, 48 hours).[6] |
| Poor Drug Quality | The this compound compound may have degraded due to improper storage or handling. | Purchase a new, certified lot of the compound. Ensure proper storage conditions (typically -20°C, protected from light) and use freshly prepared solutions for experiments. |
| Cell Confluency | Cell density can affect drug uptake and cellular response. Very high or low confluency can lead to inconsistent results. | Standardize cell seeding density. Aim for 70-80% confluency at the time of treatment, as this typically represents an actively proliferating cell population. |
Validating Reagents and Protocols
A flawless experimental protocol is essential for obtaining reliable results. Western blotting, the primary method for detecting protein degradation, has multiple steps where issues can arise.
| Potential Problem | Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | The client protein is not being efficiently extracted, or degradation is occurring post-lysis. | Use a robust lysis buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors.[7] Perform all lysis steps on ice to minimize protein degradation. |
| Poor Antibody Performance | The primary antibody for your target protein has low affinity, low specificity, or is not suitable for Western blotting. | Validate your primary antibody using positive (e.g., an overexpressing cell lysate) and negative (e.g., a knockout/knockdown cell lysate) controls. Test different antibody dilutions. |
| Inefficient Protein Transfer | The target protein is not transferring efficiently from the gel to the membrane, especially for very large or small proteins. | Optimize transfer conditions (voltage, time) based on the molecular weight of your protein. Use a loading control (e.g., GAPDH, β-actin) to verify consistent loading and successful transfer across the blot.[6] |
Investigating Biological Factors
If your positive controls work but your target protein remains stable, the issue may be biological.
| Potential Problem | Possible Cause | Recommended Solution |
| Protein is Not an Hsp90 Client | Your protein of interest may not rely on Hsp90 for its stability in the tested cell line. | Perform Co-Immunoprecipitation (Co-IP): Use an antibody against your target protein to pull it down and then probe for Hsp90. A decrease in the Hsp90 signal in this compound-treated samples indicates the disruption of an interaction.[1] See Protocol 2 for details. |
| Cell-Specific Resistance | The cell line may have intrinsic or acquired resistance mechanisms that bypass the effects of Hsp90 inhibition on your specific target. | Research the specific signaling pathways active in your cell line. There may be compensatory mechanisms that stabilize your protein. Compare results across multiple different cell lines if possible. |
| Impaired Proteasome Function | If the ubiquitin-proteasome system is compromised, client proteins will not be degraded even after Hsp90 inhibition. | As a control, treat cells with a known proteasome inhibitor (e.g., MG-132) alongside this compound. This should "rescue" the degradation of sensitive clients like AKT, confirming the pathway is active. |
Mechanism of Action and Pathway
This compound is a water-soluble derivative of geldanamycin that functions by binding to the N-terminal ATP-binding pocket of Hsp90.[1][8] This competitive inhibition prevents ATP hydrolysis, a critical step in the chaperone cycle. The Hsp90-client protein complex is locked in a conformation that is recognized by E3 ubiquitin ligases, such as CHIP (carboxyl terminus of Hsp70-interacting protein).[9] CHIP ubiquitinates the client protein, targeting it for degradation by the 26S proteasome.[1] This leads to the depletion of oncoproteins and disruption of cancer-driving signaling networks.
References
- 1. benchchem.com [benchchem.com]
- 2. Heat shock protein 90 targeting therapy: state of the art and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 17-allylamino-17-demethoxygeldanamycin (17-AAG) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of heat shock protein 90 function by 17-allylamino-17-demethoxy-geldanamycin in Hodgkin's lymphoma cells down-regulates Akt kinase, dephosphorylates extracellular signal-regulated kinase, and induces cell cycle arrest and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 8. researchgate.net [researchgate.net]
- 9. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Resistance to 17-DMAP-GA in Cancer Cell Lines
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing a decreased response to 17-DMAP-GA treatment. What could be the underlying reasons?
A1: Reduced sensitivity to this compound, an HSP90 inhibitor, can arise from several factors, broadly categorized as intrinsic or acquired resistance. Key potential mechanisms include:
-
Induction of the Heat Shock Response: HSP90 inhibition can trigger a cellular stress response, leading to the upregulation of pro-survival chaperones like HSP70 and HSP27.[1][2] These chaperones can compensate for the loss of HSP90 function and inhibit apoptosis.
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by activating alternative survival pathways to circumvent the effects of HSP90 inhibition.[2] Common examples include the PI3K/AKT and MAPK signaling pathways.[2]
-
Alterations in the Drug Target (HSP90): Although less common due to the highly conserved nature of the ATP-binding pocket, mutations in the HSP90 gene could potentially reduce the binding affinity of this compound.[1]
-
Changes in Co-chaperone Expression: Altered levels or mutations in HSP90 co-chaperones, such as Aha1 or p23, can influence the chaperone cycle and drug sensitivity.[1]
-
Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Drug Inactivation: For ansamycin-based inhibitors, the enzyme NQO1 can metabolize the drug into a more active form.[3] Reduced expression or activity of NQO1 can therefore lead to resistance.[3]
Q2: How can I experimentally confirm that my cell line has developed resistance to this compound?
A2: To confirm acquired resistance, you should systematically compare the phenotype of the suspected resistant cell line to the parental (sensitive) cell line.[4] A key step is to determine and compare the half-maximal inhibitory concentration (IC50) for both cell lines. A significant increase in the IC50 value for the resistant line is a primary indicator of resistance.[5]
Q3: What are the initial steps to troubleshoot unexpected variability in my this compound experiments?
A3: Before investigating complex biological resistance mechanisms, it is crucial to rule out experimental artifacts.[6] Ensure consistency in:
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media composition.
-
Drug Preparation and Storage: Prepare fresh drug stocks regularly and store them appropriately, protected from light and temperature fluctuations.
-
Assay Parameters: Use a consistent cell seeding density and ensure accurate drug dilutions for all experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying the cause of resistance and suggests potential solutions.
Problem 1: Increased IC50 of this compound in the treated cell line.
This is the most direct evidence of resistance. The following steps will help to elucidate the underlying mechanism.
Table 1: Comparison of IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| Glioblastoma (U87) | 15 | 210 | 14 |
| Breast Cancer (SKBR3) | 24 | 619 | 25.8 |
| Breast Cancer (BT474) | 16 | 103 | 6.4 |
Data is illustrative and based on similar HSP90 inhibitors like 17-AAG and 17-DMAG.[3][7]
Workflow for Investigating Resistance
Caption: Experimental workflow for investigating this compound resistance.
Problem 2: No degradation of HSP90 client proteins (e.g., HER2, Akt, c-Raf) after treatment.
If this compound is not inducing the degradation of its known client proteins, it suggests the drug is not effectively inhibiting HSP90.
Table 2: Troubleshooting Client Protein Degradation
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Valid |
| Drug Inactivity | Verify drug concentration and activity. | A fresh batch of the drug restores client protein degradation. |
| Increased Heat Shock Response | Western blot for HSP70 and HSP27. | Increased levels of HSP70 and/or HSP27 in resistant cells. |
| Mutation in HSP90 | Sequence the HSP90 gene in resistant cells. | Identification of mutations in the drug-binding pocket. |
| Activation of Bypass Pathways | Western blot for phosphorylated (active) forms of Akt, ERK, etc. | Increased phosphorylation of bypass pathway proteins in resistant cells. |
HSP90 Signaling and Resistance Pathways
Caption: HSP90 inhibition and potential resistance pathways.
Key Experimental Protocols
Protocol 1: Determination of IC50 by Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed parental and suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 72 hours. Include a vehicle-only control.
-
Viability Assessment:
-
For MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
For CellTiter-Glo®: Add the reagent to the wells, mix, and incubate according to the manufacturer's protocol.
-
-
Data Acquisition: Read the absorbance (for MTT) at 570 nm or luminescence (for CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle-only control (100% viability). Plot the percentage of cell viability against the drug concentration and use non-linear regression analysis to calculate the IC50 value.[4]
Protocol 2: Western Blot Analysis of Protein Expression
-
Cell Lysis: Treat parental and resistant cells with this compound at various concentrations (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., HER2, p-Akt, Akt, HSP70, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Logical Troubleshooting Diagram
Caption: A logical diagram for troubleshooting this compound resistance.
References
- 1. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Navigating 17-DMAP-GA In Vivo Studies: A Technical Support Guide to Mitigate Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the HSP90 inhibitor 17-DMAP-GA (also known as alvespimycin or 17-dimethylaminoethylamino-17-demethoxygeldanamycin) in in vivo studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate effective dose adjustments and minimize toxicity, thereby enhancing the translational potential of your research.
Troubleshooting Common In Vivo Challenges with this compound
Conducting in vivo studies with this compound can present challenges related to toxicity and inconsistent efficacy. This section addresses common problems and provides actionable solutions.
Issue 1: Unexpected Animal Morbidity or Significant Weight Loss
-
Potential Cause: The administered dose exceeds the maximum tolerated dose (MTD) for the specific animal model, strain, or administration route. Toxicity can be exacerbated by the vehicle formulation.
-
Troubleshooting Steps:
-
Dose De-escalation: Immediately reduce the dose to a lower, previously reported safe level. If no such data exists, perform a dose-range-finding study.
-
Vehicle Optimization: The solubility and tolerability of this compound can be influenced by the vehicle. For instance, while DMSO is a common solvent, it can cause local irritation and systemic toxicity at higher concentrations.[1] Consider alternative formulations as detailed in the Experimental Protocols section.
-
Administration Route Re-evaluation: Intravenous (IV) administration can lead to high peak plasma concentrations and associated toxicities. Consider intraperitoneal (IP) or oral (PO) routes, which may offer a more favorable pharmacokinetic profile and reduced toxicity.[2]
-
Monitor Animal Health: Implement a rigorous monitoring schedule, including daily body weight measurements, clinical observations (e.g., changes in posture, activity, grooming), and food/water intake.
-
Issue 2: Lack of Tumor Growth Inhibition or Inconsistent Efficacy
-
Potential Cause: Insufficient drug exposure at the tumor site, development of resistance, or suboptimal dosing schedule.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure this compound concentrations in plasma and tumor tissue to confirm adequate drug delivery. Correlate drug levels with pharmacodynamic markers of HSP90 inhibition, such as the degradation of client proteins (e.g., HER2, Akt, Raf-1) and induction of HSP70 in tumor tissue or peripheral blood mononuclear cells (PBMCs).[3][4]
-
Dose Escalation or Schedule Modification: If toxicity is not a limiting factor, a carefully planned dose escalation may be warranted. Alternatively, modifying the dosing schedule (e.g., from daily to twice-weekly) can impact efficacy and toxicity.[5]
-
Investigate Resistance Mechanisms: Resistance to HSP90 inhibitors can arise from the upregulation of the heat shock response (HSR), leading to increased levels of compensatory chaperones like HSP70.[6] Overexpression of drug efflux pumps like P-glycoprotein (P-gp) can also contribute to resistance.[7]
-
Issue 3: Formulation Instability or Precipitation
-
Potential Cause: Poor solubility of this compound in the chosen vehicle, leading to precipitation upon dilution or administration.
-
Troubleshooting Steps:
-
Solubility Testing: Before in vivo administration, test the solubility and stability of your this compound formulation at the desired concentration and temperature.
-
Utilize Co-solvents and Excipients: Employing co-solvents such as PEG300, or surfactants like Tween 80 can improve solubility. Encapsulation in cyclodextrins is another effective strategy.[8]
-
pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of the formulation may enhance its stability.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A1: A common intravenous (IV) bolus dose used in preclinical studies with mice is 75 mg/kg.[2][3] However, this should be considered a starting point, and the optimal dose will depend on the mouse strain, tumor model, and administration route. A dose-range-finding study is always recommended to determine the MTD in your specific experimental setting.
Q2: What are the common dose-limiting toxicities (DLTs) observed with this compound?
A2: In preclinical studies, dose-limiting toxicities can include significant body weight loss, lethargy, and gastrointestinal issues.[1] Human clinical trials have reported DLTs such as peripheral neuropathy and renal dysfunction at higher doses.[5]
Q3: Can this compound be administered orally?
A3: Yes, this compound has good oral bioavailability in mice.[9] Oral administration can be a less invasive alternative to parenteral routes and may offer a different toxicity profile.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: Efficacy is typically monitored by measuring tumor volume over time. Additionally, assessing pharmacodynamic markers of HSP90 inhibition in tumor biopsies or surrogate tissues can provide evidence of target engagement. This includes measuring the degradation of HSP90 client proteins (e.g., Akt, Raf-1) and the induction of HSP70.[3][4]
Q5: What are some strategies to reduce the toxicity of this compound without compromising efficacy?
A5: Several strategies can be employed:
-
Dose Fractionation: Administering the total weekly dose in several smaller doses (e.g., twice or thrice weekly) instead of a single large dose can reduce peak plasma concentrations and mitigate acute toxicities.[5]
-
Alternative Formulations: Encapsulating this compound in nanoparticles (e.g., PLGA-PEG) can provide controlled release, improve drug delivery to the tumor, and potentially reduce systemic toxicity.[7][10]
-
Combination Therapy: Combining this compound with other anti-cancer agents may allow for dose reduction of this compound while achieving synergistic or additive therapeutic effects.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and dose-toxicity data for this compound from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose and Route | Cmax (µg/mL) | AUC (µg/mL·min) | Bioavailability (%) | Reference |
| CD2F1 Mice | 75 mg/kg i.v. | 18 - 24.2 | 1150 | - | [2] |
| CD2F1 Mice | 50 mg/kg i.v. | 9.4 - 14.4 | 674 | - | [2] |
| CD2F1 Mice | 33.3 mg/kg i.v. | 8.4 - 10.5 | 362 | - | [2] |
| CD2F1 Mice | 75 mg/kg i.p. | - | - | 100 | [2] |
| CD2F1 Mice | 75 mg/kg p.o. | - | - | 50 | [2] |
| Fischer 344 Rats | 10 mg/kg i.v. | 0.88 - 1.74 | 104 | - | [2] |
| SCID Mice | 75 mg/kg i.v. | 15.4 | 1072 | - | [3] |
Table 2: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) in Clinical Trials
| Dosing Schedule | MTD | Observed DLTs | Reference |
| Intravenous, daily for 5 days every 3 weeks | 16 mg/m² | Not specified in abstract | [9] |
| Intravenous, daily for 3 days every 3 weeks | 25 mg/m² | Not specified in abstract | [9] |
| Intravenous, weekly | 80 mg/m² | Peripheral neuropathy, renal dysfunction | [4][5] |
| Intravenous, twice weekly | 21 mg/m² | Peripheral neuropathy, renal dysfunction | [5] |
Experimental Protocols
This section provides detailed methodologies for common in vivo administration routes of this compound.
Protocol 1: Intravenous (IV) Administration in Mice
-
Formulation:
-
Procedure:
-
Warm the mouse tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Restrain the mouse in a suitable device.
-
Using a 27-30 gauge needle, inject the this compound solution slowly into one of the lateral tail veins.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Administration in Mice and Rats
-
Formulation:
-
Prepare the this compound solution in a sterile, isotonic vehicle such as saline. The maximum recommended injection volume for mice is < 10 ml/kg and for rats is also < 10 ml/kg.[12]
-
-
Procedure:
-
Restrain the animal securely. For rats, a two-person technique is often preferred.[12]
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[12]
-
Insert a 23-27 gauge needle (depending on animal size) at a 30-45° angle.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
Monitor the animal for any signs of distress.
-
Protocol 3: Oral Gavage (PO) in Mice
-
Formulation:
-
Procedure:
-
Use a proper-sized, flexible, or curved gavage needle with a rounded tip to prevent injury.[8]
-
Measure the correct length of insertion from the tip of the mouse's nose to the last rib.
-
Gently restrain the mouse and insert the gavage needle into the esophagus. The animal should swallow as the tube is passed. Do not force the needle if resistance is met.[8]
-
Administer the solution slowly.
-
Observe the animal for any signs of respiratory distress.
-
Signaling Pathways and Experimental Workflows
HSP90 Inhibition and Downstream Signaling
This compound functions by inhibiting the ATPase activity of HSP90, a molecular chaperone responsible for the proper folding and stability of a wide array of "client" proteins. Many of these client proteins are critical components of oncogenic signaling pathways. Inhibition of HSP90 leads to the misfolding and subsequent proteasomal degradation of these client proteins, resulting in the disruption of multiple cancer-promoting pathways.
References
- 1. Effects of 17-allylamino-17-demethoxygeldanamycin (17-AAG) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG, NSC 707545) in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vivo imaging of heat shock protein 90: Diagnostic tool and support for Hsp90-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting variability in IC50 values of 17-DMAP-GA across experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues leading to variability in IC50 values of 17-DMAP-GA across experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (17-demethoxy-17-N,N-dimethylaminoethylaminogeldanamycin) is a derivative of the ansamycin antibiotic geldanamycin. It functions as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins and key signaling molecules involved in cell growth, proliferation, and survival. By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound inhibits its chaperone activity. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Q2: Why are my IC50 values for this compound inconsistent across different experiments?
Variability in IC50 values is a common challenge in cell-based assays and can be attributed to several factors:
-
Cell-based Factors:
-
Cell Line Authenticity and Passage Number: Different cell lines exhibit varying sensitivities to Hsp90 inhibitors. It is crucial to use authenticated cell lines and maintain a consistent and low passage number, as cellular characteristics can change over time in culture.
-
Cell Health and Confluency: The physiological state of the cells significantly impacts their response to treatment. Always use healthy, exponentially growing cells. Over-confluent or stressed cells may show altered drug sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variations in results. An optimized and consistent seeding density is critical for reproducible IC50 values.
-
-
Experimental Conditions:
-
Compound Stability and Handling: Ensure the purity and stability of your this compound stock. The compound's stability in culture media can also influence its effective concentration over the incubation period.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and at a non-toxic level (typically ≤0.5%).
-
Incubation Time: The duration of drug exposure can affect the observed IC50 value. It is important to use a consistent incubation time for all comparative experiments.
-
Media and Serum Variability: Different batches of culture media and fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity.
-
-
Assay-Specific Factors:
-
Choice of Viability Assay: Different assays measure different endpoints (e.g., metabolic activity in an MTT assay vs. ATP levels in a CellTiter-Glo assay). This compound may affect these endpoints differently, leading to varying IC50 values.
-
Data Analysis: The method used for curve fitting and IC50 calculation can introduce variability. Using a consistent non-linear regression model is recommended.
-
Q3: How much variability in IC50 values is considered acceptable?
For cell-based assays, a two- to three-fold variation in IC50 values between experiments is often considered acceptable. However, larger deviations warrant a thorough investigation of the experimental protocol and reagents.
Data Presentation: Representative IC50 Values of a Geldanamycin Analog (17-AAG)
Due to the limited availability of a comprehensive IC50 table for this compound across a wide range of cell lines in a single study, the following table presents IC50 values for the closely related and well-characterized Hsp90 inhibitor, 17-AAG (Tanespimycin), to provide a reference for expected potency in various cancer cell lines. These values highlight the cell line-dependent efficacy of this class of compounds.
| Cell Line | Cancer Type | IC50 (nM) |
| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10 |
| SKBR-3 | Breast Cancer | 70 |
| LNCaP | Prostate Cancer | 25-45 |
| LAPC-4 | Prostate Cancer | 25-45 |
| DU-145 | Prostate Cancer | 25-45 |
| PC-3 | Prostate Cancer | 25-45 |
| Glioma Cell Lines (various) | Glioblastoma | 50-500 |
| Glioma Stem Cells | Glioblastoma | 200-500 |
Note: IC50 values are highly dependent on experimental conditions and the specific assay used. This table should be used as a general guide.
Mandatory Visualizations
Hsp90 Chaperone Cycle and Inhibition by this compound
Caption: Hsp90 cycle and this compound inhibition.
Troubleshooting Workflow for IC50 Variability
Caption: Troubleshooting workflow for IC50 variability.
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol provides a general framework for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate cancer cell line
-
Complete cell culture medium (with serum and antibiotics)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: a. Harvest cells that are in the exponential growth phase. b. Perform a cell count and determine cell viability (e.g., using trypan blue exclusion). c. Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. To mitigate the "edge effect," consider leaving the outer wells filled with 100 µL of sterile PBS or medium only. f. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired range of final concentrations. Ensure the final DMSO concentration remains constant and non-toxic (e.g., ≤0.5%) across all wells. c. Include a "vehicle control" (medium with the same final DMSO concentration as the treated wells) and a "no-cell blank" (medium only). d. After 24 hours of cell attachment, carefully aspirate the medium from the wells. e. Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. f. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the "no-cell blank" wells from all other absorbance readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represents 100% viability).
- Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 d. Plot the percentage of viability against the logarithm of the compound concentration. e. Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Best practices for storing and handling 17-DMAP-GA to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the storage, handling, and troubleshooting of 17-DMAG-GA (Alvespimycin) to ensure its stability and efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid 17-DMAG-GA?
For optimal long-term stability, solid 17-DMAG-GA should be stored at -20°C in a tightly sealed container, protected from moisture. Under these conditions, the compound is reported to be stable for at least three to four years.[1][2] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, as the compound can be sensitive to hydrolysis.
Q2: How should I prepare and store stock solutions of 17-DMAG-GA?
The preparation and storage of stock solutions are critical for obtaining reproducible experimental results. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions.[1]
-
Solvent Choice: Use high-quality, anhydrous DMSO to minimize the risk of hydrolysis.[1] While 17-DMAG hydrochloride is water-soluble, aqueous solutions are not recommended for long-term storage and should be prepared fresh for each experiment.
-
Storage Temperature: For long-term storage, it is advisable to store stock solutions at -80°C, where they can be stable for up to two years.[1] For shorter periods, storage at -20°C is acceptable for up to one month.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: Is 17-DMAG-GA sensitive to light?
While detailed photostability studies are not extensively reported in the provided search results, general laboratory practice for compounds with complex structures, such as 17-DMAG-GA, includes protection from light. One technical resource suggests storing aliquots in "light-protected tubes," indicating a potential for light sensitivity. Therefore, it is recommended to store both solid and solution forms of 17-DMAG-GA in amber vials or tubes wrapped in foil to minimize exposure to light.
Q4: What are the potential degradation pathways for 17-DMAG-GA?
The chemical structure of 17-DMAG-GA, which includes a benzoquinone ansamycin moiety, suggests potential susceptibility to certain degradation pathways:
-
Oxidation: The quinone ring in 17-DMAG can undergo redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and oxidative degradation of the compound.[3]
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the compound. This is why using anhydrous solvents and proper storage techniques to protect from condensation are critical.[1]
Troubleshooting Guide
Issue 1: I am observing inconsistent or lower-than-expected activity of 17-DMAG-GA in my experiments.
This issue can often be traced back to the stability and handling of the compound.
| Potential Cause | Recommended Solution |
| Degraded Stock Solution | Prepare a fresh stock solution from solid 17-DMAG-GA that has been stored correctly. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored for an extended period at -20°C. |
| Improper Solvent | Ensure you are using high-quality, anhydrous DMSO for your stock solution. If preparing aqueous solutions, use them immediately. |
| Incorrect Concentration | Verify the concentration of your stock solution. If possible, use a spectrophotometer to confirm the concentration, although this may not be feasible for all labs. |
Issue 2: My 17-DMAG-GA solution appears cloudy or has visible precipitates after thawing.
Precipitation can occur, especially with highly concentrated stock solutions stored at low temperatures.
| Potential Cause | Recommended Solution |
| Low Solubility at Cold Temperatures | Gently warm the vial in a 37°C water bath for a few minutes.[4] |
| Incomplete Initial Dissolution | Use sonication to aid in the complete dissolution of the compound.[1][2][4] |
| Supersaturation | If precipitation persists, you may need to prepare a new stock solution at a slightly lower concentration. |
Experimental Protocols & Data
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | ≥ 4 years[5] | Protect from moisture; allow to warm to room temperature before opening. |
| DMSO Stock Solution | -80°C | up to 2 years | Use anhydrous DMSO; aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | up to 1 month | For short-term storage only. |
| Aqueous Solution | N/A | Prepare Fresh | Not recommended for storage. |
Solubility Data
| Solvent | Solubility |
| DMSO | ≥26.2 mg/mL (≥40.1 mM) |
| Ethanol | Insoluble[4] |
| Water (for HCl salt) | ≥3.04 mg/mL[4] |
| DMF | 20 mg/mL[5] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[5] |
Experimental Workflow: Assessing 17-DMAG-GA Activity by Western Blot
This protocol outlines the steps to validate the biological activity of 17-DMAG-GA by observing the degradation of a known HSP90 client protein, such as Akt.
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose-range of 17-DMAG-GA (e.g., 0-500 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against your target client protein (e.g., anti-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Visualizations
Caption: Experimental workflow for validating 17-DMAG-GA activity.
Caption: Mechanism of action of 17-DMAG-GA on the HSP90 signaling pathway.
References
Technical Support Center: Optimizing Co-treatment Protocols with 17-DMAP-GA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HSP90 inhibitor 17-DMAP-GA in co-treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (17-dimethylaminoethylamino-17-demethoxygeldanamycin) is a soluble, orally bioavailable analogue of geldanamycin. It functions as a Heat Shock Protein 90 (HSP90) inhibitor. HSP90 is a molecular chaperone crucial for the stability and function of numerous oncogenic "client" proteins involved in cancer cell survival, proliferation, and signaling.[1][2] By inhibiting HSP90's ATPase activity, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting key cancer-promoting pathways.[2][3]
Q2: Why use this compound in a co-treatment protocol instead of as a monotherapy?
A2: While potent, HSP90 inhibitors as monotherapies have shown limited clinical efficacy due to factors like dose-limiting toxicity and the development of drug resistance.[1][4] Combining this compound with other inhibitors or chemotherapeutic agents can enhance anticancer activity through synergistic effects.[1][5] This strategy allows for targeting multiple signaling pathways simultaneously, potentially overcoming resistance mechanisms and allowing for the use of lower, less toxic doses of each drug.[1]
Q3: What classes of inhibitors are commonly used in combination with HSP90 inhibitors like this compound?
A3: HSP90 inhibitors have been effectively combined with various classes of anticancer agents, including:
-
Chemotherapeutics: (e.g., Doxorubicin, Gemcitabine) HSP90 inhibition can suppress survival signals activated by DNA damage, sensitizing cancer cells to the chemotherapeutic agent.[1][6]
-
Targeted Therapies: (e.g., PI3K inhibitors, MEK inhibitors, HDAC inhibitors) This approach creates a multi-pronged attack on signaling pathways. For example, co-treatment with a PI3K inhibitor can simultaneously block a key survival pathway that might otherwise be a resistance mechanism.[7]
-
Immune Checkpoint Inhibitors: HSP90 inhibitors can help modulate the tumor microenvironment, potentially enhancing the effects of immunotherapy.[1]
Q4: What are the key HSP90 client proteins I should monitor in my experiments?
A4: The specific client proteins to monitor depend on the cancer model and the co-treatment agent. However, common and critical client proteins that are degraded following HSP90 inhibition include AKT, c-RAF, CDK4, CDK6, and c-Myc.[3][8] Monitoring the levels of these proteins via Western blot is a standard method to confirm the on-target activity of this compound.
Troubleshooting Guide
Q5: I am not observing the expected synergistic effect between this compound and my other inhibitor. What could be the issue?
A5: A lack of synergy can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Drug Scheduling and Exposure Time: The order and timing of drug administration are critical. For some combinations, such as with doxorubicin, synergy is only achieved when cells are primed with doxorubicin before adding the HSP90 inhibitor.[6] Reversing the order can lead to antagonistic effects.[6] Experiment with different schedules (e.g., pre-treatment, co-treatment, post-treatment) to find the optimal sequence.
-
Concentration Range: Ensure you are using an appropriate concentration range for both drugs, typically centered around their individual IC50 values. The number of combinations for testing grows exponentially with the number of drugs and dose levels, so careful experimental design is crucial.[9]
-
Cell Line Specificity: Drug interactions are not always conserved across different cell lines.[10] The genetic background of the cells can dramatically alter the outcome, potentially turning a synergistic interaction into an antagonistic one.[10] Confirm that the targeted pathways are active and relevant in your chosen cell model.
-
Assay Choice and Timing: The endpoint of your assay (e.g., 24, 48, 72 hours) can influence the outcome. Ensure the chosen time point allows for the desired biological effect to manifest. The type of assay is also important; for example, a proliferation assay (MTT) may yield different insights than a direct apoptosis assay (Annexin V).[8]
Q6: My cells show high levels of toxicity even at low concentrations of the drug combination. How can I manage this?
A6: Unexpected toxicity can confound results.
-
Verify Single-Agent Potency: First, re-evaluate the dose-response curves for each individual drug to confirm their IC50 values in your specific cell line and assay conditions. Inaccurate IC50 values can lead to the use of overly toxic concentrations in combination studies.
-
Reduce Seeding Density: High cell density can lead to nutrient depletion and increased sensitivity to toxic effects.[11] Optimize your cell seeding density to ensure cells are in a logarithmic growth phase throughout the experiment.
-
Check Solvent Concentration: Ensure the final concentration of the drug solvent (e.g., DMSO) is consistent across all wells and is below the threshold of toxicity for your cell line.
-
Assess Synergy at Lower Doses: A key advantage of synergistic combinations is the ability to achieve a therapeutic effect at lower doses of each component, thereby reducing toxicity.[12] Focus your analysis on dose ranges where single agents have minimal effect.
Q7: My Western blot results for downstream targets are inconsistent or show no change. What should I check?
A7: Inconsistent Western blot data is a common issue in cell-based assays.
-
Confirm Compound Activity: Ensure your this compound is active. A positive control experiment showing the degradation of a known sensitive client protein (like AKT or c-RAF) is recommended.[3] As a counterpoint, monitor the levels of HSP70, which is typically induced upon HSP90 inhibition.[3]
-
Optimize Treatment Duration: The kinetics of client protein degradation can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing maximal degradation of your protein of interest.
-
Check Cell Health: Only healthy, non-confluent cells should be used for these experiments. Stressed or overly confluent cells can lead to altered protein expression and unreliable results.
-
Standardize Lysis and Loading: Ensure consistent cell lysis procedures and accurate protein quantification. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize your data.
Data Presentation: Examples for Co-Treatment Studies
When presenting data from co-treatment experiments, clarity is essential. The following tables illustrate how to structure quantitative results for easy comparison.
Table 1: Single-Agent and Combination IC50 Values (nM)
| Cell Line | Inhibitor | IC50 (Single Agent) | IC50 (in Combination with this compound at 50 nM) | Fold Change |
| JHUEM2 | BGJ398 (FGFRi) | 150 nM | 25 nM | 6.0 |
| AN3CA | GDC-0941 (PI3Ki) | 250 nM | 40 nM | 6.25 |
| MFE296 | BYL719 (p110αi) | 400 nM | 85 nM | 4.7 |
| Data is hypothetical and for illustrative purposes, but reflects the potential for synergy as seen in studies combining pathway inhibitors.[7] |
Table 2: Synergy Analysis using Combination Index (CI)
| Drug Combination (Cell Line) | CI Value | Interpretation |
| This compound + Doxorubicin (p53-mutant Lymphoma)[6] | < 1.0 | Synergistic |
| This compound + Vorinostat (MCL Cells)[3] | < 1.0 | Synergistic |
| This compound + PI3K Inhibitor (AN3CA Cells)[7] | < 1.0 | Strong Synergy |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Experimental Protocols
Protocol 1: Determining Synergy via Dose-Matrix and Combination Index (CI)
This protocol outlines a general workflow for assessing the interaction between this compound and another inhibitor.
-
Single-Agent Titration:
-
Seed cells in 96-well plates at a pre-optimized density.
-
Treat cells with a serial dilution of this compound alone and the second inhibitor alone (e.g., 8 concentrations each). Include vehicle-only controls.
-
Incubate for a relevant period (e.g., 72 hours).
-
Assess cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value for each drug individually.
-
-
Combination Dose-Matrix:
-
Design a dose-matrix where concentrations of this compound are varied along the Y-axis and concentrations of the second inhibitor are varied along the X-axis. Use concentrations ranging above and below the individual IC50 values (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Treat cells in 96-well plates according to this matrix.
-
Incubate and assess viability as in the single-agent titration.
-
-
Data Analysis:
-
Normalize viability data to vehicle-treated controls.
-
Use software like CompuSyn or an equivalent R package to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Protocol 2: Assessing Apoptosis via Western Blot for Cleaved PARP and Caspase-3
This method confirms if the observed cell death is due to apoptosis.
-
Treatment:
-
Seed cells in 6-well plates.
-
Treat with this compound alone, the second inhibitor alone, and the combination at synergistic concentrations determined previously. Include a vehicle control.
-
Incubate for an optimized time point (e.g., 24 or 48 hours).
-
-
Lysate Preparation:
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies against cleaved PARP and cleaved Caspase-3 overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane for a loading control (e.g., β-actin) to ensure equal loading. An increase in the cleaved forms of PARP and Caspase-3 indicates apoptosis induction.[13]
-
Visualizations
Caption: Dual inhibition of HSP90 and PI3K pathways to block cancer cell survival.
Caption: A stepwise workflow for determining drug synergy using the Combination Index method.
Caption: A logical flowchart for troubleshooting experiments where synergy is not observed.
References
- 1. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-treatment with heat shock protein 90 inhibitor 17-dimethylaminoethylamino-17-demethoxygeldanamycin (DMAG) and vorinostat: a highly active combination against human Mantle Cell Lymphoma (MCL) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Schedule-dependent synergy between the heat shock protein 90 inhibitor 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin and doxorubicin restores apoptosis to p53-mutant lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors Synergize with FGFR Inhibitors to Enhance Antitumor Responses in FGFR2mutant Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin inhibits the proliferation of ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological interactions: Synergism, or not synergism, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Hsp90 Inhibitors: 17-DMAP-GA vs. Geldanamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two heat shock protein 90 (Hsp90) inhibitors: 17-DMAP-GA (17-(3-(dimethylamino)propylamino)-17-demethoxygeldanamycin) and its parent compound, geldanamycin. Both compounds are ansamycin antibiotics that target the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. While geldanamycin was one of the first Hsp90 inhibitors to be identified, its clinical utility has been hampered by poor solubility and hepatotoxicity.[1] This has led to the development of numerous geldanamycin analogues, including this compound, with the aim of improving its pharmacological properties.
This comparison guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the Hsp90 signaling pathway and a typical experimental workflow to aid researchers in their evaluation of these compounds.
Mechanism of Action: Targeting the Hsp90 Chaperone Cycle
Both this compound and geldanamycin are potent inhibitors of Hsp90.[2] They competitively bind to the ATP-binding site in the N-terminal domain of Hsp90, which inhibits its ATPase activity. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins.[3] Many of these client proteins are oncoproteins critical for tumor growth and survival, such as HER2, Akt, and Raf-1.[4][5] By inducing the degradation of these proteins, this compound and geldanamycin can disrupt multiple oncogenic signaling pathways simultaneously.
Quantitative Data Comparison
Direct head-to-head comparative studies detailing the IC50 values of this compound and geldanamycin across a panel of cell lines are limited in the currently available literature. However, data from various sources can be compiled to provide an indirect comparison of their potency. It is important to note that variations in experimental conditions between studies can influence the observed IC50 values.
Table 1: In Vitro Cytotoxicity of Geldanamycin and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Geldanamycin | SKBr3 | Breast Cancer | Not specified | [6] |
| Geldanamycin | SKOV-3 | Ovarian Cancer | Not specified | [6] |
| Geldanamycin | PC-3 | Prostate Cancer | Not specified | [6] |
| 17-AAG (a geldanamycin analog) | MDA-MB-231 | Breast Cancer | Not specified | [3] |
| Alkyne derivative of geldanamycin (compound 6) | MDA-MB-231 | Breast Cancer | 60 | [3] |
Table 2: Hsp90 Binding Affinity
| Compound | Method | Hsp90 Isoform | Binding Affinity (Kd) | Reference |
| Geldanamycin | Isothermal Titration Calorimetry | Not specified | 1.2 µM | [7] |
| Geldanamycin | Stability of Proteins from Rates of Oxidation (SPROX) | Hsp90 in MCF-7 cell lysate | 1 µM (0.5h equilibration) | [8] |
| Geldanamycin | Stability of Proteins from Rates of Oxidation (SPROX) | Hsp90 in MCF-7 cell lysate | 0.03 µM (24h equilibration) | [8] |
| BODIPY-GA (fluorescent analog of Geldanamycin) | Not specified | Hsp90α | Ki* = 10 nM | [9] |
Hsp90 Signaling and Inhibition Pathway
The following diagram illustrates the central role of Hsp90 in cellular signaling and the mechanism of its inhibition by compounds like this compound and geldanamycin.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a general workflow for comparing the efficacy of Hsp90 inhibitors.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay measures cell density by staining total cellular protein with sulforhodamine B.
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or geldanamycin for the desired time (e.g., 48-72 hours). Include untreated and vehicle controls.
-
Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water to remove TCA.
-
Air dry the plates completely.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air dry the plates completely.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10]
Western Blot Analysis for Client Protein Degradation
This technique is used to detect changes in the levels of specific Hsp90 client proteins following inhibitor treatment.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
-
Analyze the band intensities to determine the extent of client protein degradation.
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis by Hsp90.
Materials:
-
Recombinant Hsp90 protein
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
Malachite green reagent
-
Phosphate standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve.
-
In a 96-well plate, add Hsp90 protein and the test inhibitor (this compound or geldanamycin) at various concentrations.
-
Pre-incubate the plate to allow inhibitor binding.
-
Initiate the reaction by adding ATP and incubate at 37°C for a defined period.
-
Stop the reaction and add the malachite green reagent to detect the liberated phosphate.
-
Measure the absorbance at 620-650 nm.
-
Calculate the ATPase activity and the percentage of inhibition by the compounds.[11][12]
Hsp90 Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled Hsp90 ligand.
Materials:
-
Recombinant Hsp90 protein
-
Fluorescently labeled Hsp90 ligand (e.g., BODIPY-geldanamycin)
-
Assay buffer
-
Black, low-volume 96- or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Add Hsp90 protein and the test inhibitor (this compound or geldanamycin) at various concentrations to the wells of the plate.
-
Add the fluorescently labeled Hsp90 ligand to all wells.
-
Incubate the plate at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization.
-
A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
Calculate the binding affinity (Ki or IC50) of the test compound.[13]
Conclusion
Both this compound and geldanamycin are potent inhibitors of Hsp90 that induce the degradation of key oncogenic client proteins. While geldanamycin's clinical development has been hindered by its unfavorable physicochemical properties and toxicity, its derivatives, such as this compound, represent promising avenues for the development of more effective and safer Hsp90-targeted cancer therapies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and comparison of these and other novel Hsp90 inhibitors. Further head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic potential of this compound relative to geldanamycin and other clinically evaluated analogues.
References
- 1. pnas.org [pnas.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Geldanamycin destabilizes HER2 tyrosine kinase and suppresses Wnt/beta-catenin signaling in HER2 overexpressing human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Derived Xenografts - Antineo [antineo.fr]
- 13. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
17-DMAP-GA vs. 17-AAG: A Comparative Guide to HSP90 Inhibition
In the landscape of cancer therapeutics, the inhibition of Heat Shock Protein 90 (HSP90) has emerged as a promising strategy. HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. This guide provides a detailed comparison of two key HSP90 inhibitors: the first-generation compound 17-allylamino-17-demethoxygeldanamycin (17-AAG) and a second-generation derivative, 17-DMAP-GA. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance with supporting experimental data.
While extensive data is available for 17-AAG, direct head-to-head comparative studies with this compound are limited in publicly accessible literature. Therefore, this guide will leverage data for the closely related and well-studied water-soluble analog, 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG or alvespimycin), as a surrogate for this compound to provide a substantive comparison.
At a Glance: Key Differences
| Feature | 17-AAG (Tanespimycin) | This compound (represented by 17-DMAG/Alvespimycin) |
| Generation | First | Second |
| Water Solubility | Poor (approx. 0.01 mg/mL)[1] | High |
| Bioavailability | Limited oral bioavailability | Good bioavailability |
| Potency | Potent HSP90 inhibitor | Generally equal or superior to 17-AAG in preclinical studies |
| Toxicity | Hepatotoxicity is a major concern[2] | Reduced metabolic liability compared to 17-AAG |
| Clinical Development | Extensively studied in Phase I and II trials | Advanced to clinical trials |
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the 50% growth inhibition (GI50) concentrations of 17-AAG and 17-DMAG in various human breast cancer cell lines after 72 hours of exposure. Lower values indicate higher potency.
| Cell Line | 17-AAG (µM) | 17-DMAG (µM) |
| MCF-7 | <2 | <2 |
| SKBR-3 | <2 | <2 |
| MDA-MB-231 | >2 | <2 |
Data adapted from a study comparing the in vitro efficacy of water-soluble and non-water-soluble HSP90 inhibitors in breast cancer cell lines. The study found the effects of 17-DMAG to be equal or superior to those of 17-AAG.[3]
Impact on HSP90 Client Proteins
Inhibition of HSP90 leads to the degradation of its client proteins. The table below illustrates the effects of 17-AAG and 17-DMAG on key oncoproteins in breast cancer cell lines at a concentration of 1 µM.
| Client Protein | Effect of 17-AAG | Effect of 17-DMAG |
| HER2 | Significant Inhibition | Significant Inhibition |
| EGFR1 | Significant Inhibition | Significant Inhibition |
| IGF1R | Significant Inhibition | Significant Inhibition |
This data demonstrates that both inhibitors effectively lead to the degradation of crucial cancer-driving proteins.[3]
Physicochemical Properties and Toxicity Profile
| Property | 17-AAG | This compound (represented by 17-DMAG) |
| Water Solubility | Poor (requires formulations like Cremophor EL or DMSO)[1] | High (water-soluble) |
| Hepatotoxicity | A significant dose-limiting toxicity.[2] | Preclinical studies suggest reduced hepatotoxicity compared to geldanamycin. |
The poor water solubility of 17-AAG presents a significant formulation challenge, often requiring the use of vehicles like Cremophor EL, which can cause hypersensitivity reactions.[1] The enhanced water solubility of second-generation inhibitors like 17-DMAG overcomes this hurdle, simplifying administration and potentially reducing formulation-related toxicities.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of an HSP90 inhibitor required to inhibit cell growth by 50% (GI50/IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, SKBR-3, MDA-MB-231)
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
17-AAG and this compound stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with serial dilutions of 17-AAG or this compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the drug concentration to determine the GI50/IC50 value.[4]
Western Blotting for Client Protein Degradation
This method is used to quantify the levels of HSP90 client proteins following inhibitor treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
17-AAG and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 1 µM of 17-AAG or this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour, then incubate with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative levels of the client proteins.[5][6]
Signaling Pathways and Experimental Workflows
HSP90 Chaperone Cycle and Inhibition
Caption: HSP90 inhibitors bind to the ATP pocket, preventing client protein folding and leading to their degradation.
Experimental Workflow for Inhibitor Comparison
Caption: A typical experimental workflow for the in vitro comparison of HSP90 inhibitors.
Conclusion
Based on the available preclinical data, this compound, as represented by its close analog 17-DMAG, appears to be a superior HSP90 inhibitor compared to the first-generation compound 17-AAG. Its primary advantages lie in its enhanced water solubility, which simplifies formulation and may reduce toxicity, and its equal or greater potency in inhibiting cancer cell growth and promoting the degradation of key oncoproteins.[3]
While 17-AAG has been instrumental in validating HSP90 as a therapeutic target, its clinical development has been hampered by its poor physicochemical properties. Second-generation inhibitors like this compound represent a significant advancement in the pursuit of effective and safer HSP90-targeted therapies. Further direct comparative studies, particularly in in vivo models and clinical trials, are necessary to fully elucidate the therapeutic advantages of this compound over 17-AAG.
References
- 1. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin inhibits the proliferation of ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 17-DMAG and Novel HSP90 Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the HSP90 inhibitor 17-DMAG (Alvespimycin) against newer generation compounds such as Ganetespib, Luminespib (NVP-AUY922), and Onalespib (AT13387). This document delves into their performance, supported by experimental data, to illuminate the evolution of HSP90-targeted cancer therapy.
Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to the initiation and progression of cancer. Consequently, HSP90 has emerged as a significant target for anticancer drug development. The inhibition of HSP90 leads to the degradation of these oncoproteins, disrupting multiple signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.
17-DMAG, a semi-synthetic derivative of geldanamycin, offered improved water solubility and bioavailability over the first-generation inhibitor 17-AAG. However, the pursuit of enhanced potency, improved safety profiles, and broader therapeutic windows has driven the development of fully synthetic, structurally diverse novel HSP90 inhibitors. This guide provides a head-to-head comparison of 17-DMAG with these next-generation inhibitors, focusing on their preclinical performance.
Comparative In Vitro Efficacy of HSP90 Inhibitors
The anti-proliferative activity of HSP90 inhibitors is a key indicator of their potential therapeutic efficacy. The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for 17-DMAG and a selection of novel HSP90 inhibitors across various cancer cell lines. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative Anti-Proliferative Activity (IC50/GI50 in nM) of HSP90 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | 17-DMAG (Alvespimycin) | Ganetespib (STA-9090) | Luminespib (NVP-AUY922) | Onalespib (AT13387) |
| MCF-7 | Breast Cancer | ~70 | 15 | 2-40 | 13-260 |
| SK-BR-3 | Breast Cancer | <2000 | - | - | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | <2000 | Low nM | - | - |
| NCI-H1975 | Non-Small Cell Lung Cancer | - | 2-30 | <100 | 27 |
| A549 | Non-Small Cell Lung Cancer | - | 28 | <100 | - |
| DU145 | Prostate Cancer | - | 12 | - | - |
| PC3 | Prostate Cancer | - | 77 | - | - |
| LNCaP | Prostate Cancer | - | 8 | - | - |
| VCaP | Prostate Cancer | - | 7 | - | - |
| HCT116 | Colon Cancer | - | - | - | 8.7 |
| A375 | Melanoma | - | - | - | 18 |
| MG63 | Osteosarcoma | 74.7 | 43 | - | - |
| Saos-2 | Osteosarcoma | 72.7 | - | - | - |
| HOS | Osteosarcoma | 75 | - | - | - |
Mechanism of Action and Impact on Signaling Pathways
All the compared inhibitors target the N-terminal ATP-binding pocket of HSP90. This competitive inhibition disrupts the chaperone's ATPase activity, a critical step in the client protein maturation cycle. This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of a wide array of HSP90 client proteins. Key client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), serine/threonine kinases (e.g., AKT, RAF-1), and transcription factors (e.g., HIF-1α), which are pivotal in driving cancer cell proliferation, survival, and angiogenesis. The simultaneous degradation of multiple oncoproteins represents the multi-targeted therapeutic advantage of HSP90 inhibition.
Validating the Specificity of 17-DMAP-GA for HSP90 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the heat shock protein 90 (HSP90) inhibitor 17-DMAP-GA (also known as 17-DMAG or alvespimycin) with other prominent HSP90 inhibitors. The specificity of these compounds is evaluated through quantitative data on their binding affinity and effects on cancer cell proliferation. Detailed experimental protocols are provided to enable researchers to replicate and validate these findings.
Introduction to HSP90 and this compound
Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell growth, survival, and proliferation.[1][2] Inhibition of HSP90's ATPase activity disrupts its chaperone function, leading to the degradation of these client proteins and offering a promising strategy for cancer therapy.[3][4]
This compound (17-dimethylaminoethylamino-17-demethoxygeldanamycin) is a synthetic analog of geldanamycin, a natural product that inhibits HSP90.[4][5] It binds to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its function.[4] Compared to its predecessor 17-AAG (tanespimycin), this compound exhibits improved water solubility and bioavailability.[5]
Quantitative Comparison of HSP90 Inhibitors
The following tables summarize the in vitro potency of this compound and other selected HSP90 inhibitors against HSP90 and various cancer cell lines.
Table 1: HSP90 Binding Affinity and ATPase Inhibition
| Compound | Assay Type | Target | IC50 / Kd | Reference |
| This compound (17-DMAG) | Cellular Assay | HER2 Degradation | IC50 = 24 ± 8 nM | [5] |
| 17-AAG (Tanespimycin) | Cell-free Assay | HSP90 | IC50 = 5 nM | |
| 17-AAG (Tanespimycin) | Cellular Assay | HER2 Degradation | IC50 = 33 ± 10 nM | [5] |
| 17-AAG (Tanespimycin) | Binding Assay | HSP90 | Kd = 6.7 nM | [6] |
| PU-H71 (Zelavespib) | Cell-free Assay | HSP90 | IC50 = 51 nM | [7] |
| Ganetespib (STA-9090) | Cell Proliferation Assay | OSA 8 cells | IC50 = 4 nM | [3] |
| Onalespib (AT13387) | Cell-free Assay | HSP90 | IC50 = 18 nM | [6] |
| Onalespib (AT13387) | Binding Assay | HSP90 | Kd = 0.7 nM | [6] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound (17-DMAG) | MG63 | Osteosarcoma | 74.7 nM | [8] |
| This compound (17-DMAG) | Saos | Osteosarcoma | 72.7 nM | [8] |
| This compound (17-DMAG) | HOS | Osteosarcoma | 75 nM | [8] |
| 17-AAG (Tanespimycin) | LNCaP | Prostate Cancer | 25-45 nM | |
| 17-AAG (Tanespimycin) | PC-3 | Prostate Cancer | 25-45 nM | |
| PU-H71 (Zelavespib) | MDA-MB-468 | Triple-Negative Breast Cancer | 65 nM | [7] |
| PU-H71 (Zelavespib) | MDA-MB-231 | Triple-Negative Breast Cancer | 140 nM | [7] |
| Ganetespib (STA-9090) | NCI-H1975 | Non-Small Cell Lung Cancer | 2-30 nM | [9] |
| Onalespib (AT13387) | A375 | Melanoma | 18 nM | [6] |
| Onalespib (AT13387) | HCT116 | Colorectal Cancer | 48 nM | [6] |
Specificity Profile of HSP90 Inhibitors
A critical aspect of validating an inhibitor's utility is its selectivity for the intended target over other cellular proteins, particularly kinases, due to the conserved nature of ATP-binding sites.
-
This compound and 17-AAG : As ansamycin-based inhibitors, they are known to have some off-target effects. However, they exhibit a significantly higher binding affinity for the active, complexed form of HSP90 found in tumor cells compared to the latent form in normal cells.[10]
-
PU-H71 : This purine-scaffold inhibitor has demonstrated high specificity for cancer cells, with a 50-fold higher selectivity for inhibiting malignant cell growth over normal fibroblasts.[11]
-
Ganetespib : This second-generation, non-geldanamycin inhibitor shows potent activity against a wide range of cancer cell lines with low nanomolar IC50 values and is noted for its improved safety profile.[1][9]
-
Onalespib : This potent, second-generation inhibitor has been tested against a panel of kinases and was found to not significantly inhibit any at concentrations below 30 µM, indicating high selectivity for HSP90.[6]
Experimental Protocols
To facilitate the validation of these findings, detailed protocols for key experiments are provided below.
Protocol 1: HSP90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by HSP90 and the inhibitory effect of compounds like this compound. A common method is the malachite green-based colorimetric assay, which detects the release of inorganic phosphate.[3][12]
Materials:
-
Recombinant human HSP90α
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
This compound and other test inhibitors
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the HSP90 inhibitors in the assay buffer.
-
In a 96-well plate, add the HSP90 protein to each well, except for the no-enzyme control wells.
-
Add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 90 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at 620 nm.
-
Generate a phosphate standard curve to determine the amount of phosphate released in each reaction.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[12]
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is used to assess the downstream effects of HSP90 inhibition by measuring the degradation of its client proteins.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound and other test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Cdk4, HER2, Raf-1) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HSP90 inhibitors for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities to determine the extent of client protein degradation.
Protocol 3: Co-Immunoprecipitation (Co-IP) of HSP90 and Client Proteins
This technique is used to confirm the physical interaction between HSP90 and its client proteins and to assess how this interaction is disrupted by inhibitors.[13]
Materials:
-
Treated and untreated cell lysates
-
Co-IP buffer (non-denaturing lysis buffer)
-
Primary antibody against HSP90 or a specific client protein
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Prepare cell lysates in a non-denaturing Co-IP buffer.
-
Pre-clear the lysates by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add the protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against HSP90 and the expected client proteins.
Visualizations
HSP90 Signaling Pathway and Inhibition
Caption: HSP90 inhibition by this compound disrupts the chaperone cycle, leading to client protein degradation and downstream anti-cancer effects.
Experimental Workflow for Validating HSP90 Inhibitor Specificity
Caption: A typical workflow for characterizing the specificity and efficacy of a novel HSP90 inhibitor.
References
- 1. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cytotoxic Effects of 17-DMAP-GA on Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of 17-demethoxy-17-(dimethylaminoethylamino)geldanamycin (17-DMAP-GA) on cancerous and normal cells, supported by available experimental data. As a potent inhibitor of Heat Shock Protein 90 (HSP90), this compound presents a promising avenue for cancer therapy. This analysis delves into its differential activity, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Executive Summary
This compound, a derivative of the ansamycin antibiotic geldanamycin, exhibits preferential cytotoxicity towards cancer cells over normal cells. This selectivity is attributed to the unique biological characteristics of tumor cells, which have a heightened dependence on the chaperone function of HSP90 for the stability of numerous oncoproteins. While cytotoxic to a range of cancer cell lines, this compound and its close analog 17-DMAG show significantly milder effects on normal cells, including bone marrow progenitor cells and peripheral blood mononuclear cells (PBMCs). The primary mechanism of action involves the induction of apoptosis and cell cycle arrest through the degradation of key oncogenic client proteins of HSP90, such as Akt and IKK, thereby affecting critical survival pathways like PI3K/Akt and NF-κB.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following tables summarize the available 50% inhibitory concentration (IC50) values for this compound and its closely related analog, 17-DMAG, in various cancer and normal cell lines. It is important to note that much of the publicly available data is on 17-DMAG, which is structurally and functionally very similar to this compound.
Table 1: Cytotoxicity of this compound and Analogs in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| RPMI 8226 | Multiple Myeloma | This compound | ~0.1 | [1] |
| U266 | Multiple Myeloma | This compound | ~0.1 | [1] |
| RH30 | Rhabdomyosarcoma | This compound | ~0.1 | [1] |
| AGS | Gastric Cancer | 17-DMAG | Not specified, significant dose-dependent reduction in proliferation | [2] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 17-DMAG | Not specified, dose-dependent inhibition of proliferation | [3] |
| MS-1 | Small Cell Lung Cancer | 17-DMAG | Not specified, synergistic killing with TNF | [4] |
| A549 | Adenocarcinoma (Lung) | 17-DMAG | Not specified, synergistic killing with TNF | [4] |
| LK-2 | Squamous-cell Carcinoma (Lung) | 17-DMAG | Not specified, synergistic killing with TNF | [4] |
| HepG2 | Hepatocellular Carcinoma | 17-DMAG | 0.51 (Normoxia), 0.31 (Hypoxia) | [5] |
| Huh7 | Hepatocellular Carcinoma | 17-DMAG | 0.89 (Normoxia), 0.76 (Hypoxia) | [5] |
| MCF-7 | Breast Cancer | 17-DMAG | <2 | [6] |
| SKBR-3 | Breast Cancer | 17-DMAG | <2 | [6] |
| MDA-MB-231 | Breast Cancer | 17-DMAG | <2 | [6] |
Table 2: Cytotoxicity of this compound and Analogs in Normal Cell Lines
| Cell Line | Cell Type | Compound | Effect | Reference |
| CD34+ cells | Bone Marrow Progenitor | This compound | Mild negative effect on clonogenicity | [1] |
| Mesenchymal cells | Bone Marrow Stroma | This compound | Mild negative effect on proliferation | [1] |
| Endothelial cells | Vascular | This compound | Inhibition of growth at 100 nM | [1] |
| NuLi-1 | Normal Human Bronchial Epithelium | 17-DMAG | No significant toxicity alone or with TNF | [4] |
| MRC5 | Normal Human Fetal Lung Fibroblast | 17-DMAG | Significantly less inhibition of proliferation compared to osteosarcoma cells | [7] |
| ARPE-19 | Human Retinal Pigment Epithelial | 17-AAG | Dose-dependent reduction in viability | [8] |
Experimental Protocols
Cell Viability and Proliferation Assays (MTT Assay)
The cytotoxic effects of this compound are commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well (approximately 1/10th of the well volume) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
The induction of apoptosis by this compound can be quantified by flow cytometry using Annexin V-FITC and propidium iodide (PI) double staining.
-
Cell Treatment: Cells are treated with different concentrations of this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
Mechanism of Action: HSP90 Inhibition
This compound exerts its cytotoxic effects by inhibiting HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. In cancer cells, HSP90 is often in a high-affinity, activated state, making them more susceptible to HSP90 inhibitors.
Caption: Mechanism of this compound via HSP90 inhibition.
Experimental Workflow for Cytotoxicity Analysis
The general workflow for assessing the cytotoxic effects of this compound involves a series of in vitro assays.
Caption: General workflow for evaluating this compound cytotoxicity.
Differential Effects on Signaling Pathways
The preferential cytotoxicity of this compound in cancer cells is linked to their "addiction" to certain signaling pathways for survival and proliferation. The inhibition of HSP90 leads to the degradation of key components of these pathways.
-
PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer and promotes cell survival and proliferation. Akt is a well-known HSP90 client protein. Inhibition of HSP90 by this compound leads to Akt degradation, thereby inhibiting this pro-survival signaling. Normal cells, with their less active PI3K/Akt pathway, are less dependent on HSP90 for Akt stability.[7][9]
-
NF-κB Pathway: The NF-κB pathway is crucial for inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. IKK (IκB kinase), a key activator of this pathway, is an HSP90 client. 17-DMAG has been shown to decrease IKKβ levels in malignant cells but not in normal cells, leading to the suppression of NF-κB activity and induction of apoptosis in cancer cells.[4][10]
Caption: Differential impact on Akt and IKK signaling.
Conclusion
The available evidence strongly suggests that this compound exhibits a favorable therapeutic window, demonstrating significant cytotoxicity against a variety of cancer cell types while having a lesser impact on normal cells. This selectivity is rooted in the fundamental differences in the biology of cancer cells, particularly their reliance on HSP90 for maintaining the stability of oncoproteins that drive their malignant phenotype. The targeted degradation of these client proteins through HSP90 inhibition disrupts critical survival pathways, leading to apoptosis and cell cycle arrest preferentially in cancer cells. Further research with a broader range of normal cell types and in vivo models is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 17-DMAG on diffuse large B-cell lymphoma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined effects of 17-DMAG and TNF on cells through a mechanism related to the NF-kappaB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia attenuates Hsp90 inhibitor 17-DMAG-induced cyclin B1 accumulation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin inhibits the proliferation of ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The apoptotic effect and associated signalling of HSP90 inhibitor 17-DMAG in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the relative water solubility and bioavailability of 17-DMAP-GA and 17-AAG
In the landscape of cancer therapeutics, the inhibition of Heat Shock Protein 90 (HSP90) has emerged as a promising strategy. Among the arsenal of HSP90 inhibitors, the geldanamycin analogues, 17-allylamino-17-demethoxygeldanamycin (17-AAG) and its water-soluble counterpart, 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG), have been subjects of extensive research. This guide provides a detailed comparison of the water solubility and bioavailability of these two compounds, supported by experimental data and protocols for the benefit of researchers, scientists, and drug development professionals.
Data Presentation: Physicochemical Properties
The following tables summarize the key quantitative data regarding the water solubility and bioavailability of 17-DMAG and 17-AAG.
Table 1: Comparative Water Solubility
| Compound | Water Solubility | Solubility in Other Solvents |
| 17-DMAG | Water-soluble; approx. 0.5 mg/mL in 1:1 DMF:PBS (pH 7.2)[1] | Soluble in ethanol (~2 mg/mL), DMSO (~13 mg/mL), and DMF (~20 mg/mL)[1] |
| 17-AAG | Poorly water-soluble; estimated at 20-50 μM[2][3] | Soluble in DMSO (50-150 mg/mL) and ethanol (5 mg/mL)[2][3] |
Table 2: Comparative Bioavailability
| Compound | Oral Bioavailability | Intraperitoneal Bioavailability | Key Characteristics |
| 17-DMAG | Orally bioavailable with excellent tissue distribution in animals[1][4] | Not specified, but expected to be high | Higher oral bioavailability than 17-AAG[5] |
| 17-AAG | Poor[6][7] | Excellent in mice[6][7] | Extensive hepatic metabolism by CYP3A4[6][7] |
Mechanism of Action: The HSP90 Chaperone Cycle
Both 17-DMAG and 17-AAG exert their anticancer effects by inhibiting the function of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. These inhibitors bind to the N-terminal ATP-binding pocket of HSP90, which prevents the conformational changes required for its chaperone activity.[6][7] This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, many of which are oncoproteins.
Figure 1: HSP90 signaling pathway and mechanism of inhibition.
Experimental Protocols
Detailed methodologies for determining water solubility and bioavailability are crucial for the accurate assessment of drug candidates.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8][9]
Objective: To determine the concentration of a saturated solution of the test compound in an aqueous buffer at a specific temperature.
Materials:
-
Test compound (17-DMAG or 17-AAG)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., MultiScreen Solubility Filter Plate)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the test compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant (the saturated solution).
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.
Figure 2: Experimental workflow for the shake-flask solubility assay.
Determination of In Vivo Bioavailability (Pharmacokinetic Study)
In vivo bioavailability is assessed by measuring the rate and extent to which the active form of a drug enters the systemic circulation.
Objective: To determine the pharmacokinetic profile and calculate the bioavailability of the test compound after administration to a preclinical model.
Materials:
-
Test compound (17-DMAG or 17-AAG) formulated for the desired route of administration (e.g., oral gavage, intravenous injection).
-
Animal model (e.g., mice, rats).
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Analytical instrument for quantification of the drug in plasma (e.g., LC-MS/MS).
Procedure:
-
Administer a known dose of the test compound to a cohort of animals via the desired route (e.g., oral) and a reference route (intravenous for absolute bioavailability).
-
At predetermined time points after administration, collect blood samples from the animals.
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the drug in the plasma samples using a validated analytical method.
-
Plot the plasma concentration versus time to generate a pharmacokinetic profile.
-
Calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC).
-
Bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Figure 3: Experimental workflow for determining in vivo bioavailability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 4. Antiangiogenic properties of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin: an orally bioavailable heat shock protein 90 modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of 17-allylamino-17-demethoxygeldanamycin (17-AAG) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Comparative Analysis of 17-DMAP-GA Cross-reactivity with Heat Shock Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the heat shock protein (Hsp) inhibitor 17-DMAP-GA, focusing on its cross-reactivity with various heat shock proteins. As a derivative of geldanamycin, this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth, survival, and signaling pathways.[1][2][3] Understanding the selectivity of Hsp90 inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects.
While direct quantitative data on the binding affinity of this compound to other heat shock proteins such as Hsp70, Hsp60, Hsp40, and Hsp27 is not extensively available in public literature, the well-established mechanism of action for the ansamycin class of inhibitors suggests a high degree of selectivity for Hsp90. The cellular response to Hsp90 inhibition by compounds like this compound often involves the induction of a heat shock response, leading to the upregulation of other chaperones, notably Hsp70.[1] This is considered an indirect effect of Hsp90 inhibition rather than a result of direct binding to or inhibition of Hsp70.
Quantitative Data on Hsp90 Inhibition
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket in the N-terminal domain of Hsp90, which disrupts its chaperone function and leads to the degradation of Hsp90 client proteins.[2][3] The potency of Hsp90 inhibitors is typically evaluated through ATPase activity assays and competitive binding assays.
| Compound | Target | Assay Type | IC50 / Kd | Selectivity Profile |
| This compound | Hsp90 | ATPase Activity / Competitive Binding | Potent (nM range typical for class) | Highly selective for Hsp90. Direct inhibition of other Hsps has not been significantly reported. Induces expression of Hsp70 as a cellular stress response. |
| Other Hsps (Hsp70, Hsp60, etc.) | Not a primary target | - | Not reported | - |
Experimental Protocols
To assess the selectivity of an Hsp90 inhibitor like this compound, a panel of assays can be employed. Below are detailed methodologies for key experiments.
Hsp90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp90 in the presence and absence of an inhibitor. A common method is the malachite green-based colorimetric assay which detects the release of inorganic phosphate.
Protocol:
-
Reagents and Materials: Recombinant human Hsp90 protein, assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), ATP solution, inhibitor stock solution (in DMSO), malachite green reagent, and a 96-well microplate.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the Hsp90 protein to each well, followed by the diluted inhibitor or DMSO (for control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a specific concentration of ATP to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the malachite green reagent, which will form a colored complex with the free phosphate generated.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[4][5]
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of an inhibitor to displace a fluorescently labeled ligand from the ATP-binding pocket of Hsp90.
Protocol:
-
Reagents and Materials: Recombinant human Hsp90 protein, a fluorescently labeled Hsp90 ligand (e.g., a Bodipy-labeled geldanamycin analog), assay buffer, inhibitor stock solution, and black, low-volume 384-well plates.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In the wells of the microplate, add the Hsp90 protein and the fluorescently labeled ligand.
-
Add the diluted inhibitor or DMSO (for control).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: As the inhibitor displaces the fluorescent ligand, the polarization value will decrease. The IC50 is calculated from the dose-response curve of polarization versus inhibitor concentration.[6]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Reagents and Materials: Cultured cells, cell culture medium, this compound, lysis buffer, and equipment for western blotting (SDS-PAGE, antibodies against the target protein and a loading control).
-
Procedure:
-
Treat cultured cells with various concentrations of this compound or DMSO for a specific duration.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target protein (Hsp90 and other Hsps) in the supernatant by western blotting.
-
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[7][8][9]
Visualizations
Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing inhibitor selectivity.
Hsp90-Mediated Signaling Pathway
Caption: Hsp90's role in the PI3K/Akt signaling pathway.
Conclusion
This compound is a potent and highly selective inhibitor of Hsp90. While direct cross-reactivity with other heat shock proteins appears to be minimal, its potent inhibition of Hsp90 triggers a cellular stress response that can modulate the expression levels of other chaperones. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the selectivity profile of Hsp90 inhibitors, which is a critical step in their preclinical and clinical development. Further studies employing these methodologies would be beneficial to definitively quantify the interaction of this compound with a broader panel of heat shock proteins.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. annualreviews.org [annualreviews.org]
Comparison Guide: Validating Target Engagement of 17-DMAP-GA in Live Cells
This guide provides a comparative overview of established methods for validating the engagement of 17-DMAP-GA with its target, Heat Shock Protein 90 (HSP90), in a live-cell context. Researchers, scientists, and drug development professionals can use this information to select the most appropriate experimental approach for their specific research needs.
This compound, a derivative of geldanamycin, is a potent inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. Validating that a compound like this compound reaches and binds to its intended target in living cells is a critical step in drug development. It confirms the mechanism of action and provides a quantitative measure of the compound's potency and efficacy at a cellular level.
This guide explores several key methodologies for confirming and quantifying the interaction between this compound and HSP90 in live cells.
Quantitative Data Comparison
The following table summarizes the quantitative data from various experimental approaches to validate the target engagement of HSP90 inhibitors like this compound.
| Method | Key Parameter Measured | Typical EC50/IC50 for Geldanamycin Derivatives | Cell Line Example | Reference Compound |
| Cellular Thermal Shift Assay (CETSA) | Change in thermal stability of HSP90 upon drug binding. | 10-100 nM | MCF7 | 17-AAG |
| In-Cell Western™ | Degradation of HSP90 client proteins (e.g., HER2, Raf-1). | 20-200 nM | SKBR3, BT474 | Geldanamycin |
| Co-Immunoprecipitation (Co-IP) | Disruption of HSP90-client protein or co-chaperone interactions. | 50-500 nM | HEK293 | 17-DMAG |
| Bioluminescence Resonance Energy Transfer (BRET) | Change in proximity between HSP90 and a client protein or another HSP90 monomer. | 5-50 nM | PC3 | Geldanamycin |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in live cells by measuring changes in the thermal stability of the target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1-4 hours).
-
Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. A no-heat control is kept on ice.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Transfer the supernatant to new tubes. Analyze the amount of soluble HSP90 remaining at each temperature by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble HSP90 as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
In-Cell Western™ Assay
This method indirectly measures HSP90 engagement by quantifying the degradation of its client proteins, a known downstream effect of HSP90 inhibition.
Protocol:
-
Cell Seeding: Seed cells (e.g., SKBR3) in a 96-well plate and allow them to attach.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for an extended period (e.g., 18-24 hours) to allow for client protein degradation.
-
Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with 4% formaldehyde for 20 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., Odyssey® Blocking Buffer) for 1.5 hours.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against an HSP90 client protein (e.g., HER2 or Raf-1) and a normalization antibody (e.g., against GAPDH or Tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD) for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the plate and scan it using a near-infrared imaging system (e.g., LI-COR® Odyssey). Quantify the fluorescence intensity for the client protein and normalize it to the intensity of the loading control. Plot the normalized intensity against the drug concentration to determine the IC50.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to assess how this compound disrupts the interaction between HSP90 and its client proteins or co-chaperones (e.g., p23 or Cdc37).
Protocol:
-
Cell Treatment and Lysis: Treat cultured cells (e.g., HEK293) with this compound or vehicle. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against HSP90 overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against the client protein or co-chaperone of interest. A decrease in the co-immunoprecipitated protein in the drug-treated sample indicates target engagement.
Visualizations
The following diagrams illustrate key pathways and experimental workflows.
Caption: The HSP90 chaperone cycle and the inhibitory action of this compound.
A Comparative Analysis of 17-DMAP-GA and Other Ansamycin Antibiotics: Downstream Effects and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the downstream effects of 17-demethoxy-17-(dimethylamino)propylamino-geldanamycin (17-DMAP-GA) and other prominent ansamycin antibiotics. The focus is on their shared mechanism as Heat Shock Protein 90 (Hsp90) inhibitors and the resulting impact on various cellular signaling pathways critical in cancer and other diseases. This document summarizes key quantitative data, presents detailed experimental protocols for relevant assays, and visualizes complex biological processes to facilitate a comprehensive understanding.
Mechanism of Action: Targeting the Hsp90 ATP-Binding Pocket
Ansamycin antibiotics, including this compound, Geldanamycin, and 17-AAG (Tanespimycin), exert their biological effects primarily by inhibiting the molecular chaperone Hsp90.[1] They competitively bind to the N-terminal ATP/ADP-binding pocket of Hsp90, a crucial step in the chaperone's activity cycle.[1] This inhibition prevents Hsp90 from assisting in the proper folding, stabilization, and function of a wide array of "client" proteins.[2][3] Consequently, these client proteins, many of which are oncogenic, become destabilized and are targeted for degradation through the ubiquitin-proteasome pathway.[3][4] This disruption of multiple signaling pathways simultaneously makes Hsp90 an attractive target for cancer therapy.[3][5]
Comparative Efficacy: Quantitative Analysis
The following tables summarize key quantitative data comparing the efficacy of this compound and other ansamycin antibiotics in various assays.
Table 1: Hsp90 ATPase Inhibitory Activity
| Compound | IC50 (nM) | Cell Line/System | Reference |
| This compound | Data not available in searched literature | - | - |
| Geldanamycin | ~500 | Purified Hsp90 | [6] |
| 17-AAG | Weaker than Geldanamycin | In vitro binding assay | [7] |
Note: Specific IC50 values for this compound in Hsp90 ATPase assays were not available in the provided search results. 17-AAG is noted to have weaker binding to Hsp90 than Geldanamycin.
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| This compound | Osteosarcoma (MG63, Saos, HOS, NY) | ~0.1 (after 48h) | MTT Assay | [8] |
| 17-AAG | ARPE-19 | Dose-dependent decrease in viability | MTT Assay | [9] |
| Geldanamycin | SKBR3, MCF7 | Comparable to 17-AAG | MTT Assay | [7] |
Note: The cytotoxicity of ansamycins can vary significantly between different cell lines.
Table 3: Effect on Hsp90 Client Proteins
| Compound | Client Protein | Effect | Cell Line | Reference |
| This compound | IKKα, IKKβ, AKT | Strong decrease | CLL cells | [10] |
| This compound | p-MET, PI3K, p-Akt | Significant reduction | Osteosarcoma cells | [8] |
| 17-AAG | IKKβ, AKT | Depletion (weaker effect on IKKα than 17-DMAG) | CLL cells | [10] |
| 17-AAG | Akt, c-Raf | Depletion | MCF-7 cells | [11] |
| Geldanamycin | p185erbB2, Raf-1, mutant p53 | Degradation | SKBR3 cells | [7] |
Downstream Signaling Pathways Affected
The inhibition of Hsp90 by ansamycin antibiotics leads to the degradation of numerous client proteins, thereby impacting several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
The NF-κB Signaling Pathway
The NF-κB pathway is constitutively active in many cancers, contributing to cell survival and therapeutic resistance. Hsp90 is a chaperone for IKKα and IKKβ, kinases that are essential for NF-κB activation.[10] Studies have shown that this compound leads to a significant decrease in both IKKα and IKKβ, resulting in diminished NF-κB DNA binding, reduced transcription of NF-κB target genes, and ultimately, caspase-dependent apoptosis.[10] Notably, this compound appears to be more potent than 17-AAG in depleting IKKα.[10]
Caption: Inhibition of the NF-κB pathway by this compound.
The MET Signaling Pathway
The c-MET receptor tyrosine kinase, an Hsp90 client protein, plays a significant role in tumor formation, cell proliferation, and survival.[8] In osteosarcoma cells, this compound has been shown to induce the polyubiquitination of MET, leading to its degradation.[8] This, in turn, reduces the phosphorylation of downstream effectors such as Akt and inhibits the PI3K/Akt signaling pathway.[8]
Caption: this compound-mediated inhibition of the MET signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Hsp90 ATPase Activity Assay
Objective: To determine the inhibitory effect of ansamycin antibiotics on the ATPase activity of Hsp90.
Principle: Hsp90 possesses an intrinsic ATPase activity that is essential for its chaperone function.[2] This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis in the presence and absence of the inhibitor.
Methodology:
-
Reagents and Materials: Purified recombinant Hsp90, ATP, assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), malachite green reagent, and the test compounds (this compound, Geldanamycin, etc.).
-
Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In a 96-well plate, add Hsp90 to each well. c. Add the test compounds at various concentrations to the respective wells. Include a positive control (a known Hsp90 inhibitor) and a negative control (vehicle). d. Pre-incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding ATP to all wells. f. Incubate the plate at 37°C for a defined period (e.g., 90 minutes). g. Stop the reaction by adding the malachite green reagent, which forms a colored complex with the released Pi. h. Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of ansamycin antibiotics on cancer cells.[13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Methodology:
-
Cell Culture: Plate the desired cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the ansamycin antibiotics for different time periods (e.g., 24, 48, 72 hours).[13] Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability compared to the untreated control. Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[7]
Western Blot Analysis for Client Protein Degradation
Objective: To determine the effect of ansamycin antibiotics on the expression levels of Hsp90 client proteins.
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Methodology:
-
Cell Lysis: Treat cells with the ansamycin antibiotics for a specified time. Then, lyse the cells in a suitable buffer to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the Hsp90 client protein of interest (e.g., anti-Akt, anti-IKKβ). c. Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between different treatment groups.
Caption: A simplified workflow for Western Blot analysis.
Conclusion
This compound and other ansamycin antibiotics represent a promising class of Hsp90 inhibitors with significant therapeutic potential, particularly in oncology. Their ability to simultaneously disrupt multiple oncogenic signaling pathways by promoting the degradation of key client proteins offers a multi-targeted approach to cancer treatment. While sharing a common mechanism of action, derivatives like this compound may exhibit enhanced potency and differential effects on specific client proteins compared to older ansamycins like Geldanamycin and 17-AAG. Further head-to-head comparative studies with robust quantitative data are essential to fully elucidate the therapeutic advantages of newer derivatives and to guide their clinical development. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ansamycin antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for identification of Hsp90 inhibitors and biochemical methods for discriminating their mechanism of action. | Semantic Scholar [semanticscholar.org]
- 6. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The benzoquinone ansamycin 17-allylamino-17-demethoxygeldanamycin binds to HSP90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin inhibits the proliferation of ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Clinical Review of HSP90 Inhibitors: Spotlight on Geldanamycin Derivatives and Emerging Competitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology, playing a pivotal role in the folding, stability, and function of numerous client proteins that are essential for tumor cell growth, proliferation, and survival.[1] Inhibition of HSP90's ATPase activity leads to the degradation of these oncoproteins, making it an attractive therapeutic strategy.[2] This guide provides a comparative analysis of the clinical potential of 17-DMAP-GA, a geldanamycin analog, against other HSP90 inhibitors that have been evaluated in clinical trials. Due to the limited specific data on "this compound," this review will utilize data from its closely related and well-documented analogs, 17-AAG (tanespimycin) and 17-DMAG (alvespimycin), as representative of the geldanamycin derivative class.
Mechanism of Action of HSP90 Inhibitors
HSP90 inhibitors primarily act by binding to the N-terminal ATP-binding pocket of the HSP90 protein. This competitive inhibition disrupts the chaperone's normal function, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[3][4] This results in the simultaneous disruption of multiple oncogenic signaling pathways.
dot
Caption: Mechanism of HSP90 inhibition leading to client protein degradation.
Comparative Clinical Trial Data of HSP90 Inhibitors
The clinical development of HSP90 inhibitors has seen several compounds advance through various phases of clinical trials. The following tables summarize key data for 17-AAG (tanespimycin) and 17-DMAG (alvespimycin) as proxies for this compound, and compare them with other notable HSP90 inhibitors.
Table 1: Clinical Trial Data for Geldanamycin Derivatives (17-AAG and 17-DMAG)
| Inhibitor (Class) | Phase | Cancer Type(s) | No. of Patients | Dosing (IV) | Objective Response Rate (ORR) / Clinical Benefit Rate (CBR) | Key Toxicities | Reference(s) |
| 17-AAG (Tanespimycin) | I/II | Multiple Myeloma, HER2+ Breast Cancer, Solid Tumors | >100 | 450 mg/m² weekly | HER2+ Breast Cancer (in combo with trastuzumab): ORR 22%, CBR 59% | Diarrhea, fatigue, nausea, headache, hepatotoxicity | [3][5][6][7] |
| 17-DMAG (Alvespimycin) | I | Advanced Solid Tumors | 25 | 2.5 to 106 mg/m² weekly | Stable disease observed in some patients | Gastrointestinal issues, liver function changes, ocular toxicities | [8][9][10][11] |
Table 2: Clinical Trial Data for Other HSP90 Inhibitors
| Inhibitor | Phase | Cancer Type(s) | No. of Patients | Dosing | Objective Response Rate (ORR) / Progression-Free Survival (PFS) | Key Toxicities | Reference(s) |
| Ganetespib | II/III | NSCLC, Metastatic Breast Cancer, GIST | >900 | 150-200 mg/m² IV weekly or bi-weekly | NSCLC (ALK+): 4% PR; Metastatic Breast Cancer (in combo): 60% CBR | Diarrhea, fatigue, nausea, anorexia, cardiac events (rare) | [12][13][14][15][16] |
| Luminespib (NVP-AUY922) | II | NSCLC (EGFR exon 20), GIST, Breast Cancer | >100 | 70 mg/m² IV weekly | NSCLC (EGFR ins20): ORR 17%, median PFS 2.9 months | Diarrhea, visual disturbances, fatigue | [17][18][19] |
| Pimitespib (TAS-116) | III | GIST | 86 | 160 mg/day orally (5 days/week) | Median PFS 2.8 months (vs 1.4 for placebo) | Diarrhea, decreased appetite | [17] |
| Onalespib (AT13387) | I/II | CRPC, Advanced Solid Tumors, TNBC | >100 | 120-260 mg/m² IV weekly | TNBC (in combo with paclitaxel): ORR 20% | Diarrhea, fatigue, nausea, vomiting, neutropenia | [20][21][22][23] |
Experimental Protocols
Standardized assays are crucial for evaluating the efficacy and mechanism of action of HSP90 inhibitors. Below are detailed methodologies for key experiments.
dot
Caption: General workflow for in vitro evaluation of HSP90 inhibitors.
Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of the HSP90 inhibitor that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[24][25]
-
Treatment: Treat the cells with a range of concentrations of the HSP90 inhibitor and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[26]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
HSP90 Client Protein Degradation (Western Blot)
Objective: To assess the effect of the HSP90 inhibitor on the expression levels of key client proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the HSP90 inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[27][28]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[28]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies specific for HSP90 client proteins (e.g., AKT, RAF1, HER2, EGFR) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands and capture the image using a digital imaging system.[29]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Analysis of HSP90-Client Protein Interaction (Co-Immunoprecipitation)
Objective: To determine if the HSP90 inhibitor disrupts the interaction between HSP90 and its client proteins.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells with a non-denaturing lysis buffer to preserve protein-protein interactions.[30][31]
-
Immunoprecipitation:
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for both HSP90 and the client protein of interest to assess their co-precipitation.[34]
Comparative Overview and Future Perspectives
dot
Caption: Comparative aspects of different classes of HSP90 inhibitors.
Geldanamycin derivatives, such as 17-AAG and 17-DMAG, were among the first HSP90 inhibitors to enter clinical trials and demonstrated proof-of-concept for this therapeutic approach. However, their clinical development has been hampered by limitations such as poor solubility, hepatotoxicity, and the induction of the heat shock response, which can lead to drug resistance.[3][35]
Second and third-generation HSP90 inhibitors, including ganetespib, luminespib, pimitespib, and onalespib, were developed to overcome these limitations. These newer agents often exhibit improved pharmacokinetic properties, reduced off-target toxicities, and potentially greater efficacy. For instance, ganetespib has shown activity in ALK-rearranged NSCLC, and pimitespib has demonstrated a significant improvement in progression-free survival in patients with GIST.[16][17]
Despite these advances, no HSP90 inhibitor has yet received FDA approval for cancer treatment. A key challenge remains the identification of predictive biomarkers to select patients most likely to respond to therapy. Future research will likely focus on combination strategies with other targeted agents or immunotherapies, as well as the development of isoform-selective HSP90 inhibitors to further improve the therapeutic window. The continued exploration of this important class of drugs holds promise for the future of oncology.
References
- 1. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 2. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Collection - Data from HSP90 Inhibition Is Effective in Breast Cancer: A Phase II Trial of Tanespimycin (17-AAG) Plus Trastuzumab in Patients with HER2-Positive Metastatic Breast Cancer Progressing on Trastuzumab - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 8. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDB-101: Molecule of the Month: Hsp90 [pdb101.rcsb.org]
- 12. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A Multicenter Phase II Study of Ganetespib Monotherapy in Patients with Genotypically Defined Advanced Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Luminespib | C26H31N3O5 | CID 135539077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. astx.com [astx.com]
- 24. atcc.org [atcc.org]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. medium.com [medium.com]
- 28. Western blot protocol | Abcam [abcam.com]
- 29. researchgate.net [researchgate.net]
- 30. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 31. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 32. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 34. bitesizebio.com [bitesizebio.com]
- 35. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of 17-DMAP-GA on Cancer Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of 17-DMAP-GA, a potent inhibitor of Heat Shock Protein 90 (Hsp90), across various cancer cell lines. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages data from its close and well-studied analog, 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin), to provide insights into its potential efficacy and mechanisms of action.[1] It is important to note that while 17-DMAG shares a similar geldanamycin backbone and mechanism of action with this compound, subtle structural differences may lead to variations in their biological activity.
Executive Summary
This compound and its analog 17-DMAG are semi-synthetic derivatives of geldanamycin that exhibit potent antitumor activity by inhibiting the ATPase activity of Hsp90.[2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncogenic "client" proteins involved in cell proliferation, survival, and signaling. By inhibiting Hsp90, these compounds lead to the degradation of these client proteins, thereby disrupting key cancer-promoting pathways. This guide summarizes the available data on the differential effects of 17-DMAG on various cancer cell lines, providing a basis for understanding the potential therapeutic applications of this compound.
Data Presentation: Anti-proliferative Activity of 17-DMAG
The following tables summarize the half-maximal inhibitory concentration (IC50) values of 17-DMAG in various cancer cell lines, demonstrating its dose-dependent anti-proliferative effects.
Table 1: IC50 Values of 17-DMAG in Breast Cancer Cell Lines [3]
| Cell Line | Description | IC50 (nM) |
| SKBR3 | HER2-overexpressing | 24 |
| BT474 | HER2-overexpressing, ER-positive | 16 |
| LR-SKBR3 | Lapatinib-resistant SKBR3 | 619 |
| LR-BT474 | Lapatinib-resistant BT474 | 103 |
Table 2: Anti-proliferative Effects of 17-DMAG on Gastric Cancer Cell Lines [4]
| Cell Line | Treatment Concentration (nM) | Proliferation Reduction (%) |
| AGS | 100 | Significant |
| AGS | 200 | Significant |
| SNU-1 | Not specified | Significant |
| KATO-III | Not specified | Significant |
Mechanism of Action: Signaling Pathway Modulation
17-DMAG exerts its anti-cancer effects by inhibiting Hsp90, leading to the degradation of key client proteins and the disruption of major oncogenic signaling pathways.
PI3K/Akt Signaling Pathway
Western blot analyses have shown that treatment with 17-DMAG leads to a significant decrease in the phosphorylation of Akt (p-Akt), a key downstream effector of the PI3K pathway, in both breast and gastric cancer cells.[3][4] This inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation, is a key mechanism of 17-DMAG-induced apoptosis.
MAPK/ERK Signaling Pathway
In breast cancer cell lines, 17-DMAG treatment has been shown to decrease the phosphorylation of ERK (p-ERK), a central component of the MAPK/ERK signaling cascade that regulates cell growth and differentiation.[3]
Downregulation of Key Oncoproteins
As an Hsp90 inhibitor, 17-DMAG leads to the degradation of several important oncoproteins, including:
-
HER2 (ErbB2): A receptor tyrosine kinase overexpressed in a significant portion of breast cancers.[3]
-
EGFR: Another receptor tyrosine kinase implicated in various cancers.[3]
-
Survivin: An inhibitor of apoptosis protein that is often overexpressed in tumors.[4]
The following diagram illustrates the proposed mechanism of action of this compound (based on 17-DMAG data) in cancer cells.
References
Validating the role of the quinone moiety in 17-DMAP-GA's mechanism of action
A Comparative Guide for Researchers
The heat shock protein 90 (Hsp90) inhibitor 17-DMAP-GA, a derivative of geldanamycin, has demonstrated significant potential in cancer therapy. Its mechanism of action, centered on the inhibition of Hsp90's ATPase activity, is critically influenced by its benzoquinone moiety. This guide provides a comparative analysis of this compound and related compounds, focusing on the validation of the quinone's role, supported by experimental data and detailed protocols.
The Pivotal Role of Quinone Reduction in Hsp90 Inhibition
The anti-cancer activity of this compound and its analogues, such as 17-AAG, is not solely dependent on the parent compound. The quinone ring undergoes intracellular bioreduction, a process that significantly enhances its Hsp90 inhibitory potency.
Central to this activation is the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 catalyzes the two-electron reduction of the quinone moiety to a hydroquinone. This hydroquinone form exhibits a greater binding affinity for the ATP-binding pocket of Hsp90 compared to the original quinone.[1] Consequently, cancer cells with higher levels of NQO1 activity often demonstrate increased sensitivity to these drugs.[1][2]
The stability of the active hydroquinone is another critical factor. It is susceptible to re-oxidation back to the less active quinone form by superoxide. The enzyme superoxide dismutase (SOD) plays a protective role by scavenging superoxide, thereby maintaining higher intracellular concentrations of the potent hydroquinone and enhancing the drug's efficacy.[1][2]
Comparative Efficacy: The Impact of NQO1 Expression
The expression levels of NQO1 in cancer cells can serve as a biomarker for predicting the efficacy of quinone-containing Hsp90 inhibitors. Studies comparing isogenic cell lines with differing NQO1 expression levels have provided compelling evidence for the role of this enzyme in drug sensitivity.
| Cell Line | NQO1 Expression | 17-AAG IC50 (µM) | Reference |
| Panc-1 | Null | ~1.0 | [1] |
| Panc-1/C5 | Overexpressing | ~0.1 | [1] |
| MiaPaCa-2 | Moderate | Not specified | [1] |
| BxPC-3 | Moderate | Not specified | [1] |
Table 1: Comparison of 17-AAG growth inhibitory activity (IC50) in pancreatic cancer cell lines with varying NQO1 expression levels. The approximately 10-fold greater potency in NQO1-overexpressing cells highlights the importance of quinone reduction.
Beyond Canonical Hsp90 Inhibition: The Dual Role of the Quinone Moiety
While the primary mechanism of action is the inhibition of Hsp90, the quinone structure of this compound and its analogues can also contribute to anti-cancer effects through a non-canonical pathway: the induction of oxidative stress.[3][4][5]
The reduction of the quinone can lead to the formation of semiquinone radicals. These radicals can react with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide anions.[4] Elevated ROS levels beyond a cell's antioxidant capacity can induce cellular damage and trigger apoptosis.[3] This ROS-mediated cytotoxicity represents an additional, Hsp90-independent mechanism of action.[3][4]
Experimental Protocols for Validating the Quinone's Role
To investigate the significance of the quinone moiety in the mechanism of action of this compound, a series of key experiments can be performed.
NQO1-Dependent Activation
-
Objective: To demonstrate that the drug's cytotoxicity is enhanced by NQO1 activity.
-
Methodology:
-
Cell Culture: Culture isogenic cancer cell lines with and without NQO1 expression (e.g., Panc-1 and Panc-1/C5).
-
Drug Treatment: Treat cells with a range of this compound concentrations. To confirm the role of NQO1, a set of cells can be pre-treated with an NQO1 inhibitor, such as ES936, before adding this compound.[1]
-
Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using an MTT assay.
-
Data Analysis: Calculate the IC50 values for each cell line and treatment condition. A significant increase in the IC50 value in NQO1-null cells or in the presence of an NQO1 inhibitor would validate the role of NQO1 in drug activation.
-
Analysis of Hsp90 Client Protein Degradation
-
Objective: To confirm that NQO1-mediated activation leads to enhanced Hsp90 inhibition.
-
Methodology:
-
Cell Treatment: Treat NQO1-expressing and NQO1-null cells with this compound for a specified time (e.g., 8 hours).
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Immunoblotting: Perform Western blot analysis to detect the levels of known Hsp90 client proteins (e.g., cRaf, pMEK, pERK1/2) and markers of Hsp90 inhibition (e.g., upregulation of Hsp70).[1]
-
Data Analysis: Compare the extent of client protein degradation and Hsp70 induction between the different cell lines. More pronounced effects in NQO1-expressing cells would indicate enhanced Hsp90 inhibition.
-
Measurement of Intracellular Drug and Metabolite Levels
-
Objective: To directly measure the NQO1-dependent conversion of the quinone to the hydroquinone.
-
Methodology:
-
Cell Treatment and Lysis: Treat NQO1-expressing and NQO1-null cells with this compound. After incubation, lyse the cells.
-
HPLC Analysis: Analyze the cell lysates using High-Performance Liquid Chromatography (HPLC) to separate and quantify the intracellular concentrations of both the parent quinone drug and its hydroquinone metabolite.[1]
-
Data Analysis: Compare the levels of the hydroquinone in NQO1-expressing versus NQO1-null cells. Higher levels in the former would provide direct evidence of NQO1-mediated metabolism.
-
Assessment of Reactive Oxygen Species (ROS) Production
-
Objective: To investigate the non-canonical, ROS-mediated effects of the drug.
-
Methodology:
-
Cell Treatment: Treat cancer cells with increasing concentrations of this compound.
-
ROS Detection: Use a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCF-DA), which becomes fluorescent upon oxidation by ROS.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using flow cytometry to quantify intracellular ROS levels.[3]
-
Inhibition of ROS: To confirm that ROS contributes to cytotoxicity, pre-treat cells with an ROS scavenger, such as N-acetyl-L-cysteine (NAC), before adding this compound and assess cell viability.[3] A rescue from drug-induced cell death by NAC would support a role for ROS.
-
Visualizing the Pathways
The following diagrams illustrate the key mechanisms discussed.
Caption: NQO1-mediated activation of this compound.
Caption: Workflow for validating the quinone's role.
References
Comparative proteomics analysis of cells treated with 17-DMAP-GA versus geldanamycin
A comprehensive guide for researchers on the differential cellular effects of two prominent Hsp90 inhibitors.
This guide provides a detailed comparison of the proteomic consequences of treating cells with 17-DMAP-GA (alvespimycin) versus the parent compound, geldanamycin. Both are ansamycin antibiotics that inhibit the function of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[1][2] While sharing a common mechanism, their distinct chemical structures can lead to differential effects on the cellular proteome, influencing their therapeutic efficacy and toxicity profiles. This guide synthesizes available data to aid researchers in selecting the appropriate inhibitor for their experimental needs.
Quantitative Proteomic Data Summary
The following tables summarize the quantitative changes in protein expression observed in cancer cell lines following treatment with geldanamycin or its derivatives. It is important to note that direct comparative proteomic studies between this compound and geldanamycin are limited; therefore, data from studies on the closely related derivative 17-AAG (tanespimycin) is included to provide a broader perspective on the effects of second-generation Hsp90 inhibitors.
Table 1: Downregulated Proteins Following Hsp90 Inhibition
| Protein | Function | Fold Change (Geldanamycin) | Fold Change (17-AAG/17-DMAP-GA) | Cell Line | Reference |
| Raf-1 | Serine/threonine-protein kinase, MAP kinase pathway | >60% decrease | ~20% decrease | MDA-MB-231 | [3] |
| Bcr-Abl | Tyrosine kinase, oncogenic driver | Significantly downregulated | Significantly downregulated | HL-60/Bcr-Abl, K562 | [4] |
| p-Akt | Serine/threonine-protein kinase, cell survival | Dose-dependent reduction | Dose-dependent reduction | AGS | [5] |
| Survivin | Inhibitor of apoptosis | Dose-dependent reduction | Not specified | AGS | [5] |
| MMP2 | Matrix metalloproteinase, invasion and metastasis | Dose-dependent reduction | Not specified | AGS | [5] |
| Peroxiredoxin-1, -2, -3, -4 | Antioxidant enzymes | Not specified | Downregulated | ARPE-19 | [6] |
Table 2: Upregulated Proteins Following Hsp90 Inhibition
| Protein | Function | Fold Change (Geldanamycin) | Fold Change (17-AAG/17-DMAP-GA) | Cell Line | Reference |
| Hsp70 | Molecular chaperone, stress response | Upregulated | Significantly upregulated | Various | [3][5][6] |
| Hsp90 | Molecular chaperone, stress response | Upregulated | Upregulated | AGS, ARPE-19 | [5][6] |
| Superoxide dismutase (SOD) | Antioxidant enzyme | Not specified | Upregulated | ARPE-19 | [6] |
| Proteins of the 26S proteasome | Protein degradation | Upregulated | Not specified | ALCL cells | [7] |
Experimental Protocols
The following is a generalized protocol for the comparative proteomic analysis of cells treated with Hsp90 inhibitors, based on methodologies described in the literature.[8][9]
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., a cancer cell line known to be sensitive to Hsp90 inhibition) under standard conditions.
-
Treat the cells with either this compound or geldanamycin at a predetermined concentration (e.g., based on IC50 values) for a specific duration (e.g., 24 hours). Include a vehicle-treated control group.
2. Cell Lysis and Protein Extraction:
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Denature the proteins using a denaturing agent like urea.
-
Reduce the disulfide bonds with dithiothreitol (DTT).
-
Alkylate the cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using an enzyme such as trypsin.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
5. Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Perseus).[8]
-
Identify the proteins based on the peptide fragmentation patterns.
-
Quantify the relative abundance of each protein across the different treatment groups (e.g., using label-free quantification or isotopic labeling).
-
Perform statistical analysis to identify proteins that are significantly differentially expressed between the treated and control groups.
-
Utilize bioinformatics tools for pathway analysis and functional annotation of the differentially expressed proteins.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of Hsp90 inhibitors and a typical experimental workflow for their proteomic analysis.
Caption: Mechanism of Hsp90 inhibition leading to client protein degradation.
Caption: A typical workflow for comparative proteomic analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Geldanamycin and 17-allylamino-17-demethoxygeldanamycin potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG, NSC 707545) in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geldanamycin and its analogue 17-allylamino-17-demethoxygeldanamycin lowers Bcr-Abl levels and induces apoptosis and differentiation of Bcr-Abl-positive human leukemic blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin inhibits the proliferation of ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome-wide changes induced by the Hsp90 inhibitor, geldanamycin in anaplastic large cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic Profiling of Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomic Profiling of Hsp90 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Synergistic Potential of 17-DMAP-GA with Taxanes in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic potential of the HSP90 inhibitor 17-DMAP-GA when combined with taxane-based chemotherapy in breast cancer. While direct quantitative synergistic data for this compound with taxanes is emerging, this document leverages robust experimental data from studies on other potent HSP90 inhibitors, such as ganetespib, to provide a comprehensive evaluation. The underlying mechanisms of action suggest a strong synergistic interaction, offering a promising avenue for enhancing therapeutic efficacy in breast cancer treatment, particularly in aggressive subtypes like triple-negative breast cancer (TNBC).
Executive Summary
The combination of HSP90 inhibitors with taxanes represents a compelling strategy to overcome chemotherapy resistance and enhance tumor cell killing in breast cancer. Taxanes, such as paclitaxel and docetaxel, are microtubule-stabilizing agents that induce mitotic arrest and apoptosis.[1][2] However, intrinsic and acquired resistance often limits their clinical efficacy. This compound, a derivative of the HSP90 inhibitor geldanamycin, targets the ATP-binding pocket of Heat Shock Protein 90 (HSP90), leading to the degradation of numerous client proteins critical for tumor cell survival and proliferation.[3] The concurrent administration of these two classes of drugs has been shown to result in synergistic cytotoxicity. This guide will delve into the experimental data supporting this synergy, detail the methodologies for its evaluation, and illustrate the key cellular pathways involved.
Data Presentation: Synergistic Effects of HSP90 Inhibitors with Taxanes
While specific Combination Index (CI) values for this compound with taxanes in breast cancer are not yet broadly published, preclinical studies with the potent HSP90 inhibitor ganetespib provide strong evidence of synergy. The Chou-Talalay method is the standard for quantifying drug synergy, where a CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4]
The following table summarizes the observed effects of combining an HSP90 inhibitor with a taxane in triple-negative breast cancer (TNBC) models.
| Breast Cancer Model | HSP90 Inhibitor | Taxane | Observed Effect | Reference |
| Triple-Negative Breast Cancer (TNBC) Cell Lines | Ganetespib | Docetaxel | Potentiation of cytotoxic activity, promotion of mitotic catastrophe and apoptosis. | [5][6] |
| Triple-Negative Breast Cancer (TNBC) Xenograft Models | Ganetespib | Docetaxel | Significantly improved combinatorial activity and antitumor efficacy. | [5][6] |
| Non-Small Cell Lung Cancer (NSCLC) Models | Ganetespib | Paclitaxel, Docetaxel | Synergistic antiproliferative effects. | [7] |
Note: The data presented for ganetespib is considered a strong surrogate for the potential effects of this compound due to their shared mechanism of action as potent HSP90 inhibitors.
Experimental Protocols
To rigorously evaluate the synergistic index of this compound with taxanes, a series of well-defined experimental protocols are necessary.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the drug combination.
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[8]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, a taxane (e.g., paclitaxel or docetaxel), and their combination at fixed molar ratios for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[2]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Use this data to determine the IC50 (the concentration of a drug that inhibits 50% of cell growth) for each drug and the combination. The Combination Index (CI) can then be calculated using software like CompuSyn, which is based on the Chou-Talalay method.[4][9]
Apoptosis Assay (Western Blotting)
This method is used to detect key protein markers of apoptosis.
-
Protein Extraction: Following drug treatment, lyse the breast cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against apoptosis markers such as Cleaved Caspase-3, Cleaved PARP, Bax, and Bcl-2. A loading control like β-actin should also be used.[1][12]
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
-
Analysis: Quantify the band intensities to determine the relative changes in the expression of apoptotic proteins. An increase in the ratio of pro-apoptotic (e.g., Bax, Cleaved Caspase-3) to anti-apoptotic (e.g., Bcl-2) proteins indicates the induction of apoptosis.
Visualizing the Synergy: Workflows and Pathways
Experimental Workflow for Synergy Evaluation
The following diagram outlines the systematic process for determining the synergistic index of a drug combination.
Caption: Experimental workflow for evaluating drug synergy.
Signaling Pathway of this compound and Taxane Synergy
This diagram illustrates the proposed molecular mechanisms underlying the synergistic interaction between this compound and taxanes.
Caption: Proposed synergistic signaling pathways.
Conclusion
The combination of the HSP90 inhibitor this compound with taxanes holds significant promise for the treatment of breast cancer. Preclinical evidence with analogous compounds strongly suggests a synergistic interaction that leads to enhanced cell cycle arrest and apoptosis. The detailed experimental protocols and analytical methods outlined in this guide provide a robust framework for quantifying this synergy. Further investigation into the precise synergistic index of this compound with various taxanes in different breast cancer subtypes is warranted and represents a critical next step in translating this promising combination therapy into clinical practice.
References
- 1. Anticancer efficacies of arsenic disulfide through apoptosis induction, cell cycle arrest, and pro-survival signal inhibition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Collection - Data from Preclinical Activity Profile and Therapeutic Efficacy of the HSP90 Inhibitor Ganetespib in Triple-Negative Breast Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Benchmarking Novel HSP90 Inhibitors: A Comparative In Vivo Analysis of 17-DMAP-GA Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo anti-tumor activity of novel Heat Shock Protein 90 (HSP90) inhibitors, using the putative compound 17-DMAP-GA as a case study against established inhibitors. HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of oncogenic client proteins, making it a prime target in cancer therapy.[1][2][3] Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways essential for tumor growth, proliferation, and survival.[1][2][4] This document summarizes key in vivo efficacy data for established HSP90 inhibitors, details standardized experimental protocols for assessment, and visualizes the underlying biological pathways and experimental workflows.
Comparative In Vivo Anti-Tumor Activity of HSP90 Inhibitors
The in vivo efficacy of HSP90 inhibitors is a critical determinant of their clinical potential. This is typically assessed in preclinical xenograft models of various cancers. Key parameters for comparison include the dosing schedule, route of administration, and the resulting tumor growth inhibition (TGI). The following table summarizes in vivo data for several established HSP90 inhibitors, providing a benchmark for the evaluation of novel agents like this compound.
| Inhibitor | Class | Cancer Model | Dosing and Administration | Key In Vivo Findings | Reference |
| 17-AAG (Tanespimycin) | Geldanamycin Analog | Human Melanoma Xenografts (MEXF 276) | 60-80 mg/kg/day, i.p., qd x 5 | Marked tumor growth inhibition. Associated with Hsp90 depletion and increased apoptosis. | [5] |
| Human Neuroblastoma Xenografts (LAN-1, SK-N-SH) | Not specified | Significantly blocked tumor growth. Decreased Raf-1 expression. | [6] | ||
| 17-DMAG (Alvespimycin) | Geldanamycin Analog | Myxoid Liposarcoma PDX | Not specified | Inhibited tumor growth. | [7] |
| Lapatinib-Resistant Breast Cancer Xenograft | Not specified | Synergistic tumor suppression when combined with lapatinib. | [8] | ||
| Osteosarcoma Xenograft | Not specified | Inhibition of tumor cell proliferation. | [9] | ||
| AUY922 (NVP-AUY922) | Resorcinol-based | Myxoid Liposarcoma PDX | Not specified | Led to increased tumor growth and a more aggressive phenotype. | [7] |
| STA-9090 (Ganetespib) | Resorcinol-based | Myxoid Liposarcoma PDX | Not specified | Showed promising morphological effects but was limited by dose-dependent toxicity. | [7] |
| IPI-504 (Retaspimycin) | Hydroquinone of 17-AAG | Non-Small Cell Lung Cancer Xenograft (H1650) | 25, 50, 100 mg/kg, i.p., twice weekly | Dose-dependent tumor growth inhibition. Hsp90 occupancy correlated with antitumor activity. | [10] |
| NVP-HSP990 | Aminopyrimidine | Gastric Tumor Xenograft (GTL-16) | 15 mg/kg, single oral dose | Sustained downregulation of c-Met and upregulation of Hsp70. | [3] |
Experimental Protocols
Standardized and detailed methodologies are crucial for the accurate assessment and comparison of in vivo anti-tumor activity.
Xenograft Tumor Model Protocol
-
Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., NCI-N87 gastric carcinoma, A549 non-small cell lung cancer) are cultured under standard conditions.
-
Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.
-
-
Tumor Implantation:
-
A suspension of cancer cells (typically 5-10 x 106 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.[11]
-
-
Tumor Growth Monitoring:
-
Drug Administration:
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
The test compound (e.g., this compound) is administered via a clinically relevant route such as intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) gavage at various doses and schedules.[2][12]
-
A vehicle control group receives the drug solvent only.[2]
-
A positive control group may receive a standard-of-care chemotherapeutic agent.
-
-
Efficacy and Toxicity Assessment:
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Animal body weight is monitored regularly as an indicator of systemic toxicity.[2]
-
At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blotting for client protein degradation).
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.
Caption: HSP90 signaling pathway and mechanism of inhibition.
Caption: Workflow for in vivo anti-tumor activity assessment.
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 17-(Allylamino)-17-demethoxygeldanamycin activity in human melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different HSP90 Inhibitors Exert Divergent Effect on Myxoid Liposarcoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsp90 (Heat Shock Protein 90) Inhibitor Occupancy Is a Direct Determinant of Client Protein Degradation and Tumor Growth Arrest in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 17-DMAP-GA: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 17-DMAP-GA, a geldanamycin analog and potent inhibitor of Heat Shock Protein 90 (HSP90). Researchers, scientists, and drug development professionals must adhere to strict disposal protocols for this cytotoxic compound to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with the appropriate safety measures. As a cytotoxic agent, all materials that come into contact with this compound are considered potentially contaminated and must be managed as hazardous waste.
Personal Protective Equipment (PPE): A comprehensive safety program includes the mandatory use of appropriate PPE. When handling this compound in solid or solution form, personnel should, at a minimum, wear:
-
A long-sleeved laboratory coat
-
Two pairs of chemotherapy-rated gloves
-
Safety goggles or a face shield
All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust particles.
Spill Management: In the event of a spill, the area should be immediately secured. The spill should be absorbed with an appropriate inert material. The contaminated area must then be decontaminated. All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound and all contaminated materials is incineration at a licensed hazardous waste facility.
1. Waste Segregation:
-
Bulk Waste: Unused or expired this compound, and solutions with concentrations greater than 3%, are considered bulk chemotherapy waste.
-
Trace Waste: Items contaminated with small amounts of this compound, such as empty vials, syringes, pipette tips, gloves, and gowns, are considered trace chemotherapy waste.
2. Containerization:
-
All waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers.
-
Containers for cytotoxic waste are typically color-coded, often yellow or purple, in accordance with institutional and local regulations.
-
Containers should be sealed when three-quarters full to prevent spills and overfilling.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Chemotherapy Waste" and the biohazard symbol.
-
The label should also include the name of the primary hazardous constituent (this compound).
4. Storage:
-
Sealed waste containers should be stored in a designated, secure area with limited access, away from general laboratory traffic.
-
This storage area should be clearly marked with warning signs indicating the presence of cytotoxic materials.
5. Chemical Inactivation (for liquid waste, where permissible and validated):
While incineration is the standard, chemical degradation may be a viable option for liquid waste streams containing this compound, pending institutional validation and approval. The benzoquinone ring structure of geldanamycin and its analogs suggests susceptibility to oxidative degradation.
Experimental Protocol for Potential Chemical Degradation:
Disclaimer: This is a general experimental protocol and must be validated for this compound in a controlled laboratory setting before routine use.
-
Objective: To chemically degrade this compound in a liquid waste stream using an oxidizing agent.
-
Materials:
-
Liquid waste containing this compound.
-
Sodium hypochlorite (bleach) solution (e.g., 5.25%).
-
Sodium hydroxide (for pH adjustment).
-
Personal Protective Equipment (PPE).
-
Appropriate reaction vessel within a chemical fume hood.
-
Analytical method for quantifying this compound (e.g., HPLC).
-
-
Procedure:
-
Working in a chemical fume hood, transfer the this compound liquid waste to a suitable reaction vessel.
-
Adjust the pH of the solution to be alkaline (pH > 12) with sodium hydroxide to facilitate the reaction.
-
Slowly add an excess of sodium hypochlorite solution to the waste.
-
Allow the reaction to proceed for a sufficient time (e.g., 24 hours), with occasional stirring.
-
After the reaction period, quench any remaining hypochlorite by adding a reducing agent such as sodium bisulfite.
-
Neutralize the solution.
-
Analyze a sample of the treated waste using a validated analytical method to confirm the complete degradation of this compound.
-
Dispose of the treated liquid waste in accordance with local regulations for non-hazardous chemical waste.
-
6. Final Disposal:
-
Arrange for the collection of sealed and labeled waste containers by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required waste disposal manifests are completed accurately.
Data Presentation
Currently, there is no publicly available quantitative data specifically for the disposal of this compound. The following table provides a general framework for the types of data that should be collected and maintained for hazardous waste disposal.
| Waste Stream | Waste Category | Container Type | Labeling Requirements | Disposal Method |
| Solid this compound | Bulk | Lined, rigid, leak-proof | "Cytotoxic Waste", Biohazard Symbol, Chemical Name | Incineration |
| Liquid this compound >3% | Bulk | Lined, rigid, leak-proof | "Cytotoxic Waste", Biohazard Symbol, Chemical Name | Incineration |
| Contaminated Labware (solid) | Trace | Puncture-resistant, leak-proof | "Cytotoxic Waste", Biohazard Symbol | Incineration |
| Contaminated PPE | Trace | Lined, rigid, leak-proof | "Cytotoxic Waste", Biohazard Symbol | Incineration |
| Decontaminated Liquid Waste | Non-Hazardous | As per local regulations | As per local regulations | Drain Disposal |
Mandatory Visualization
Caption: Logical workflow for the proper disposal of this compound.
It is imperative to consult your institution's specific safety protocols and your local and national regulations for hazardous waste disposal. This document is intended as a guide and does not supersede institutional or regulatory requirements.
Essential Safety and Handling Protocols for 17-DMAG (Alvespimycin)
Disclaimer: The compound "17-DMAP-GA" is not a recognized chemical identifier. This guide pertains to 17-DMAG (also known as Alvespimycin), a potent derivative of geldanamycin and a widely researched inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Given its cytotoxic potential and the fact that its toxicological properties have not been fully elucidated, it should be handled as a hazardous substance.[1][4]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 17-DMAG in a laboratory setting.
Hazard Identification and Safety Precautions
17-DMAG is classified as harmful if swallowed or in contact with skin and causes serious eye irritation.[5][6] It is imperative to avoid ingestion, inhalation, and any direct contact with the skin, eyes, or clothing.[1] All handling procedures should be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure risk.[7]
Chemical and Physical Properties of 17-DMAG
The following table summarizes the key quantitative data for 17-DMAG (Alvespimycin).
| Property | Value |
| Molecular Formula | C₃₂H₄₈N₄O₈ |
| Molecular Weight | 616.7 g/mol [5] |
| Appearance | Crystalline solid[1] |
| Purity | ≥98% |
| Storage Temperature | -20°C[8] |
| Stability | ≥ 4 years (when stored correctly)[8] |
| Solubility | DMSO: ~13 mg/mLDMF: ~20 mg/mLEthanol: ~2 mg/mL1:1 DMF:PBS (pH 7.2): ~0.5 mg/mL[1][8] |
| UV/Vis Maximum | 220, 332, 529 nm[1][8] |
Operational Plan: From Receipt to Disposal
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of 17-DMAG.
Personal Protective Equipment (PPE)
The primary goal of PPE is to create a barrier between the handler and the hazardous compound. The following PPE is mandatory when handling 17-DMAG, particularly in its solid, powdered form which carries a high risk of aerosolization.
| PPE Category | Specification |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves (compliant with ASTM D6978 standard).[7] |
| Eye/Face Protection | Safety goggles and a full-face shield.[7] |
| Lab Coat/Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated).[7] |
| Respiratory | A NIOSH-approved N95 or higher-level respirator is required when handling the solid compound outside of a ventilated enclosure.[7][9] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the methodology for reconstituting lyophilized 17-DMAG.
-
Preparation:
-
Ensure all necessary equipment, including vials, high-quality anhydrous DMSO, and pipettes, are assembled within a certified chemical fume hood.
-
Don all required PPE as specified in the table above.
-
-
Reconstitution:
-
Allow the vial of 17-DMAG to equilibrate to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution from 1 mg of 17-DMAG (Formula Weight: 616.7 g/mol ), add 162.15 µL of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex gently until the solid is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution.[3]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. When stored correctly, the stock solution is stable for an extended period.
-
-
Aqueous Solution Preparation:
Disposal Plan
All materials contaminated with 17-DMAG, including unused solutions, empty vials, pipette tips, and contaminated PPE, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all 17-DMAG waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Decontamination: Decontaminate the work area (fume hood, benchtops) with an appropriate cleaning agent.
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the safe handling workflow and the primary mechanism of action for 17-DMAG.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. Alvespimycin | C32H48N4O8 | CID 5288674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
